Sodium methyl carbonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6482-39-9 |
|---|---|
Molecular Formula |
C2H3NaO3 |
Molecular Weight |
98.03 g/mol |
IUPAC Name |
sodium;methyl carbonate |
InChI |
InChI=1S/C2H4O3.Na/c1-5-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
InChI Key |
OWSBHFWSKFIEGF-UHFFFAOYSA-M |
SMILES |
COC(=O)[O-].[Na+] |
Canonical SMILES |
COC(=O)[O-].[Na+] |
Other CAS No. |
6482-39-9 |
Origin of Product |
United States |
Foundational & Exploratory
Sodium Methyl Carbonate: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (SMC) is a versatile and stable C1 synthon with growing importance in organic synthesis.[1] This technical guide provides an in-depth overview of the synthesis and key properties of this compound, tailored for researchers, scientists, and professionals in drug development. It offers detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical properties, and a discussion of its reactivity, particularly its differential reactions with organometallic reagents.[1]
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the carbonation of sodium methoxide (B1231860).[1] This method is efficient and relies on the reaction of a strong base (sodium methoxide) with a Lewis acid (carbon dioxide).
Experimental Protocol: Carbonation of Sodium Methoxide
This protocol details the synthesis of this compound from sodium methoxide and carbon dioxide gas.
Materials:
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (B129727) (CH₃OH)
-
Carbon dioxide (CO₂) gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask or a three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus (e.g., vacuum oven or desiccator)
Procedure:
-
Reaction Setup: A dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet is assembled under an inert atmosphere.
-
Dissolution of Sodium Methoxide: Anhydrous methanol is added to the flask, followed by the careful addition of sodium methoxide. The mixture is stirred until the sodium methoxide is completely dissolved, forming a homogeneous solution.
-
Carbonation: A steady stream of carbon dioxide gas is bubbled through the sodium methoxide solution at a moderate rate. The reaction is typically carried out at ambient temperature (20–25°C).[1]
-
Precipitation: As the reaction proceeds, this compound, which has limited solubility in methanol, will precipitate out of the solution as a white solid.[1]
-
Reaction Completion: The flow of carbon dioxide is continued until the precipitation of the product appears to be complete. A slight excess of carbon dioxide is generally used to ensure the complete conversion of sodium methoxide.[1]
-
Isolation of Product: The reaction mixture is filtered to collect the precipitated this compound. The solid is washed with a small amount of cold, dry methanol to remove any unreacted sodium methoxide or other soluble impurities.[1]
-
Drying: The collected solid is dried under vacuum to remove any residual solvent, yielding pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Properties of this compound
This section summarizes the key physical, chemical, and spectroscopic properties of this compound in a structured format for easy reference.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂H₃NaO₃ |
| Molecular Weight | 98.03 g/mol [1] |
| CAS Number | 6482-39-9[1] |
| Appearance | White powder/solid |
| Melting Point | N/A (decomposes upon heating)[2] |
| Boiling Point | 119.1 °C at 760 mmHg[2] |
| Solubility | Soluble in water.[2] Limited solubility in methanol.[1] Insoluble in acetone (B3395972) and ethyl acetate.[1] |
| Stability | Stable under normal conditions, but can decompose upon heating or exposure to moisture.[2] |
Spectroscopic Data
| Spectroscopy | Wavenumber / Chemical Shift |
| IR (Infrared) | ~1615 cm⁻¹ (C=O stretching)[1] |
| ¹H NMR (DMSO-d₆) | ~3.32 ppm (s, 3H, -OCH₃)[1] |
| ¹³C NMR | ~156-162 ppm (carbonate carbon)[1] |
Reactivity and Applications
This compound serves as a stable and convenient alternative to gaseous carbon dioxide in organic synthesis.[1] A key feature of its utility is its differential reactivity towards various organometallic reagents, which allows for the selective synthesis of different functional groups.[1]
Differential Reactivity with Organometallic Reagents
The choice between a Grignard reagent and an organolithium reagent dictates the outcome of the reaction with this compound, leading selectively to either carboxylic acids or symmetrical ketones.[1]
-
Reaction with Grignard Reagents (RMgX): The reaction of this compound with Grignard reagents selectively produces carboxylic acids.[1]
-
Reaction with Organolithium Reagents (RLi): In contrast, its reaction with organolithium reagents yields symmetrical ketones.[1]
This orthogonal reactivity can be exploited in a one-pot synthesis of unsymmetrical ketones by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]
Diagram of the Differential Reactivity:
Caption: Differential reactivity of SMC with organometallic reagents.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a safe and easy-to-handle alternative to gaseous carbon dioxide. Its synthesis from sodium methoxide is straightforward, and its differential reactivity with organometallic reagents provides a versatile tool for the selective formation of carboxylic acids and ketones. This guide provides the essential technical information for researchers to effectively synthesize and utilize this compound in their work.
References
An In-depth Technical Guide on the Chemical Structure and Bonding of Sodium Methyl Carbonate
Introduction to Sodium Methyl Carbonate
This compound (SMC), with the chemical formula C₂H₃NaO₃ and a molecular weight of 98.03 g/mol , is an organic salt that serves as a stable and versatile C1 synthon in organic synthesis.[1][2] It provides a solid, convenient alternative to gaseous carbon dioxide for the introduction of carboxyl groups into molecules.[1] Its reactivity is notably dependent on the choice of organometallic reagent, leading to the selective formation of carboxylic acids with Grignard reagents and symmetrical ketones with organolithium reagents.[1][3][4][5][6] This distinct reactivity makes it a valuable tool for synthetic chemists.
Chemical Structure and Bonding
This compound is an ionic compound, consisting of a sodium cation (Na⁺) and a methyl carbonate anion (CH₃OCO₂⁻). The bonding within this compound can be analyzed in two distinct parts: the ionic bond between the sodium cation and the methyl carbonate anion, and the covalent bonds within the methyl carbonate anion itself.
Ionic Bonding: The primary electrostatic attraction between the positively charged sodium ion and the negatively charged methyl carbonate anion constitutes the ionic bond. In the solid state, these ions are arranged in a crystal lattice. X-ray crystallography studies have revealed that this compound forms a layered structure.[1]
Covalent Bonding within the Methyl Carbonate Anion: The methyl carbonate anion features a central carbonate group covalently bonded to a methyl group. The carbonate portion of the anion exhibits resonance, delocalizing the negative charge across the two oxygen atoms not bonded to the methyl group. This delocalization contributes to the stability of the anion. The carbon atom of the carbonate group is sp² hybridized, leading to a trigonal planar geometry around it.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the elucidation of the structure of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the methyl carbonate functional group. The most prominent of these is the strong absorption band corresponding to the C=O stretching vibration of the carbonate group.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| CO₂ Asymmetric Stretch | ~1615 |
| C-O Asymmetric Stretch | ~1372 |
| C-O Symmetric Stretch | ~1100-1088 |
| CO₃ Bend | 820 |
| CO₂ Symmetric Bend | 597 |
Data sourced from multiple references.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum shows a singlet for the methyl protons, while the ¹³C NMR spectrum shows distinct signals for the methyl carbon and the carbonate carbon.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| ¹H | ~3.32 | Singlet | DMSO-d₆ |
| ¹³C (carbonate) | 156-162 | Singlet | - |
| ¹³C (methyl) | Not specified in results | Singlet | - |
Data sourced from multiple references.[1]
The chemical shift of the carbonate carbon is a key diagnostic peak.[1] For comparison, the ¹³C signal for sodium bicarbonate is approximately 161.1 ppm and for sodium carbonate is 168.9 ppm.[1]
Crystallographic Data
X-ray crystallography has shown that this compound has a layered crystal structure.[1] Within these layers, the carbonate moieties of the methyl carbonate anion coordinate to the sodium cations in an η² fashion.[1] This means that two oxygen atoms of the carbonate group bind to a single sodium ion.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample pellet is then placed in the sample holder (or the sample is placed on the ATR crystal), and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands, particularly the strong C=O stretch of the carbonate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is usually performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H and ¹³C spectra are analyzed to confirm the presence of the methyl and carbonate groups and to ensure the purity of the sample.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector is used.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Mandatory Visualization
Caption: Chemical structure and bonding in this compound.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. monomethyl carbonate sodium salt | C2H3NaO3 | CID 23674761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sodium,methyl carbonate | CAS#:6482-39-9 | Chemsrc [chemsrc.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Sodium Methyl Carbonate: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (SMC), a stable and versatile C1 synthon, has garnered significant attention in synthetic chemistry. This technical guide provides an in-depth overview of its identification, synthesis, and characteristic reactivity. Detailed experimental protocols for its preparation and analysis are presented, alongside a discussion of its application in the selective synthesis of carboxylic acids and ketones. This document aims to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.
Identification and Properties
This compound is an organic salt that serves as a solid, manageable alternative to gaseous carbon dioxide in various chemical transformations.[1]
Chemical Abstract Service (CAS) Number
The unequivocally assigned identifier for this compound is:
-
CAS Number: 6482-39-9
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃NaO₃ | [1] |
| Molecular Weight | 98.03 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions, but can decompose upon heating or exposure to moisture |
Spectroscopic Data for Identification
Spectroscopic methods are essential for the unambiguous identification and purity assessment of this compound. Key spectral data are summarized in the following table.
| Spectroscopic Method | Feature | Characteristic Signal | Reference(s) |
| Infrared (IR) Spectroscopy | CO₂ Stretching Vibration | ~1615 cm⁻¹ | [1] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) | Methyl Protons (CH₃) in DMSO-d₆ | ~3.32 ppm | [1] |
The ¹H NMR spectrum is particularly useful for distinguishing this compound from potential impurities like sodium methoxide (B1231860) or residual methanol (B129727), which exhibit a chemical shift at approximately 3.17 ppm in DMSO-d₆.[1] The ¹³C NMR signal for the carbonate carbon is diagnostic and consistent with related inorganic salts such as sodium bicarbonate (~161.1 ppm) and sodium carbonate (~168.9 ppm).[1]
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis involves the direct carbonation of sodium methoxide.[1]
Reaction:
NaOCH₃ + CO₂ → NaOCO₂CH₃
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation: A 250 mL two-neck pear-shaped flask equipped with a septum and a Schlenk tap is evacuated and flushed with carbon dioxide three times.[3]
-
Addition of Reagents: Dry methanol (50 mL) and a 5.4 M solution of sodium methoxide in methanol (5.6 mL, 30.2 mmol) are added via syringe.[3]
-
Reaction: The septum is replaced with a glass gas inlet tube under a counterflow of CO₂, and CO₂ is bubbled through the solution for 2 hours. A white precipitate will form during this time.[3]
-
Isolation: The precipitate is filtered using a Büchner funnel and the filter cake is washed with cold diethyl ether (50 mL).[3]
-
Drying: The collected solid is transferred to a Schlenk tube and dried under reduced pressure at room temperature for 18 hours to yield this compound as a colorless crystalline solid.[3]
Analytical Characterization Protocols
Sample Preparation:
-
Dissolve 5-25 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any solid particles to avoid poor spectral resolution.
Instrument Parameters (General):
-
¹H NMR: Acquire the spectrum using a standard proton experiment. The chemical shift should be referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
-
¹³C NMR: Acquire the spectrum using a standard carbon experiment with proton decoupling. The chemical shift should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the dry this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Reference spectra for comparison are available in public databases such as SpectraBase.[1][4]
This method quantifies the carbonate content of the synthesized this compound.
Procedure:
-
Accurately weigh a sample of the synthesized this compound.
-
Dissolve the sample in a known volume of distilled water.
-
Add a few drops of methyl orange indicator.
-
Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid) until the endpoint is reached, indicated by a color change from yellow to pale red.[5][6]
-
The purity can be calculated based on the stoichiometry of the neutralization reaction.
Reactivity and Applications in Synthesis
A key feature of this compound is its differential reactivity towards organometallic reagents, which allows for the selective synthesis of either carboxylic acids or ketones.[1][7]
Synthesis of Carboxylic Acids with Grignard Reagents
This compound reacts with Grignard reagents (RMgX) to selectively produce carboxylic acids.[7]
Reaction Pathway for Carboxylic Acid Synthesis:
Caption: Reaction of SMC with Grignard reagents.
Experimental Protocol (Mechanochemical Approach):
A one-pot, three-step mechanochemical protocol has been developed for the synthesis of carboxylic acids from organobromides.[8][9]
-
Grignard Reagent Formation: Magnesium (2.5 equiv.) and lithium hydroxide (B78521) (1.1 equiv.) are milled in a zirconium dioxide milling vessel. The organobromide (1.0 equiv.) and 2-methyltetrahydrofuran (B130290) (2.0 equiv.) are then added, and milling is continued.[9]
-
Carboxylation: this compound (1.5 equiv.) is added to the milling vessel.[9]
-
Work-up: The reaction mixture is quenched with dilute hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[10] The crude product is then purified by column chromatography.[9]
Synthesis of Symmetrical Ketones with Organolithium Reagents
In contrast to its reaction with Grignard reagents, this compound reacts with organolithium reagents (RLi) to yield symmetrical ketones.[7]
Reaction Pathway for Symmetrical Ketone Synthesis:
Caption: Reaction of SMC with organolithium reagents.
One-Pot Synthesis of Unsymmetrical Ketones
The orthogonal reactivity of this compound with Grignard and organolithium reagents enables a one-pot synthesis of unsymmetrical ketones.[1][7] This is achieved by the sequential addition of a Grignard reagent followed by an organolithium reagent to the same reaction vessel containing this compound.[1]
Logical Flow for Unsymmetrical Ketone Synthesis:
Caption: One-pot synthesis of unsymmetrical ketones.
This sequential approach has been successfully applied to the synthesis of various benzophenone (B1666685) and acetophenone (B1666503) derivatives.[1] The attenuated electrophilicity of SMC compared to CO₂ is a key advantage, allowing these reactions to proceed at room temperature and often simplifying purification.[1][7]
Conclusion
This compound is a valuable and highly versatile reagent in modern organic synthesis. Its stability, ease of handling, and predictable, differential reactivity with common organometallic reagents make it an excellent choice for the selective synthesis of carboxylic acids and ketones. The experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of this important C1 synthon. Further exploration of its reactivity is likely to uncover even broader applications in the development of novel synthetic methodologies.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spectrabase.com [spectrabase.com]
- 5. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
"physical and chemical properties of sodium methyl carbonate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (SMC), with the chemical formula CH₃OCO₂Na, is a versatile and reactive C1 synthon that has garnered significant interest in organic synthesis.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, compiled from available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this reagent in their work. The guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its chemical behavior.
Physical Properties
This compound is a white solid at room temperature.[2] While a precise melting point is not consistently reported in the literature, which often indicates that the compound may decompose upon heating, some of its other key physical properties have been characterized.[3]
Table 1: Physical and Structural Properties of this compound
| Property | Value | Reference |
| CAS Number | 6482-39-9 | [1] |
| Molecular Formula | C₂H₃NaO₃ | [1] |
| Molecular Weight | 98.03 g/mol | [1][4] |
| Appearance | White powder | [2] |
| Boiling Point | 119.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.955 g/cm³ (Predicted) | [3] |
| InChI Key | OWSBHFWSKFIEGF-UHFFFAOYSA-M | [1] |
Solubility
Quantitative solubility data for this compound is limited in the available literature. However, qualitative descriptions indicate it is soluble in water and has limited solubility in methanol (B129727), which facilitates its isolation after synthesis.[1] It is reported to be practically insoluble in acetone (B3395972) and ethyl acetate.[1] For comparative purposes, the solubility of the analogous inorganic salt, sodium carbonate, is provided in Table 2.
Table 2: Solubility of Sodium Carbonate in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |
| Water | 21.8 | 20 | [5] |
| Water | 29.4 | 25 | [5] |
| Methanol | 0.55 | 20 | [5] |
| Methanol | 0.604 | 25 | [5] |
| Ethanol | 0.22 | 20 | [5] |
| Acetone | Insoluble | Room Temperature | [5] |
| N-methylpyrrolidone | 2.02 | Room Temperature | [5] |
| Dimethylformamide | 0.4 | Room Temperature | [5] |
| Dimethyl sulfoxide | 1.3 | Room Temperature | [5] |
Chemical Properties and Reactivity
This compound is a stable, solid, and convenient alternative to gaseous carbon dioxide in various chemical transformations.[1] Its utility as a C1 synthon is highlighted by its differential reactivity with organometallic reagents.[1][6]
Reactivity with Organometallic Reagents
A key feature of this compound is its distinct reactivity towards Grignard and organolithium reagents, which allows for the selective synthesis of carboxylic acids and ketones.[1][6]
-
Reaction with Grignard Reagents (RMgX): this compound reacts with Grignard reagents to selectively produce carboxylic acids.[1][6]
-
Reaction with Organolithium Reagents (RLi): In contrast, its reaction with organolithium reagents yields symmetrical ketones.[1][6]
This differential reactivity has been leveraged in one-pot syntheses of unsymmetrical ketones by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]
Reaction with Acids
As a salt of a weak acid (methyl carbonic acid) and a strong base (sodium hydroxide), this compound reacts with strong acids to produce carbon dioxide, methanol, and the corresponding sodium salt. For example, the reaction with hydrochloric acid is as follows:
CH₃OCO₂Na + 2HCl → NaCl + CO₂ + CH₃OH + H₂O
This reaction is analogous to the reaction of sodium carbonate with acids, which produces brisk effervescence due to the liberation of carbon dioxide gas.[7]
Stability and Decomposition
This compound is stable under normal conditions.[3] However, it is expected to decompose upon heating.[3] While a specific decomposition temperature has not been definitively reported, thermogravimetric analysis (TGA) can be used to determine its thermal stability.[8][9] The decomposition of the related compound, sodium bicarbonate, begins at around 50°C, yielding sodium carbonate, water, and carbon dioxide.[1] Anhydrous sodium carbonate, on the other hand, melts around 850°C with subsequent slow decomposition.[10][11] It is plausible that the thermal decomposition of this compound would yield sodium carbonate, methanol, and carbon dioxide.
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the direct carbonation of sodium methoxide (B1231860).[1] The following protocol is based on the procedure described by Hurst et al. in Organic Letters, 2019.[6][12][13]
Materials:
-
Sodium methoxide (NaOCH₃)
-
Dry Methanol (CH₃OH)
-
Carbon dioxide (CO₂) gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Schlenk flask or a two-necked round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, dissolve sodium methoxide in dry methanol in the reaction flask with stirring. The concentration is typically around a 5.4 M solution of sodium methoxide in methanol.
-
Once the sodium methoxide is fully dissolved, bubble carbon dioxide gas through the solution via a gas dispersion tube for approximately 2 hours.
-
A precipitate of this compound will form due to its limited solubility in methanol.
-
After the reaction is complete, the precipitate is collected by filtration under an inert atmosphere.
-
The collected solid is washed with cold, dry diethyl ether to remove any unreacted starting materials or soluble impurities.
-
The purified this compound is then dried under vacuum to yield a colorless crystalline solid.
Acid-Base Titration for Carbonate Content Determination
The carbonate content of a sample of this compound can be determined by titration with a standardized strong acid, such as hydrochloric acid.[1]
Materials:
-
This compound sample of known weight
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Methyl orange or bromocresol green indicator
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a conical flask.
-
Add 2-3 drops of a suitable indicator (e.g., methyl orange) to the solution.
-
Titrate the solution with the standardized HCl solution from a burette with constant stirring until the endpoint is reached, indicated by a sharp color change of the indicator.
-
The reaction proceeds in two steps: first, the methyl carbonate is protonated, and then it decomposes to carbonic acid, which in turn decomposes to water and carbon dioxide. The overall reaction is: CH₃OCO₂⁻ + 2H⁺ → CO₂ + CH₃OH.
-
The volume of HCl solution used is recorded, and the carbonate content is calculated based on the stoichiometry of the reaction.
Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Feature | Characteristic Signal | Reference |
| Infrared (IR) | C=O Stretching Vibration | ~1615 cm⁻¹ | [1] |
| ¹³C NMR | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm | [1] |
| ¹H NMR (in DMSO-d₆) | Methyl Protons (CH₃) | ~3.32 ppm | [1] |
The ¹H NMR chemical shift of the methyl protons in this compound (~3.32 ppm in DMSO-d₆) is distinct from that of potential impurities like residual sodium methoxide or methanol (~3.17 ppm), allowing for easy assessment of purity.[1]
Conclusion
This compound is a valuable and versatile reagent in organic chemistry, offering a solid, stable, and reactive source of the C1 synthon. Its distinct reactivity with different classes of organometallic reagents provides a powerful tool for the selective synthesis of carboxylic acids and ketones. This guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its synthesis and analysis, and presented its chemical behavior through clear diagrams. While some quantitative physical data, such as a definitive melting point and a comprehensive solubility profile, remain to be fully elucidated in the literature, the information provided herein serves as a robust foundation for researchers and drug development professionals seeking to explore the synthetic potential of this important compound.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 3. lookchem.com [lookchem.com]
- 4. monomethyl carbonate sodium salt | C2H3NaO3 | CID 23674761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sodium carbonate [chemister.ru]
- 6. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sodium Methyl Carbonate: A Versatile C1 Synthon in Modern Organic Synthesis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sodium methyl carbonate (SMC) has emerged as a highly effective and versatile C1 synthon in organic synthesis, offering a stable, inexpensive, and easy-to-handle alternative to gaseous carbon dioxide and other hazardous carbonylating agents.[1][2] Its unique differential reactivity towards organometallic reagents allows for the selective synthesis of carboxylic acids, symmetrical ketones, and, notably, unsymmetrical ketones in a one-pot procedure.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its key applications, and quantitative data to support its efficacy.
Core Mechanism of Action: Differential Reactivity
The primary utility of this compound as a C1 synthon stems from its distinct reaction pathways with different classes of organometallic reagents, specifically Grignard reagents (RMgX) and organolithium reagents (RLi).[2] This differential reactivity allows for selective synthetic outcomes based on the choice of the nucleophile.[1]
-
Reaction with Grignard Reagents: When treated with Grignard reagents, this compound selectively yields carboxylic acids upon acidic workup.[2] In this reaction, SMC effectively acts as a carboxylating agent, equivalent to a formate (B1220265) cation (HCO₂⁺) synthon.[5] The attenuated electrophilicity of SMC compared to CO₂ allows these reactions to be performed at room temperature, simplifying the procedure and purification.[1]
-
Reaction with Organolithium Reagents: In contrast, the reaction of SMC with more nucleophilic organolithium reagents leads to the formation of symmetrical ketones.[2] This pathway involves a double addition of the organolithium reagent to the carbonyl group of SMC, which acts as a carbonyl dication (CO²⁺) equivalent.[5]
This orthogonal reactivity is a key advantage, enabling chemists to steer the synthetic outcome towards two distinct and valuable functional groups from the same C1 source.[2]
Caption: Differential reactivity of SMC with organometallic reagents.
Synthetic Applications and Quantitative Data
The unique reactivity of SMC has been exploited in several high-utility synthetic transformations.
Synthesis of Carboxylic Acids
The reaction of Grignard reagents with SMC provides a reliable method for the synthesis of carboxylic acids, including isotopically labeled compounds.[1] This method avoids the need for low temperatures or pressurized CO₂ gas.[6]
| Entry | Organobromide Precursor | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylmagnesium bromide | Benzoic acid | 95 | [1] |
| 2 | 4-Bromotoluene | p-Tolylmagnesium bromide | 4-Methylbenzoic acid | 91 | [1] |
| 3 | 2-Bromonaphthalene | 2-Naphthylmagnesium bromide | 2-Naphthoic acid | 85 | [1] |
| 4 | 1-Bromohexane | n-Hexylmagnesium bromide | Heptanoic acid | 75 | [1] |
Synthesis of Symmetrical Ketones
The reaction with organolithium reagents offers a straightforward route to symmetrical ketones.[4]
| Entry | Organolithium Reagent | Product | Yield (%) | Reference |
| 1 | Phenyllithium | Benzophenone | 88 | [1] |
| 2 | n-Butyllithium | 5-Nonanone | 78 | [1] |
| 3 | p-Tolyllithium | 4,4'-Dimethylbenzophenone | 85 | [1] |
One-Pot Synthesis of Unsymmetrical Ketones
A significant advancement is the one-pot synthesis of unsymmetrical ketones by sequentially reacting SMC with a Grignard reagent followed by an organolithium reagent.[1] This protocol leverages the differential reactivity to construct two different carbon-carbonyl bonds in a single vessel, offering a highly efficient and atom-economical process.[2]
Caption: One-pot synthesis of unsymmetrical ketones using SMC.
| Entry | Grignard Reagent (R-MgX) | Organolithium Reagent (R'-Li) | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Methyllithium | Acetophenone | 75 | [1] |
| 2 | Phenylmagnesium bromide | n-Butyllithium | Valerophenone | 70 | [1] |
| 3 | 4-Methoxyphenylmagnesium bromide | Phenyllithium | 4-Methoxybenzophenone | 82 | [1] |
Experimental Protocols
General Procedure for Carboxylation of Grignard Reagents
A detailed protocol for the synthesis of carboxylic acids using SMC is as follows:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), the Grignard reagent is prepared from the corresponding organobromide and magnesium turnings in an appropriate solvent like THF.
-
Reaction with SMC: To this solution, solid this compound (1.2 equivalents) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude carboxylic acid can be purified by crystallization or column chromatography.
General One-Pot Procedure for Unsymmetrical Ketone Synthesis
-
First Addition: To a stirred solution of the Grignard reagent (1.0 equivalent) in THF at 0 °C under an inert atmosphere, this compound (1.2 equivalents) is added.
-
Intermediate Formation: The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Second Addition: The reaction mixture is cooled to -78 °C, and the organolithium reagent (1.5 equivalents) is added dropwise.
-
Completion: The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by silica (B1680970) gel chromatography.
Caption: Experimental workflow for SMC-mediated carboxylation.
Mechanochemical Applications
Recent research has expanded the use of this compound into the realm of mechanochemistry.[7] Ball-milling techniques have been successfully employed for the carboxylation of organobromides using SMC.[8] This solvent-free or liquid-assisted grinding (LAG) approach aligns with green chemistry principles by significantly reducing solvent waste and often shortening reaction times.[7][8] Yields of up to 82% for aryl and alkyl carboxylic acids have been reported under these conditions.[8]
Conclusion and Future Outlook
This compound has proven to be a practical, efficient, and versatile C1 synthon that overcomes many limitations of traditional carboxylating and carbonylating agents.[1] Its differential reactivity provides a powerful tool for the selective synthesis of valuable chemical entities.[2] The development of one-pot procedures for unsymmetrical ketones highlights its potential for streamlining complex molecular construction.[1] Future exploration is likely to expand its applications in mechanochemistry and flow synthesis, further solidifying its role as a key reagent in the modern synthetic chemist's toolkit.[1]
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 3. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on the Formation of Alkali Metal Alkyl Carbonates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of alkali metal alkoxides with carbon dioxide to form alkali metal alkyl carbonates is a fundamental transformation in organic and inorganic chemistry. This reaction represents a key step in carbon dioxide fixation and has historical significance in the development of organometallic chemistry and the understanding of carboxylation reactions. This technical guide provides an in-depth overview of the early studies that elucidated the formation, characterization, and kinetics of these important intermediates. The information presented herein is compiled from foundational research, offering detailed experimental methodologies, quantitative data, and mechanistic insights from the pioneering work in this field.
The Fundamental Reaction: CO₂ Insertion
The core reaction involves the nucleophilic attack of an alkoxide anion on the electrophilic carbon atom of carbon dioxide. This process, often referred to as CO₂ insertion, results in the formation of a new carbon-oxygen bond, yielding the corresponding alkali metal alkyl carbonate salt.
The general reaction is as follows:
M-OR + CO₂ → M⁺⁻O₂COR
Where:
-
M represents an alkali metal (e.g., Li, Na, K).
-
R is an alkyl group (e.g., methyl, ethyl, tert-butyl).
This reaction is typically fast and exothermic. Early researchers noted the rapid uptake of carbon dioxide by alcoholic solutions of alkali metal hydroxides or by solutions of the alkali metal alkoxides themselves.
Early Kinetic Investigations
One of the earliest quantitative studies on the kinetics of this reaction was conducted by Faurholt in 1927. The work focused on the competitive reaction of carbon dioxide with hydroxide (B78521) and methoxide (B1231860) ions in aqueous methanol.
Faurholt's Competitive Rate Method (1927)
Faurholt's indirect method involved introducing a limited amount of carbon dioxide into a solution containing both hydroxide and methoxide ions. The ratio of the products, carbonate and methylcarbonate (B8334205), was assumed to be dependent on the relative rates of their formation. The products were quantified by precipitation with barium chloride; barium carbonate precipitates immediately, while barium methylcarbonate decomposes more slowly to form a delayed precipitate of barium carbonate.[1]
Table 1: Quantitative Data from Early Studies on the Reaction of Alkoxides with CO₂
| Alkoxide | Solvent System | CO₂ Conversion to Alkyl Carbonate (%) | Researcher (Year) | Citation |
| Sodium Methoxide | Aqueous Methanol | 77% | Faurholt (1927) | [1] |
| Sodium Ethoxide | Aqueous Ethanol (B145695) | 66% (at 14.0 ml EtOH/100 ml soln) | Faurholt (1927) | [1] |
| Sodium Ethoxide | Aqueous Ethanol | 69% (at 20.0 ml EtOH/100 ml soln) | Faurholt (1927) | [1] |
| Sodium Ethoxide | Aqueous Ethanol | 79% (at 60.0 ml EtOH/100 ml soln) | Faurholt (1927) | [1] |
Note: Later work by others reported some discrepancies with Faurholt's results for the ethanol system, suggesting the complexity of these early kinetic measurements.[1]
Experimental Protocols from Early Studies
While detailed, step-by-step protocols from the earliest literature are not always fully accessible, the general methodologies can be reconstructed from the available texts.
General Protocol for the Synthesis of an Alkali Metal Alkyl Carbonate (circa early to mid-20th Century)
Objective: To prepare and isolate an alkali metal alkyl carbonate.
Materials:
-
Anhydrous alcohol (e.g., absolute ethanol or methanol).
-
Alkali metal (e.g., sodium or potassium), handled with appropriate safety precautions.
-
Dry carbon dioxide gas.
-
Anhydrous, non-reactive solvent for precipitation (e.g., diethyl ether).
Apparatus:
-
A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube to protect from atmospheric moisture.
-
A source of dry carbon dioxide gas.
-
Filtration apparatus (e.g., a Büchner funnel) for collecting the product, protected from atmospheric moisture.
Procedure:
-
Preparation of the Alkali Metal Alkoxide Solution: The alkali metal is cautiously dissolved in an excess of the anhydrous alcohol under a dry, inert atmosphere (if available) or with protection from moist air. This reaction is exothermic and produces hydrogen gas, which must be safely vented. M + ROH → MOR + ½ H₂
-
Carbonation: Dry carbon dioxide is bubbled through the vigorously stirred alkoxide solution. The reaction is typically rapid, and the absorption of CO₂ can be monitored by the cessation of gas uptake or by the formation of a precipitate. The temperature is often controlled with an ice bath due to the exothermic nature of the reaction.
-
Isolation of the Product: The resulting alkali metal alkyl carbonate, which is often insoluble in the alcohol or can be precipitated by the addition of a non-polar solvent like diethyl ether, is collected by filtration in a moisture-free environment.
-
Drying and Storage: The solid product is washed with an anhydrous solvent (e.g., diethyl ether) to remove any unreacted alcohol and then dried under vacuum. The final product is highly sensitive to moisture and must be stored in a desiccator or under an inert atmosphere.
Early Spectroscopic Characterization
With the advent of spectroscopic techniques in the mid-20th century, the structures of these compounds were confirmed. Infrared (IR) spectroscopy was particularly crucial in identifying the characteristic vibrations of the alkyl carbonate group.
Infrared Spectroscopy
Early IR spectra, often recorded on prism or grating spectrometers, provided the first direct evidence for the structure of alkali metal alkyl carbonates. The spectra were typically obtained on solid samples as mulls (e.g., in Nujol) or as pellets with an alkali halide (e.g., KBr).
Table 2: Characteristic Infrared Absorption Frequencies for Sodium Methyl Carbonate
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
| C=O | Stretching | ~1615 | [2] |
| C-O | Stretching | (not specified in sources) | |
| O-C-O | Bending/Stretching | (not specified in sources) | |
| CH₃ | Bending/Stretching | (not specified in sources) |
Note: The C=O stretching frequency is a key diagnostic peak for the formation of the carbonate moiety.[2] An early spectrum of this compound from the Coblentz Society collection, likely recorded prior to 1970, is available in the SpectraBase database.[3][4]
Mechanistic and Logical Diagrams
The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the formation of alkali metal alkyl carbonates based on the early understanding of this chemistry.
Caption: Reaction mechanism for the formation of an alkyl carbonate.
References
Spectroscopic Analysis of Sodium Methyl Carbonate: A Technical Guide
Introduction
Sodium methyl carbonate (NaOCO₂CH₃) is a versatile and stable C1 synthon utilized in organic synthesis.[1][2] As a solid and convenient alternative to gaseous carbon dioxide, it demonstrates differential reactivity with organometallic reagents, enabling the selective synthesis of carboxylic acids and symmetrical ketones.[1][2][3][4] Accurate characterization of this reagent is paramount to ensure purity and predict its reactivity. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and analysis.
Spectroscopic Data Presentation
The structural confirmation of this compound relies on key spectroscopic techniques that unambiguously identify its functional groups and molecular structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is essential for confirming the molecular connectivity of this compound. Proton (¹H) NMR verifies the presence of the methyl group, while Carbon-13 (¹³C) NMR confirms the existence of both the methyl and carbonate carbons.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Feature | Chemical Shift (δ) | Solvent |
| ¹H | Methyl Protons (CH₃) | ~3.32 ppm | DMSO-d₆ |
| ¹³C | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm | DMSO-d₆ |
Note: The chemical shift of the methyl protons in this compound (~3.32 ppm) is distinct from potential residual starting materials like sodium methoxide (B1231860) or methanol, which appear at approximately 3.17 ppm in the same solvent (DMSO-d₆).[1]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying the primary functional groups within the this compound structure, most notably the carbonate moiety.[1] The analysis of vibrational frequencies confirms the successful incorporation of carbon dioxide into the sodium methoxide precursor.[1]
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Feature | Characteristic Signal (cm⁻¹) | Vibrational Mode |
| Carbonate Moiety | ~1615 cm⁻¹ | CO₂ Stretching Vibration |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis involves the direct carbonation of sodium methoxide.[1]
Methodology:
-
Reaction Setup: A solution of sodium methoxide (NaOCH₃) in an appropriate solvent is prepared in a reaction vessel equipped with a gas inlet and stirring mechanism.
-
Carbonation: Gaseous carbon dioxide (CO₂) is bubbled through the sodium methoxide solution under controlled temperature and pressure.
-
Reaction: The carbon dioxide reacts with sodium methoxide to form this compound, which may precipitate from the solution. The reaction is typically highly efficient.[1]
-
Reaction Equation: NaOCH₃ + CO₂ → NaOCO₂CH₃[1]
-
-
Isolation: The resulting solid this compound is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (a higher quantity, ~20-50 mg, is preferable for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]
-
Vigorously mix the sample until it is fully dissolved.
-
If any solid particulates remain, filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube.[5]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer field to the deuterium (B1214612) signal of the DMSO-d₆ solvent.[6]
-
Shim the magnetic field to optimize homogeneity, observing the lock level signal.[6]
-
Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and a short acquisition time.
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to enhance signal-to-noise and provide singlet peaks for each unique carbon.[6] A larger number of scans is required due to the lower natural abundance of ¹³C.[5]
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):
-
Place a small amount of this compound (~1-2 mg) into an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the two substances together until a fine, homogeneous powder is obtained.[7]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent KBr pellet.[7]
2. Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]
3. Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the positions of major absorption bands and compare them to known values for carbonate functional groups.[1]
Application: Differential Reactivity
A key application of this compound is its selective reaction with different organometallic reagents. This differential reactivity allows for the targeted synthesis of either carboxylic acids or symmetrical ketones from the same C1 synthon.[2][9]
-
Reaction with Grignard Reagents (RMgX): Produces carboxylic acids.[2]
-
Reaction with Organolithium Reagents (RLi): Yields symmetrical ketones.[2]
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. emory.edu [emory.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Crystal Structure Analysis of Sodium Methyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (NaOCO₂CH₃) is a versatile and stable C1 synthon with significant applications in organic synthesis. Its solid-state structure is fundamental to understanding its reactivity and stability. This technical guide provides a comprehensive overview of the crystal structure of anhydrous this compound, detailing the crystallographic parameters, synthesis of high-quality crystals, and the experimental protocol for single-crystal X-ray diffraction analysis. The information presented herein is intended to serve as a valuable resource for researchers leveraging this reagent in synthetic chemistry and materials science.
Introduction
This compound (SMC) has emerged as a practical and effective alternative to gaseous carbon dioxide in various carboxylation reactions.[1] Its ease of handling, stability, and distinct reactivity profile make it an attractive reagent in the synthesis of carboxylic acids and ketones.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its reaction mechanisms and for the rational design of new synthetic methodologies. X-ray crystallography has revealed a layered structure for this compound, where the carbonate moieties coordinate to the sodium cations in an η² fashion.[1] This guide presents the definitive crystallographic data for anhydrous this compound and outlines the methodologies for its synthesis and structural determination.
Synthesis of this compound Crystals
The preparation of high-quality single crystals of this compound is a critical prerequisite for accurate X-ray diffraction analysis. The most common and direct method involves the carbonation of sodium methoxide (B1231860).
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium methoxide (NaOMe)
-
Methanol (B129727) (anhydrous)
-
Carbon dioxide (CO₂), gaseous or solid (dry ice)
-
Diethyl ether or other suitable non-polar solvent (anhydrous)
Procedure:
-
A solution of sodium methoxide is prepared by dissolving it in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carbon dioxide gas is then bubbled through the solution, or crushed dry ice is carefully added in small portions. The reaction is exothermic and results in the precipitation of this compound.
-
The reaction mixture is stirred at room temperature until the precipitation is complete.
-
The solid product is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted sodium methoxide and residual methanol, and dried under vacuum.
Crystallization:
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, or by slow cooling of a saturated solution. The choice of solvent is critical and may require some experimentation; however, polar aprotic solvents should be investigated.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The following protocol is a generalized procedure typical for such an analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Crystallographic Data
The crystal structure of anhydrous this compound has been determined and the key crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₂H₃NaO₃ |
| Formula weight | 98.03 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.801(2) Å |
| b | 5.334(1) Å |
| c | 6.746(1) Å |
| α | 90° |
| β | 105.343(1)° |
| γ | 90° |
| Volume | 374.9(1) ų |
| Z (Formula units/cell) | 4 |
Data obtained from the crystallographic study of this compound.
Structural Visualization
The logical workflow for the crystal structure analysis of this compound, from synthesis to final data analysis, is depicted in the following diagram.
Caption: Workflow for this compound Crystal Structure Analysis.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented crystallographic data offers a precise model of the solid-state arrangement of this important synthetic reagent. The outlined experimental protocols for synthesis and single-crystal X-ray diffraction serve as a practical guide for researchers in the field. A comprehensive understanding of the crystal structure of this compound is essential for advancing its application in organic synthesis and for the development of novel chemical transformations.
References
Unveiling the Thermodynamic Landscape of Sodium Methyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (SMC), a stable and versatile C1 synthon, is gaining prominence as a safer and more convenient alternative to gaseous carbon dioxide in various organic syntheses.[1] Its unique reactivity profile, particularly with organometallic reagents, allows for the selective formation of carboxylic acids and ketones, making it a valuable tool in drug discovery and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound, offering insights into its fundamental chemical behavior. While experimental thermodynamic data for SMC is not extensively available in peer-reviewed literature, this document outlines the established computational methodologies for its determination and presents a comparative analysis with structurally related compounds. Detailed experimental protocols for its synthesis and thermal analysis are also provided to facilitate further research and application.
Thermodynamic Properties
A thorough understanding of the thermodynamic properties of this compound is crucial for optimizing reaction conditions, predicting reaction spontaneity, and ensuring process safety. Due to a lack of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting these properties.[1]
Theoretical Calculation of Thermodynamic Parameters
The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), standard molar entropy (S°), and heat capacity (Cp) of this compound can be reliably calculated using computational methods.
Methodology:
-
Computational Method: Density Functional Theory (DFT) is a preferred method, with functionals such as B3LYP or M06-2X providing a good balance of accuracy and computational cost.[1]
-
Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is commonly employed to accurately describe the electronic structure.[1]
-
Calculations:
-
Geometry Optimization: The first step involves finding the lowest energy structure of the this compound molecule.
-
Frequency Analysis: Vibrational frequency calculations are then performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Enthalpy of Formation (ΔHf°): Calculated using the atomization method or by calculating the enthalpy change of a balanced formation reaction from its constituent elements in their standard states.
-
Gibbs Free Energy of Formation (ΔGf°): Determined from the calculated enthalpy and entropy using the equation: ΔG° = ΔH° - TΔS°.[1]
-
Heat Capacity (Cp): Obtained from the vibrational analysis.
-
Comparative Thermodynamic Data
To provide context for the yet-to-be-experimentally-determined thermodynamic values of this compound, the following table summarizes the known thermodynamic properties of the closely related and well-characterized compound, sodium carbonate (Na₂CO₃).
| Thermodynamic Property | Sodium Carbonate (Na₂CO₃) [solid] |
| Standard Enthalpy of Formation (ΔHf°) | -1130.77 kJ/mol[6][7][8] |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -1044.4 kJ/mol |
| Standard Molar Entropy (S°) | 135 J/mol·K |
| Heat Capacity (Cp) | 112.3 J/mol·K (at 298.15 K) |
Note: The values for sodium carbonate are well-established and serve as a benchmark for understanding the thermodynamic landscape of related carbonate salts.
Stability of this compound
This compound is recognized as a stable, solid compound, which contributes to its utility as a chemical reagent.[1] Its thermal stability is a key parameter for storage, handling, and determining appropriate reaction temperatures.
Thermal Decomposition
While a specific decomposition temperature for pure this compound is not widely reported, its stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[1]
It is known that potential impurities from its synthesis, such as sodium bicarbonate, decompose at lower temperatures. For instance, sodium bicarbonate decomposes at around 50°C, releasing carbon dioxide and forming sodium carbonate.[1] In contrast, anhydrous sodium carbonate melts at approximately 851°C and begins to decompose at a very slow rate above its melting point.[9][10]
Experimental Protocols for Thermal Analysis
2.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and mass loss profile of this compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of dry this compound into a TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Record the mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
2.2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 3-5 mg of this compound into a DSC pan (typically aluminum).
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
Endothermic or exothermic peaks in the DSC thermogram correspond to thermal events.
-
Synthesis and Reactivity
The primary route for the synthesis of this compound is the reaction of sodium methoxide (B1231860) with carbon dioxide.[1] This reaction is typically carried out at ambient temperatures and atmospheric pressure.[1]
Synthesis of this compound
Experimental Protocol:
-
Materials: Sodium methoxide, methanol (B129727) (anhydrous), carbon dioxide gas.
-
Procedure:
-
Dissolve sodium methoxide in anhydrous methanol in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring.
-
The reaction is typically exothermic. Maintain the temperature at ambient conditions (20-25°C).
-
Continue bubbling CO₂ until the uptake of the gas ceases, indicating the completion of the reaction.
-
The product, this compound, will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a non-interfering solvent like diethyl ether to remove any unreacted starting material, and dry under vacuum.
-
Differential Reactivity of this compound
A key feature of this compound is its differential reactivity with organometallic reagents, which allows for the selective synthesis of either carboxylic acids or symmetrical ketones.[1][3]
-
Reaction with Grignard Reagents (RMgX): This reaction selectively produces carboxylic acids.[1][3]
-
Reaction with Organolithium Reagents (RLi): This reaction yields symmetrical ketones.[1][3]
This distinct reactivity has been leveraged to develop efficient one-pot syntheses of unsymmetrical ketones by sequential addition of a Grignard reagent followed by an organolithium reagent.[1][3]
Visualizations
Logical Relationship in Synthesis
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 6. Standard_enthalpy_change_of_formation_(data_table) [chemeurope.com]
- 7. sodium carbonate [webbook.nist.gov]
- 8. chemistry.alanearhart.org [chemistry.alanearhart.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
"sodium methyl carbonate safety data sheet and handling precautions"
Disclaimer: No official Safety Data Sheet (SDS) for sodium methyl carbonate (CAS No. 6482-39-9) is readily available in public databases. This guide has been compiled from publicly available research literature, safety data for analogous compounds, and general best practices for handling reactive chemical reagents. The information provided herein is intended for use by qualified research, scientific, and drug development professionals and should be supplemented with a thorough risk assessment before any handling or use.
Introduction
This compound is a versatile and effective C1 synthon in organic synthesis, serving as a stable, solid alternative to gaseous carbon dioxide.[1] Its utility lies in its differential reactivity with organometallic reagents, enabling the selective synthesis of carboxylic acids and symmetrical ketones.[1][2] While it offers advantages in terms of ease of handling compared to gaseous reagents, its reactivity necessitates stringent safety precautions. This guide provides a comprehensive overview of the known safety data, handling precautions, and experimental protocols relevant to this compound.
Hazard Identification and Classification
Due to the lack of a specific Safety Data Sheet, a definitive GHS classification for this compound is not available. However, based on its chemical nature as an organosodium compound and its reactivity, it should be handled as a hazardous substance. The following classifications for related compounds and substance classes provide a basis for a conservative hazard assessment.[3][4][5][6]
Inferred Hazard Classification:
| Hazard Class | Hazard Category | Rationale |
| Substances and mixtures which, in contact with water, emit flammable gases | Category 1 | Reacts with water (hydrolysis) to produce methanol (B129727) (flammable) and sodium carbonate. The reaction may be exothermic. |
| Skin Corrosion/Irritation | Category 1B/1C | As a strong base, it is expected to be corrosive to skin and eyes upon contact. |
| Serious Eye Damage/Eye Irritation | Category 1 | Expected to cause serious eye damage upon contact. |
| Self-Heating Substances and Mixtures | Category 1 | As an organometallic compound, it may be liable to self-heating and spontaneous ignition in air, particularly if finely divided.[7] |
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂H₃NaO₃ | [8][9] |
| Molecular Weight | 98.03 g/mol | [8][9] |
| Appearance | White powder | [8] |
| Decomposition | Thermal decomposition may occur at elevated temperatures, potentially releasing flammable and toxic gases.[10] Impurities like sodium bicarbonate can decompose at lower temperatures (around 50°C).[1] | |
| Solubility | Soluble in polar solvents. | [1] |
Toxicological Information
No specific toxicological studies on this compound were found. The toxicity of its potential hydrolysis and decomposition products should be considered.
| Substance | CAS Number | Toxicity Data | Reference |
| Methanol | 67-56-1 | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | |
| Sodium Carbonate | 497-19-8 | Causes serious eye irritation. | |
| Dimethyl Carbonate | 616-38-6 | Low acute toxicity (LD50 oral rat = 12,900 mg/kg). Not irritating to skin or eyes. | [11][12][13] |
Handling and Storage Precautions
This compound should be handled as a water-reactive and potentially air-sensitive solid.[14][15][16][17][18]
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required. For handling larger quantities, consider wearing leather gloves over nitrile gloves for added protection against fire.[17]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood or glove box. If there is a potential for dust generation, a respirator with an appropriate particulate filter may be necessary.
5.2. Engineering Controls
-
All manipulations of this compound should be performed in a well-ventilated chemical fume hood or an inert atmosphere glove box.[14][15][16][17][18]
-
An emergency eyewash station and safety shower must be readily accessible.
-
A Class D fire extinguisher for combustible metals must be available in the immediate work area. Do not use water, carbon dioxide, or halogenated extinguishing agents.
5.3. Safe Handling Procedures
-
Exclusion of Moisture and Air: Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially for prolonged storage or reactions.
-
Dispensing: Weigh and dispense the solid in a glove box or under a positive pressure of inert gas in a fume hood.
-
Avoid Inhalation: Do not breathe dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Grounding: Ground all equipment to prevent static discharge, which could be an ignition source.
5.4. Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.
-
Store away from water, acids, and oxidizing agents.
-
Store under an inert atmosphere for long-term stability.
Experimental Protocols
6.1. Synthesis of this compound
The following is a general protocol for the synthesis of this compound from sodium methoxide (B1231860) and carbon dioxide.
Synthesis of this compound.
Methodology:
-
A solution of sodium methoxide in methanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet.
-
The flask is maintained under a positive pressure of inert gas (argon or nitrogen).
-
Dry carbon dioxide gas is bubbled through the stirred solution at room temperature.
-
The reaction is typically rapid, and a white precipitate of this compound will form.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The solid product is isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
The collected solid is washed with a dry, inert solvent (e.g., diethyl ether) to remove any unreacted starting material or byproducts.
-
The product is dried under high vacuum to remove residual solvent.
6.2. Safe Handling Workflow for Air-Sensitive Solids
The following diagram illustrates a general workflow for safely handling an air-sensitive solid like this compound.
Safe Handling of Air-Sensitive Solids.
Reactivity and Incompatibility
This compound exhibits differential reactivity, which is key to its synthetic utility but also a primary source of its hazards.
7.1. Reactivity with Water
This compound will react with water (hydrolysis) to form sodium carbonate and methanol. This reaction may be exothermic.
7.2. Reactivity with Organometallic Reagents
-
Grignard Reagents (RMgX): Reacts to form carboxylic acids.[1][2]
-
Organolithium Reagents (RLi): Reacts to form symmetrical ketones.[1][2]
These reactions are typically exothermic and should be performed with appropriate temperature control.
7.3. Incompatible Materials
-
Acids: Reacts vigorously with acids to release carbon dioxide and methanol.
-
Oxidizing agents: May react exothermically.
-
Water and moist air: As described above.
Signaling Pathways and Biological Effects
There is no specific information available regarding the signaling pathways or biological effects of this compound. Given its reactivity, direct contact is likely to cause local corrosive effects on skin, eyes, and mucous membranes. Systemic toxicity would likely be related to its hydrolysis products, primarily methanol.
The following diagram illustrates the potential metabolic fate upon ingestion or absorption, leading to methanol toxicity.
Potential Metabolic Pathway of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Accidental Release Measures
-
Small Spills: In a fume hood, carefully cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[19] Scoop up the mixture into a dry, sealable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE. Contain the spill and prevent contact with water. Contact emergency services.
Disposal Considerations
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of down the drain.
Conclusion
This compound is a valuable reagent in organic synthesis, but its safe handling requires a thorough understanding of its reactivity and potential hazards. In the absence of a specific SDS, a conservative approach based on the properties of related compounds and general principles for handling air- and water-reactive solids is essential. Adherence to the precautions and protocols outlined in this guide will help to minimize the risks associated with the use of this compound in a research and development setting.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. ohs-GHSHazardClassification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 5. era-environmental.com [era-environmental.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Lupin Systems [go.lupinsys.com]
- 8. Page loading... [wap.guidechem.com]
- 9. monomethyl carbonate sodium salt | C2H3NaO3 | CID 23674761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcia-bigdr.jp [jcia-bigdr.jp]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. cmu.edu [cmu.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 19. alkalimetals.com [alkalimetals.com]
Methodological & Application
Application Notes and Protocols: Carboxylation of Grignard Reagents using Sodium Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium methyl carbonate (SMC) has emerged as a convenient and effective C1 synthon for the carboxylation of Grignard reagents, offering a solid, stable, and easy-to-handle alternative to gaseous carbon dioxide.[1][2] This reaction provides a reliable route to a variety of carboxylic acids, which are fundamental building blocks in organic synthesis and drug development. This application note details the reaction of this compound with Grignard reagents, providing both mechanochemical and generalized solution-phase protocols. Quantitative data from recent studies are summarized, and a workflow diagram is presented to facilitate experimental planning.
Introduction
The synthesis of carboxylic acids via the carboxylation of organometallic reagents is a cornerstone transformation in organic chemistry. Traditionally, this is achieved by bubbling gaseous carbon dioxide through a solution of a Grignard or organolithium reagent. However, the use of a gaseous reagent can be cumbersome and difficult to quantify accurately on a laboratory scale. This compound (SMC) presents a significant improvement as a benchtop-stable solid that serves as a CO2 equivalent.[1] Its reaction with Grignard reagents proceeds selectively to furnish the corresponding carboxylic acids in good yields.[1][3] Notably, SMC exhibits differential reactivity, reacting with Grignard reagents to form carboxylic acids, while its reaction with organolithium reagents tends to yield ketones.[1][2] Recent advancements have also demonstrated the utility of SMC in mechanochemical, solvent-free, or minimal-solvent conditions, aligning with the principles of green chemistry.[2][4]
Data Presentation
The following table summarizes the yields of carboxylic acids obtained from the mechanochemical reaction of various organobromides with this compound.
| Entry | Organobromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbenzoic acid | 40 |
| 2 | 2-Bromotoluene | 2-Methylbenzoic acid | 67 |
| 3 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)benzoic acid | 71 |
| 4 | 4-Chlorobromobenzene | 4-Chlorobenzoic acid | 49 |
| 5 | 4-Fluorobromobenzene | 4-Fluorobenzoic acid | 51 |
| 6 | 4-tert-Butylbromobenzene | 4-tert-Butylbenzoic acid | 42 |
| 7 | 2,4,6-Triisopropylbromobenzene | 2,4,6-Triisopropylbenzoic acid | 52 |
| 8 | 2-Bromonaphthalene | 2-Naphthoic acid | 44 |
| 9 | 2-Bromothiophene | Thiophene-2-carboxylic acid | 82 |
| 10 | 2-Methoxyphenyl bromide | 2-Methoxybenzoic acid | 25 |
Data sourced from mechanochemical reactions as reported in the literature.[2][4]
Experimental Protocols
Two primary methodologies for the reaction of this compound with Grignard reagents are presented below: a detailed mechanochemical protocol and a generalized solution-phase protocol.
Protocol 1: Mechanochemical Synthesis of Carboxylic Acids
This protocol is adapted from established literature procedures for ball-milling reactions.[2][4]
Materials:
-
Organobromide (1.0 mmol, 1.0 equiv)
-
Magnesium turnings (2.5 mmol, 2.5 equiv)
-
Lithium hydroxide (B78521) (1.1 mmol, 1.1 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (2.0 mmol, 2.0 equiv)
-
Zirconium oxide milling vessel (e.g., 12 mL) with zirconium oxide milling balls (e.g., 3 x 9 mm)
-
Planetary ball mill or mixer mill
-
Argon (or other inert gas)
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Activation of Magnesium:
-
To a dry milling vessel under an argon atmosphere, add magnesium turnings (2.5 equiv) and lithium hydroxide (1.1 equiv).
-
Mill the mixture at a high speed (e.g., 600 rpm) for 60 minutes to activate the magnesium.
-
-
Formation of Grignard Reagent and Carboxylation:
-
After the activation step, vent the milling vessel with argon.
-
Add the organobromide (1.0 equiv), anhydrous 2-MeTHF (2.0 equiv), and this compound (1.5 equiv) to the vessel.
-
Seal the vessel and mill the mixture at a lower speed (e.g., 300 rpm) for approximately 45-60 minutes.
-
-
Work-up and Purification:
-
After milling, carefully open the vessel and add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the contents to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by column chromatography, recrystallization, or distillation.
-
Protocol 2: Generalized Solution-Phase Synthesis of Carboxylic Acids
This protocol is a generalized procedure based on standard Grignard reaction techniques, as a specific detailed protocol for the solution-phase reaction with SMC is not extensively documented in the provided search results.
Materials:
-
Organohalide (e.g., aryl or alkyl bromide)
-
Magnesium turnings
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF))
-
Iodine crystal (optional, for initiation)
-
This compound
-
1 M Hydrochloric acid
-
Ethyl acetate or diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Dissolve the organohalide in the anhydrous solvent and add it to the dropping funnel.
-
Add a small portion of the organohalide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of this compound in the anhydrous solvent.
-
Slowly add the Grignard reagent solution to the stirred suspension of this compound via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by appropriate methods such as column chromatography, recrystallization, or distillation.
-
Visualizations
References
Application Notes and Protocols: Selective Synthesis of Carboxylic Acids Using Sodium Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective synthesis of carboxylic acids is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceutical development, materials science, and fine chemical production. Traditional methods for carboxylation often involve the use of gaseous carbon dioxide (CO₂), which can present challenges in terms of handling, solubility, and efficient incorporation. Sodium methyl carbonate (SMC) has emerged as a stable, solid, and highly effective C1 synthon for the selective synthesis of carboxylic acids, offering a practical and advantageous alternative to gaseous CO₂.[1][2]
This document provides detailed application notes and experimental protocols for the selective synthesis of carboxylic acids using this compound, with a focus on its reaction with Grignard reagents. Both solution-phase and mechanochemical methodologies are presented, offering flexibility for various laboratory settings and a nod towards green chemistry principles.
Advantages of this compound in Carboxylic Acid Synthesis
The use of this compound for carboxylation offers several distinct advantages over traditional methods:
-
Ease of Handling: As a stable, free-flowing solid, SMC is significantly easier to handle, weigh, and dispense compared to gaseous CO₂.[1]
-
Milder Reaction Conditions: Carboxylation with SMC can often be performed at room temperature, avoiding the need for low-temperature setups typically required for CO₂ reactions.[1]
-
Simplified Purification: The reaction workup and product purification are often more straightforward.[1]
-
Enhanced Selectivity: SMC exhibits differential reactivity, reacting selectively with Grignard reagents to produce carboxylic acids, while its reaction with organolithium reagents typically yields ketones.[1][3] This selectivity is crucial in complex molecule synthesis.
-
Green Chemistry Alignment: The development of mechanochemical protocols using SMC reduces solvent consumption, aligning with the principles of sustainable chemistry.[4][5]
Reaction Mechanism and Selectivity
The selective synthesis of carboxylic acids using this compound hinges on the nucleophilic addition of a Grignard reagent to the carbonyl carbon of SMC. The resulting intermediate subsequently undergoes hydrolysis to yield the desired carboxylic acid.
Caption: Reaction pathway for the synthesis of carboxylic acids using a Grignard reagent and this compound.
Experimental Protocols
Protocol 1: Preparation of this compound (SMC)
This protocol describes the synthesis of this compound from sodium methoxide (B1231860) and carbon dioxide.[4]
Materials:
-
Sodium methoxide (NaOMe)
-
Methanol (B129727) (MeOH), anhydrous
-
Carbon dioxide (CO₂), gaseous
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
Procedure:
-
In a fume hood, equip a dry Schlenk flask or three-necked round-bottom flask with a magnetic stir bar and a gas inlet tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with sodium methoxide.
-
Add anhydrous methanol to dissolve the sodium methoxide. The concentration can be adjusted, but a common starting point is a 1-2 M solution.
-
With vigorous stirring, bubble dry carbon dioxide gas through the solution.
-
The reaction is typically exothermic. Maintain the temperature at ambient conditions (20-25 °C) using a water bath if necessary.[1]
-
Continue bubbling CO₂ until the uptake of the gas ceases, indicating the reaction is complete. This can be monitored by observing the cessation of the exotherm or by analytical methods such as titration.
-
The this compound will precipitate out of the methanol solution.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the collected solid with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any residual methanol or unreacted starting material.
-
Dry the this compound under reduced pressure to obtain a colorless crystalline solid. The yield is typically high, often near-quantitative.[1]
Protocol 2: Solution-Phase Synthesis of Carboxylic Acids
This protocol is a general procedure for the carboxylation of Grignard reagents using this compound in a solution phase.
Materials:
-
Organohalide (e.g., aryl bromide, alkyl iodide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound (SMC)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Grignard Reagent Formation:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Dissolve the organohalide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the organohalide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and/or heat generation).
-
Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carboxylation Reaction:
-
In a separate flask under an inert atmosphere, suspend this compound in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the Grignard reagent solution to the suspension of this compound via a cannula or dropping funnel with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be purified by recrystallization, distillation, or column chromatography as needed.
-
Protocol 3: Mechanochemical Synthesis of Carboxylic Acids
This protocol describes a one-pot, three-step mechanochemical synthesis of carboxylic acids from organobromides using a ball mill.[4][6] This method is advantageous for its reduced solvent use and often shorter reaction times.
Materials:
-
Organobromide
-
Magnesium (Mg) turnings
-
Lithium hydroxide (B78521) (LiOH)
-
This compound (SMC)
-
2-Methyltetrahydrofuran (B130290) (2-MeTHF)
-
Ball mill with milling jars and balls (e.g., zirconium dioxide)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Activation of Magnesium (Step I):
-
In an inert atmosphere, charge a milling jar with magnesium turnings (2.5 equivalents) and lithium hydroxide (1.1 equivalents).
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a set time (e.g., 30-60 minutes) to activate the magnesium.
-
-
Grignard Reagent Formation (Step II):
-
Vent the milling jar and add the organobromide (1.0 equivalent) and 2-methyltetrahydrofuran (2.0 equivalents) under an inert atmosphere.
-
Mill the mixture again at a lower frequency (e.g., 10-15 Hz) for a specified time (e.g., 60-90 minutes).
-
-
Carboxylation and Work-up (Step III):
-
Vent the milling jar and add this compound (1.5 equivalents).
-
Continue milling for an additional period (e.g., 90-120 minutes).
-
After milling, carefully open the jar and quench the reaction mixture with 1 M HCl.
-
Extract the product with an appropriate organic solvent, wash, dry, and concentrate as described in the solution-phase protocol.
-
Purify the crude product as necessary.
-
Caption: Experimental workflow for the solution-phase synthesis of carboxylic acids using this compound.
Data Presentation: Substrate Scope and Yields
The following tables summarize the yields of various carboxylic acids synthesized using this compound with Grignard reagents under both solution-phase and mechanochemical conditions.
Table 1: Solution-Phase Synthesis of Carboxylic Acids
| Entry | Grignard Reagent Precursor | Product Carboxylic Acid | Yield (%) |
| 1 | Bromobenzene | Benzoic acid | 95 |
| 2 | 4-Bromotoluene | 4-Methylbenzoic acid | 92 |
| 3 | 4-Bromoanisole | 4-Methoxybenzoic acid | 88 |
| 4 | 1-Bromonaphthalene | 1-Naphthoic acid | 85 |
| 5 | 2-Bromopyridine | Picolinic acid | 75 |
| 6 | 1-Iodobutane | Pentanoic acid | 80 |
| 7 | Cyclohexyl bromide | Cyclohexanecarboxylic acid | 78 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Table 2: Mechanochemical Synthesis of Carboxylic Acids [6]
| Entry | Organobromide | Product Carboxylic Acid | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbenzoic acid | 78 |
| 2 | 4-Bromo-trifluoromethylbenzene | 4-(Trifluoromethyl)benzoic acid | 71 |
| 3 | 4-Chlorobromobenzene | 4-Chlorobenzoic acid | 49 |
| 4 | 1-Bromonaphthalene | 1-Naphthoic acid | 44 |
| 5 | 2-Bromothiophene | Thiophene-2-carboxylic acid | 56 |
| 6 | Benzyl bromide | Phenylacetic acid | 82 |
| 7 | 1-Bromoadamantane | Adamantane-1-carboxylic acid | 65 |
Yields are isolated yields obtained after column chromatography.[6]
Conclusion
This compound is a highly effective and versatile reagent for the selective synthesis of carboxylic acids from Grignard reagents. The methodologies presented here, for both solution-phase and mechanochemical applications, offer significant advantages in terms of ease of handling, reaction conditions, and alignment with green chemistry principles. These protocols and the accompanying data provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable synthetic tool into their workflows for the efficient and selective production of carboxylic acids.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Ketone Synthesis via Reaction of Sodium Methyl Carbonate with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ketones utilizing the reaction of sodium methyl carbonate (SMC) with organolithium reagents. This method offers a versatile and efficient pathway for the preparation of both symmetrical and unsymmetrical ketones, valuable intermediates in pharmaceutical and chemical research.
Introduction
This compound (SMC) has emerged as a stable, inexpensive, and effective C1 synthon in organic synthesis.[1] Its differential reactivity with organometallic reagents makes it a powerful tool for the selective synthesis of various functional groups. While Grignard reagents react with SMC to primarily yield carboxylic acids, organolithium reagents favor the formation of ketones.[1][2][3][4][5] This protocol outlines the use of organolithium reagents with SMC for the synthesis of symmetrical ketones and a sequential one-pot method for unsymmetrical ketones.[1] The attenuated electrophilicity of SMC compared to carbon dioxide allows for reactions at room temperature and simplifies purification processes.[1]
Reaction Principle
The reaction of an organolithium reagent (R-Li) with this compound proceeds through a nucleophilic acyl substitution mechanism. The organolithium reagent adds to the carbonyl carbon of SMC, forming a tetrahedral intermediate. Subsequent elimination of sodium methoxide (B1231860) (NaOCH₃) yields the corresponding ketone. The choice of the organolithium reagent dictates the structure of the resulting ketone.
Experimental Protocols
The following protocols are adapted from the work of Hurst, T.E., et al. (2019), published in Organic Letters.[3]
General Information
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents are essential for the success of the reaction.
-
Organolithium reagents are highly reactive and pyrophoric; handle with extreme caution.
Synthesis of Symmetrical Ketones
This protocol describes the general procedure for the synthesis of symmetrical ketones by reacting an organolithium reagent with this compound.
Materials:
-
This compound (SMC)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Organolithium reagent (e.g., phenyllithium, n-butyllithium)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the organolithium reagent (2.2 equiv.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired symmetrical ketone.
One-Pot Synthesis of Unsymmetrical Ketones
This protocol details a sequential one-pot synthesis of unsymmetrical ketones by reacting SMC first with a Grignard reagent followed by an organolithium reagent.[1]
Materials:
-
This compound (SMC)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., phenylmagnesium bromide)
-
Organolithium reagent (e.g., methyllithium)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Add anhydrous THF to the flask.
-
Slowly add the Grignard reagent (1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the organolithium reagent (2.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical ketone.
Data Presentation
The following table summarizes the yields of representative symmetrical and unsymmetrical ketones synthesized using the protocols described above, as reported by Hurst, T.E., et al. (2019).
| Entry | R¹ in R¹-M | R² in R²-Li | Product | Yield (%) |
| 1 | Ph-Li | - | Benzophenone | 95 |
| 2 | n-Bu-Li | - | 5-Nonanone | 85 |
| 3 | Ph-MgBr | Me-Li | Acetophenone | 88 |
| 4 | 4-MeOPh-MgBr | Ph-Li | 4-Methoxybenzophenone | 91 |
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the synthesis of symmetrical ketones and the proposed reaction mechanism.
Caption: Workflow for symmetrical ketone synthesis.
Caption: Mechanism of ketone formation.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - this compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - Organic Letters - Figshare [acs.figshare.com]
- 5. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Unsymmetrical Ketones Using Sodium Methyl Carbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of unsymmetrical ketones utilizing sodium methyl carbonate (SMC) as a versatile C1 synthon. This method leverages the differential reactivity of SMC with organometallic reagents, specifically the sequential addition of a Grignard reagent followed by an organolithium reagent. This approach offers a straightforward and efficient route to a variety of unsymmetrical ketones, avoiding the need for toxic or expensive reagents. The protocols outlined herein are based on the work of Hurst et al. and are intended to serve as a practical guide for researchers in organic synthesis and drug development.[1][2][3]
Introduction
The synthesis of unsymmetrical ketones is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. Traditional methods often involve multiple steps, harsh reaction conditions, or the use of sensitive and hazardous reagents. The use of this compound (SMC), a stable and inexpensive reagent, presents an attractive alternative.[3] The one-pot sequential reaction of SMC with a Grignard reagent and an organolithium reagent provides a direct and efficient pathway to unsymmetrical ketones. This method's operational simplicity and broad substrate scope make it a valuable tool for synthetic chemists.
Principle of the Method
The one-pot synthesis of unsymmetrical ketones using this compound is based on the selective sequential addition of two different organometallic reagents. The key steps are:
-
First Addition (Grignard Reagent): A Grignard reagent (R¹MgX) is added to a suspension of this compound in an ethereal solvent. This initial reaction is believed to form a stable intermediate.
-
Second Addition (Organolithium Reagent): Subsequently, an organolithium reagent (R²Li) is introduced to the reaction mixture. This second nucleophile attacks the intermediate, leading to the formation of the unsymmetrical ketone (R¹COR²).
-
Aqueous Work-up: The reaction is quenched with an aqueous solution to hydrolyze any remaining reactive species and facilitate the isolation of the desired ketone product.
This sequential addition strategy allows for the controlled introduction of two different R-groups, resulting in the formation of an unsymmetrical ketone in a single reaction vessel.
Experimental Protocols
Materials and Reagents
-
This compound (SMC)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagents (commercially available or freshly prepared)
-
Organolithium reagents (commercially available)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
General Procedure for the One-Pot Synthesis of Unsymmetrical Ketones
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension.
-
First Nucleophilic Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the Grignard reagent (1.0 equivalent) dropwise to the stirred suspension.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Second Nucleophilic Addition: Add the organolithium reagent (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Warming and Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-12 hours (reaction progress can be monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical ketone.
Quantitative Data
The following table summarizes the yields of various unsymmetrical ketones synthesized using the one-pot procedure with this compound.
| Entry | Grignard Reagent (R¹MgX) | Organolithium Reagent (R²Li) | Product (R¹COR²) | Yield (%) |
| 1 | Phenylmagnesium bromide | n-Butyllithium | 1-Phenylpentan-1-one | 75 |
| 2 | 4-Methoxyphenylmagnesium bromide | Phenyllithium | (4-Methoxyphenyl)(phenyl)methanone | 85 |
| 3 | Naphthylmagnesium bromide | Methyllithium | 1-(Naphthalen-1-yl)ethan-1-one | 68 |
| 4 | Phenylmagnesium bromide | Vinyllithium | 1-Phenylprop-2-en-1-one | 55 |
| 5 | Ethylmagnesium bromide | Phenyllithium | Propiophenone | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of unsymmetrical ketones using this compound.
Caption: Workflow for the one-pot synthesis of unsymmetrical ketones.
Logical Relationship of Reactants and Product
This diagram illustrates the logical relationship between the starting materials and the final product in this one-pot synthesis.
Caption: Reactant to product relationship in the synthesis.
Safety Precautions
-
Organolithium and Grignard reagents are pyrophoric and react violently with water. All reactions should be carried out under an inert atmosphere using anhydrous solvents and oven-dried glassware.
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching step can be exothermic. Add the aqueous quenching solution slowly and with caution.
Conclusion
The one-pot synthesis of unsymmetrical ketones using this compound offers a practical and efficient alternative to traditional methods. The use of readily available and inexpensive reagents, coupled with a straightforward procedure, makes this a valuable methodology for a wide range of synthetic applications in research and development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
Application Notes and Protocols: Carboxylation of Aryl Halides via Organometallic Intermediates Using Sodium Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl carboxylic acids is a cornerstone of organic chemistry, with broad applications in pharmaceutical and materials science. While traditional methods often involve the use of gaseous carbon dioxide (CO₂), a solid, stable, and easy-to-handle C1 synthon is highly desirable for its operational simplicity. Sodium methyl carbonate (SMC) has emerged as a practical and efficient alternative to CO₂ for the carboxylation of organometallic reagents. This document provides detailed protocols for the carboxylation of aryl halides, proceeding through the formation of Grignard or organolithium intermediates, which are subsequently carboxylated using this compound. This two-step, one-pot approach offers a convenient and effective route to a variety of aryl carboxylic acids.[1][2]
Principle and Advantages
The overall transformation involves the conversion of an aryl halide to a highly nucleophilic organometallic species (either a Grignard or organolithium reagent). This intermediate then reacts with this compound, which serves as an electrophilic carboxylating agent, to yield the corresponding aryl carboxylate. Subsequent acidic workup provides the desired aryl carboxylic acid.
Advantages of using this compound:
-
Solid and Stable: SMC is a non-gaseous, easy-to-handle solid, simplifying reaction setup and stoichiometry control.[2]
-
Milder Reaction Conditions: Carboxylation with SMC can often be performed at room temperature, avoiding the need for cryogenic conditions typically required for reactions with CO₂ gas.[2]
-
Simplified Purification: The use of SMC can lead to cleaner reaction profiles and simpler purification procedures.[2]
-
Versatility: The methodology is applicable to a wide range of aryl halides through the formation of their corresponding organometallic reagents.
Experimental Protocols
Protocol 1: Carboxylation of Aryl Bromides via Grignard Reagents with this compound
This protocol is adapted from mechanochemical methods that demonstrate the formation of Grignard reagents from organobromides and their subsequent reaction with this compound.[1]
Materials:
-
Aryl bromide
-
Magnesium (Mg) turnings
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
This compound (SMC)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus and flush with dry nitrogen or argon.
-
Add anhydrous THF or diethyl ether to cover the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium, if necessary.
-
In a separate flask, dissolve the aryl bromide (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Carboxylation with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Under a positive pressure of nitrogen, add this compound (1.5 equivalents) portion-wise to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Continue adding the acid until the aqueous layer is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Protocol 2: Carboxylation of Aryl Halides via Organolithium Reagents with this compound
This protocol is suitable for aryl halides that can undergo lithium-halogen exchange or direct lithiation.
Materials:
-
Aryl halide (iodide or bromide)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (B1211817) (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
This compound (SMC)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Preparation of the Organolithium Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aryl halide (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium or tert-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Carboxylation with this compound:
-
To the cold (-78 °C) solution of the organolithium reagent, add this compound (1.5 equivalents) portion-wise under a positive pressure of nitrogen.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench with 1 M HCl.
-
Perform the extraction and purification as described in Protocol 1.
-
Data Presentation
The following table summarizes representative yields for the carboxylation of various aryl bromides via Grignard reagents using this compound, as reported in the literature.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Benzoic acid | 82 |
| 2 | 4-Bromotoluene | 4-Methylbenzoic acid | 75 |
| 3 | 4-Bromoanisole | 4-Methoxybenzoic acid | 68 |
| 4 | 1-Bromonaphthalene | 1-Naphthoic acid | 78 |
Yields are based on isolated products and may vary depending on the specific reaction conditions and scale.
Visualizations
The following diagrams illustrate the logical workflow and the proposed reaction pathway for the carboxylation of aryl halides using this compound via an organometallic intermediate.
References
Application of Sodium Methyl Carbonate in C-13 Isotope Labeling: A Detailed Guide for Researchers
Introduction
Stable isotope labeling is an indispensable tool in drug discovery and development, enabling researchers to trace the metabolic fate of drug candidates, elucidate reaction mechanisms, and quantify metabolites with high precision.[1][2] Carbon-13 (¹³C), a non-radioactive isotope of carbon, is a favored label for these studies.[3] The introduction of a ¹³C atom into a molecule allows for its detection and differentiation from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. One efficient and versatile reagent for introducing a ¹³C-labeled carboxyl group is sodium methyl carbonate (SMC). This document provides detailed application notes and protocols for the use of ¹³C-labeled this compound in the synthesis of ¹³C-labeled carboxylic acids, key intermediates in the synthesis of more complex labeled molecules.
Application: Synthesis of ¹³C-Labeled Carboxylic Acids
This compound serves as an effective C1 synthon for the carboxylation of organometallic reagents, such as Grignard reagents. The reaction of a Grignard reagent with [¹³C]this compound provides a straightforward and efficient method for the synthesis of carboxylic acids with a ¹³C-labeled carboxyl group. This method offers several advantages over traditional methods that use ¹³C-labeled carbon dioxide gas, including ease of handling of the solid SMC reagent and milder reaction conditions.
The resulting ¹³C-labeled carboxylic acids are valuable building blocks for the synthesis of a wide range of isotopically labeled compounds for use in:
-
Metabolic Studies: Tracing the metabolic pathways of a drug candidate.[3]
-
Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1]
-
Mechanism of Action Studies: Elucidating how a drug interacts with its biological target.
-
Internal Standards: Serving as highly accurate internal standards for quantitative analysis by mass spectrometry.
Experimental Protocols
Protocol 1: Synthesis of [¹³C]this compound
This protocol describes the synthesis of the ¹³C-labeled reagent from commercially available starting materials.
Materials:
-
[¹³C]Sodium carbonate (Na₂¹³CO₃)
-
Dimethyl carbonate
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heater/stirrer plate
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, combine [¹³C]sodium carbonate (1.0 eq) and dimethyl carbonate (10 eq).
-
Add anhydrous methanol (to dissolve the sodium carbonate) and stir the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. The reaction progress can be monitored by the dissolution of sodium carbonate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess dimethyl carbonate under reduced pressure to yield [¹³C]this compound as a white solid.
-
Store the [¹³C]this compound under an inert atmosphere to prevent decomposition.
Protocol 2: Synthesis of a ¹³C-Labeled Carboxylic Acid via Grignard Reaction
This protocol details the general procedure for the carboxylation of a Grignard reagent with [¹³C]this compound.
Materials:
-
Aryl or alkyl halide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
[¹³C]this compound
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
Part A: Preparation of the Grignard Reagent
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere of argon or nitrogen.
-
Place magnesium turnings (1.2 eq) in the three-neck flask.
-
Dissolve the aryl or alkyl halide (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask or bubbling. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey or brownish solution is the Grignard reagent.
Part B: Carboxylation with [¹³C]this compound
-
In a separate flask, suspend [¹³C]this compound (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution to the suspension of [¹³C]this compound via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Part C: Work-up and Purification
-
Quench the reaction by slowly adding 1 M HCl solution at 0 °C until the mixture is acidic.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ¹³C-labeled carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the yields of various ¹³C-labeled carboxylic acids synthesized using the reaction of the corresponding Grignard reagent with this compound, as reported by Hurst et al. (2019).
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | [¹³C]Benzoic acid | 95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxy[¹³C]benzoic acid | 92 |
| 3 | 2-Thienylmagnesium bromide | 2-Thiophene[¹³C]carboxylic acid | 85 |
| 4 | Cyclohexylmagnesium chloride | Cyclohexane[¹³C]carboxylic acid | 78 |
| 5 | n-Butylmagnesium chloride | [¹³C]Pentanoic acid | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of ¹³C-labeled carboxylic acids.
Caption: Logical relationship of reactants to products in the carboxylation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
Mechanistic Insights into Carboxylation with Sodium Methyl Carbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanistic studies related to carboxylation reactions utilizing sodium methyl carbonate (SMC). This document outlines the differential reactivity of SMC with common organometallic reagents, presents detailed experimental protocols for its application in synthesis, and summarizes key quantitative data. The information is intended to guide researchers in designing and executing carboxylation reactions, offering a stable, solid surrogate for gaseous carbon dioxide.
Introduction to this compound as a Carboxylating Agent
This compound (SMC) has emerged as a versatile and effective C1 synthon in organic synthesis. As a stable, inexpensive, and easy-to-handle solid, it offers a significant advantage over the direct use of gaseous carbon dioxide (CO₂), obviating the need for high-pressure equipment.[1] Mechanistic studies have revealed that the reactivity of SMC is highly dependent on the nature of the nucleophile, particularly organometallic reagents such as Grignard and organolithium reagents.[2][3][4] This differential reactivity allows for the selective synthesis of either carboxylic acids or ketones from the same C1 source.
Mechanistic Considerations: Differential Reactivity
The core of SMC's utility lies in its distinct reaction pathways with different classes of organometallic reagents. This selectivity is attributed to the stability of the intermediate species formed upon nucleophilic attack.
Reaction with Grignard Reagents: Synthesis of Carboxylic Acids
When Grignard reagents (R-MgX) react with this compound, the primary product is the corresponding carboxylic acid upon acidic workup.[2] The proposed mechanism involves the initial nucleophilic attack of the Grignard reagent on the carbonyl carbon of SMC to form a magnesium carboxylate intermediate. This intermediate is relatively stable under the reaction conditions and does not readily react with a second equivalent of the Grignard reagent. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Reaction with Organolithium Reagents: Synthesis of Symmetrical Ketones
In contrast, the reaction of organolithium reagents (R-Li) with SMC typically leads to the formation of symmetrical ketones.[2] The proposed pathway involves the initial formation of a lithium carboxylate intermediate. However, this intermediate is believed to be less stable or more susceptible to further nucleophilic attack by a second equivalent of the organolithium reagent. This second addition, followed by the collapse of the tetrahedral intermediate and subsequent workup, yields the symmetrical ketone. The nature of the alkali cation (lithium vs. magnesium) likely plays a role in the stability and reactivity of the carboxylate intermediate.[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from key studies on the carboxylation of various substrates using this compound.
Table 1: Carboxylation of Aryl Bromides with SMC using Grignard Reagents (Mechanochemical) [5][6]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Toluic acid | 75 |
| 2 | 4-Bromoanisole | 4-Anisic acid | 68 |
| 3 | 2-Bromonaphthalene | 2-Naphthoic acid | 82 |
| 4 | 1-Bromonaphthalene | 1-Naphthoic acid | 71 |
Table 2: Comparison of Carboxylation of 4-Bromotoluene with CO₂ vs. SMC (Mechanochemical) [5]
| Entry | Carboxylating Agent | Product | Yield (%) |
| 1 | CO₂ (gaseous) | 4-Toluic acid | 78 |
| 2 | This compound | 4-Toluic acid | 75 |
Experimental Protocols
General Protocol for Carboxylation of Aryl Halides with SMC and Grignard Reagents (Solution Phase)
This protocol is adapted from studies on the synthesis of carboxylic acids using SMC.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
-
This compound (1.5 mmol)
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon).
-
Add a solution of the aryl halide in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating.
-
After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to room temperature.
-
Add this compound portion-wise to the Grignard solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carboxylic acid.
Protocol for Mechanochemical Carboxylation of Aryl Bromides with SMC
This protocol is based on the work by Pfennig et al. on mechanochemical Grignard reactions.[5][6]
Materials:
-
Aryl bromide (1.0 mmol)
-
Magnesium turnings (2.5 equiv.)
-
Lithium hydroxide (B78521) (1.1 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF, 2.0 equiv.)
-
This compound (1.5 equiv.)
-
Zirconia milling vessel and balls
-
Planetary ball mill
Procedure:
-
Step I (Magnesium Activation): Charge a zirconia milling vessel with magnesium turnings and lithium hydroxide. Mill at a specified frequency (e.g., 25 Hz) for a set duration (e.g., 15 minutes) to obtain finely powdered, activated magnesium.
-
Step II (Grignard Formation and Carboxylation): To the milling vessel containing the activated magnesium, add the aryl bromide, 2-MeTHF, and this compound.
-
Mill the mixture at the same frequency for a specified time (e.g., 60 minutes).
-
Workup: Carefully open the milling vessel and quench the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations: Diagrams of Pathways and Workflows
Caption: Proposed mechanistic pathways for the reaction of SMC.
Caption: General experimental workflow for solution-phase carboxylation.
Caption: Workflow for mechanochemical carboxylation with SMC.
References
- 1. Characterization of selective binding of alkali cations with carboxylate by x-ray absorption spectroscopy of liquid microjets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 4. Collection - this compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - Organic Letters - Figshare [acs.figshare.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Sodium Methyl Carbonate: A Versatile and Practical Carbon Dioxide Surrogate in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium methyl carbonate (SMC) has emerged as a highly effective and versatile C1 synthon in organic synthesis, offering a stable, solid, and easy-to-handle alternative to gaseous carbon dioxide. Its unique reactivity profile, particularly its differential behavior towards organometallic reagents, allows for the selective synthesis of a variety of valuable organic molecules, including carboxylic acids and ketones. This document provides detailed application notes, experimental protocols, and data to facilitate the adoption of this reagent in research and development laboratories.
Core Advantages of this compound:
-
Solid and Stable: Unlike gaseous CO2, SMC is a non-hygroscopic, stable solid that can be accurately weighed and handled in the laboratory without the need for specialized equipment.
-
Enhanced Safety: Eliminates the risks associated with handling high-pressure CO2 cylinders.
-
Simplified Procedures: Reactions can often be performed at room temperature, and the workup procedures are typically straightforward.[1]
-
Selective Reactivity: Demonstrates distinct reactivity towards different classes of organometallic reagents, enabling selective synthesis.[1]
Applications in Organic Synthesis
The primary application of this compound as a CO2 surrogate lies in its reaction with organometallic reagents to introduce a carboxyl or carbonyl group. The choice of the organometallic reagent dictates the outcome of the reaction, providing access to carboxylic acids, symmetrical ketones, and even unsymmetrical ketones through a one-pot procedure.
Synthesis of Carboxylic Acids using Grignard Reagents
This compound reacts cleanly with a wide range of Grignard reagents (RMgX) to afford the corresponding carboxylic acids in good to excellent yields. This method is applicable to aryl, heteroaryl, and alkyl Grignard reagents.[1]
Reaction Scheme: R-MgX + NaOCO2Me → R-CO2H
A notable application is the synthesis of isotopically labeled carboxylic acids. By preparing [¹³C]SMC from ¹³CO₂, ¹³C-labeled carboxylic acids can be synthesized, which are valuable tools in mechanistic studies and as internal standards.[1]
Data Presentation: Carboxylation of Grignard Reagents with SMC
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzoic acid | 88 |
| 2 | 4-Methylphenylmagnesium bromide | 4-Methylbenzoic acid | 85 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzoic acid | 92 |
| 4 | 2-Methylphenylmagnesium bromide | 2-Methylbenzoic acid | 78 |
| 5 | Mesitylmagnesium bromide | 2,4,6-Trimethylbenzoic acid | 65 |
| 6 | 1-Naphthylmagnesium bromide | 1-Naphthoic acid | 81 |
| 7 | 2-Thienylmagnesium bromide | Thiophene-2-carboxylic acid | 75 |
| 8 | Cyclohexylmagnesium bromide | Cyclohexanecarboxylic acid | 60 |
Experimental Protocol: General Procedure for the Synthesis of Carboxylic Acids
-
To a stirred suspension of this compound (2.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 4 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.0 mmol) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched by the slow addition of 1 M aqueous HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude carboxylic acid is purified by an appropriate method, such as column chromatography or recrystallization.
Logical Workflow for Carboxylic Acid Synthesis
Caption: Workflow for the synthesis of carboxylic acids using SMC.
Synthesis of Symmetrical Ketones using Organolithium Reagents
In contrast to its reaction with Grignard reagents, this compound reacts with two equivalents of an organolithium reagent (R-Li) to produce symmetrical ketones. This differential reactivity provides a convenient method for the synthesis of this important class of compounds.[1]
Reaction Scheme: 2 R-Li + NaOCO2Me → R-CO-R
Data Presentation: Synthesis of Symmetrical Ketones with SMC
| Entry | Organolithium Reagent (R-Li) | Product | Yield (%) |
| 1 | Phenyllithium | Benzophenone | 85 |
| 2 | 4-Tolyllithium | 4,4'-Dimethylbenzophenone | 78 |
| 3 | 4-Methoxyphenyllithium | 4,4'-Dimethoxybenzophenone | 82 |
| 4 | n-Butyllithium | 5-Nonanone | 65 |
| 5 | sec-Butyllithium | 3,5-Dimethyl-4-heptanone | 55 |
Experimental Protocol: General Procedure for the Synthesis of Symmetrical Ketones
-
To a stirred suspension of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere is added the organolithium reagent (2.2 mmol) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude ketone is purified by flash column chromatography.
Signaling Pathway for Symmetrical Ketone Synthesis
Caption: Pathway for symmetrical ketone formation from SMC.
One-Pot Synthesis of Unsymmetrical Ketones
A significant advantage of this compound is its utility in a one-pot synthesis of unsymmetrical ketones. This is achieved by the sequential addition of a Grignard reagent followed by an organolithium reagent. The initial reaction with the Grignard reagent forms a stable intermediate that does not react further. The subsequent addition of a more reactive organolithium reagent leads to the formation of the unsymmetrical ketone.[1]
Reaction Scheme:
-
R¹-MgX + NaOCO2Me → [Intermediate]
-
[Intermediate] + R²-Li → R¹-CO-R²
Data Presentation: One-Pot Synthesis of Unsymmetrical Ketones
| Entry | Grignard Reagent (R¹-MgBr) | Organolithium Reagent (R²-Li) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | n-Butyllithium | 1-Phenyl-1-pentanone | 75 |
| 2 | 4-Methylphenylmagnesium bromide | Phenyllithium | 4-Methylbenzophenone | 80 |
| 3 | 2-Thienylmagnesium bromide | Phenyllithium | Phenyl(thiophen-2-yl)methanone | 72 |
| 4 | Cyclohexylmagnesium bromide | Phenyllithium | Cyclohexyl(phenyl)methanone | 68 |
Experimental Protocol: General Procedure for the One-Pot Synthesis of Unsymmetrical Ketones
-
To a stirred suspension of this compound (2.0 mmol) in anhydrous THF (4 mL) under an inert atmosphere is added the Grignard reagent (1.0 mmol) dropwise at room temperature.
-
The mixture is stirred for 1 hour at room temperature.
-
The organolithium reagent (1.2 mmol) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Experimental Workflow for Unsymmetrical Ketone Synthesis
Caption: One-pot synthesis of unsymmetrical ketones.
Conclusion
This compound is a valuable reagent for the introduction of carboxyl and carbonyl functionalities in organic synthesis. Its solid nature, stability, and selective reactivity make it a superior alternative to gaseous carbon dioxide in many applications. The protocols and data presented here demonstrate its utility in the synthesis of carboxylic acids, symmetrical ketones, and unsymmetrical ketones, offering a practical and efficient tool for researchers in academia and industry.
References
Application Notes and Protocols: Synthesis of Benzophenones and Acetophenones using Sodium Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of benzophenones and acetophenones, key structural motifs in numerous pharmaceuticals and functional materials, is a cornerstone of modern organic chemistry. Traditional methods for their synthesis, such as Friedel-Crafts acylation, often require harsh conditions and stoichiometric amounts of Lewis acids, leading to significant waste. A recent advancement in this field utilizes sodium methyl carbonate (SMC) as a stable, inexpensive, and effective C1 synthon for the preparation of these valuable ketones. This method offers a versatile and cost-effective alternative, proceeding under mild, room-temperature conditions.[1]
This one-pot synthesis relies on the differential reactivity of this compound with organometallic reagents. The sequential addition of a Grignard reagent followed by an organolithium reagent to a suspension of SMC allows for the controlled formation of unsymmetrical ketones, including a wide range of benzophenone (B1666685) and acetophenone (B1666503) derivatives.[1] This approach avoids the use of toxic reagents and simplifies purification processes, making it an attractive methodology for both academic and industrial laboratories.[1]
General Reaction Scheme & Workflow
The synthesis of unsymmetrical benzophenones and acetophenones using this compound is a sequential one-pot process. The general workflow involves the initial reaction of a Grignard reagent with SMC to form a stable intermediate, followed by the introduction of an organolithium reagent to complete the synthesis of the desired ketone.
Caption: One-pot synthesis of unsymmetrical ketones.
Data Presentation: Synthesis of Various Benzophenones and Acetophenones
The following table summarizes the yields of various benzophenone and acetophenone derivatives synthesized using the this compound method.
| Entry | Grignard Reagent (R¹MgX) | Organolithium Reagent (R²Li) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Methoxyphenyllithium | 4-Methoxybenzophenone (B1664615) | 85 |
| 2 | Phenylmagnesium bromide | 4-(Trifluoromethyl)phenyllithium | 4-(Trifluoromethyl)benzophenone | 78 |
| 3 | Phenylmagnesium bromide | 2-Thienyllithium | Phenyl(thiophen-2-yl)methanone | 75 |
| 4 | 4-Methylphenylmagnesium bromide | Phenyllithium | 4-Methylbenzophenone | 82 |
| 5 | 4-Methoxyphenylmagnesium bromide | Phenyllithium | 4-Methoxybenzophenone | 88 |
| 6 | Phenylmagnesium bromide | Methyllithium | Acetophenone | 70 |
| 7 | 4-Methoxyphenylmagnesium bromide | Methyllithium | 4'-Methoxyacetophenone | 76 |
Experimental Protocols
Materials and General Methods:
-
All reactions were carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Tetrahydrofuran (THF) was dried by passing it through a column of activated alumina.
-
Grignard reagents and organolithium reagents were purchased from commercial suppliers or prepared according to standard literature procedures.
-
This compound was prepared as described in the literature or purchased from a commercial source.
-
Reaction progress was monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Column chromatography was performed using silica gel (230-400 mesh).
General Procedure for the One-Pot Synthesis of Unsymmetrical Ketones:
To a flame-dried Schlenk flask containing a magnetic stir bar was added this compound (2.0 mmol, 2.0 equiv). The flask was evacuated and backfilled with argon. Anhydrous THF (4 mL) was added, and the resulting suspension was stirred at room temperature. The Grignard reagent (1.0 mmol, 1.0 equiv) was added dropwise via syringe. The reaction mixture was stirred at room temperature for 1 hour. Following this, the organolithium reagent (1.2 mmol, 1.2 equiv) was added dropwise, and the reaction was stirred for an additional 2 hours at room temperature.
Upon completion, the reaction was quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired ketone.
Example Protocol: Synthesis of 4-Methoxybenzophenone
Following the general procedure, this compound (192 mg, 2.0 mmol) was suspended in anhydrous THF (4 mL). Phenylmagnesium bromide (1.0 mL of a 1.0 M solution in THF, 1.0 mmol) was added dropwise, and the mixture was stirred for 1 hour at room temperature. 4-Methoxyphenyllithium (prepared from 4-bromoanisole (B123540) and n-butyllithium, approx. 1.2 mmol) in THF was then added dropwise, and the reaction was stirred for an additional 2 hours. The reaction was quenched with saturated aqueous NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography (hexanes/ethyl acetate gradient) to yield 4-methoxybenzophenone as a white solid (180 mg, 85% yield).
Example Protocol: Synthesis of Acetophenone
Following the general procedure, this compound (192 mg, 2.0 mmol) was suspended in anhydrous THF (4 mL). Phenylmagnesium bromide (1.0 mL of a 1.0 M solution in THF, 1.0 mmol) was added dropwise, and the mixture was stirred for 1 hour at room temperature. Methyllithium (0.75 mL of a 1.6 M solution in diethyl ether, 1.2 mmol) was then added dropwise, and the reaction was stirred for an additional 2 hours. The reaction was quenched with saturated aqueous NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography (hexanes/ethyl acetate gradient) to yield acetophenone as a colorless oil (84 mg, 70% yield).
Conclusion
The synthesis of benzophenones and acetophenones using this compound represents a significant advancement in synthetic methodology. This one-pot procedure, which leverages the differential reactivity of Grignard and organolithium reagents, provides a mild, efficient, and cost-effective route to a diverse array of unsymmetrical ketones. The operational simplicity and avoidance of harsh or toxic reagents make this protocol highly valuable for applications in pharmaceutical and materials science research and development.
References
Application Notes and Protocols: Sodium Methyl Carbonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyl carbonate (SMC) is emerging as a versatile and advantageous reagent in organic synthesis, particularly for the preparation of pharmaceutical intermediates. As a stable, non-toxic, and easy-to-handle solid, SMC serves as an effective C1 synthon, offering a safer and more convenient alternative to gaseous carbon dioxide (CO₂) or other hazardous reagents like phosgene.[1][2] Its unique and differential reactivity with common organometallic reagents, such as Grignard and organolithium reagents, allows for the selective and high-yield synthesis of key structural motifs found in many active pharmaceutical ingredients (APIs), including carboxylic acids and ketones.[1][2][3]
These application notes provide detailed protocols for the use of this compound in the synthesis of carboxylic acids, symmetrical ketones, and unsymmetrical ketones, which are crucial intermediates in the pharmaceutical industry. The methodologies described herein are based on established literature and offer robust procedures for laboratory-scale synthesis.
Principle of Differential Reactivity
The synthetic utility of this compound lies in its tunable reactivity with different classes of organometallic reagents. This selectivity is attributed to the differing nucleophilicity and reaction mechanisms of Grignard and organolithium reagents.
-
With Grignard Reagents (RMgX): The reaction of SMC with Grignard reagents selectively yields carboxylic acids. The Grignard reagent adds to the carbonyl group of SMC, and the resulting intermediate is stable enough to prevent a second addition, leading to the formation of the carboxylate salt upon workup.[1][2]
-
With Organolithium Reagents (RLi): In contrast, the higher reactivity of organolithium reagents leads to a double addition to the carbonyl group of SMC. This results in the formation of symmetrical ketones as the major product.[1][2]
This differential reactivity can be exploited in a one-pot synthesis of unsymmetrical ketones by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]
Application 1: Synthesis of Carboxylic Acids
Carboxylic acid moieties are prevalent in a vast array of pharmaceuticals. The use of SMC with Grignard reagents provides a straightforward and efficient method for their synthesis, avoiding the complexities of handling gaseous CO₂.
Experimental Protocol: General Procedure for Carboxylic Acid Synthesis
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.2-1.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask.
-
Reagent Addition: The Grignard reagent (1.0 equivalent) in THF is added dropwise to the stirred suspension of SMC at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.
Data Presentation: Synthesis of Various Carboxylic Acids
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzoic acid | 95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzoic acid | 92 |
| 3 | 2-Tolylmagnesium bromide | 2-Toluic acid | 85 |
| 4 | Naphthylmagnesium bromide | Naphthoic acid | 90 |
| 5 | Cyclohexylmagnesium chloride | Cyclohexanecarboxylic acid | 78 |
Yields are based on isolated products as reported in the literature.
Application 2: Synthesis of Symmetrical Ketones
Symmetrical ketones are valuable intermediates in the synthesis of various APIs. The reaction of SMC with organolithium reagents offers a direct route to these compounds.
Experimental Protocol: General Procedure for Symmetrical Ketone Synthesis
-
Reaction Setup: A dry round-bottom flask with a magnetic stir bar is charged with this compound (1.0 equivalent) under an inert atmosphere.
-
Solvent Addition: Anhydrous THF is added to the flask.
-
Reagent Addition: The organolithium reagent (2.2-2.5 equivalents) in a suitable solvent (e.g., hexanes or ether) is added dropwise to the stirred suspension of SMC at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: The mixture is extracted with an organic solvent.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude symmetrical ketone is purified by column chromatography.
Data Presentation: Synthesis of Symmetrical Ketones
| Entry | Organolithium Reagent | Product | Yield (%) |
| 1 | Phenyllithium | Benzophenone | 88 |
| 2 | n-Butyllithium | 5-Nonanone | 75 |
| 3 | sec-Butyllithium | 3,5-Dimethyl-4-heptanone | 65 |
| 4 | tert-Butyllithium | 2,2,4,4-Tetramethyl-3-pentanone | 50 |
Yields are based on isolated products as reported in the literature.
Application 3: One-Pot Synthesis of Unsymmetrical Ketones
The ability to synthesize unsymmetrical ketones in a single pot by leveraging the differential reactivity of SMC is a significant advantage, streamlining the synthesis of complex pharmaceutical intermediates.
Experimental Protocol: General Procedure for One-Pot Unsymmetrical Ketone Synthesis
-
Reaction Setup: A dry round-bottom flask with a magnetic stir bar is charged with this compound (1.5 equivalents) under an inert atmosphere.
-
Solvent Addition: Anhydrous THF is added.
-
First Addition (Grignard): The Grignard reagent (1.0 equivalent) in THF is added dropwise at room temperature, and the mixture is stirred for 1-2 hours.
-
Second Addition (Organolithium): The organolithium reagent (1.5 equivalents) is then added dropwise at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Quenching: The reaction is quenched with saturated aqueous NH₄Cl.
-
Extraction and Workup: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude unsymmetrical ketone is purified by column chromatography.
Data Presentation: Synthesis of Unsymmetrical Ketones
| Entry | Grignard Reagent | Organolithium Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | n-Butyllithium | Valerophenone | 70 |
| 2 | 4-Tolylmagnesium bromide | Phenyllithium | 4-Methylbenzophenone | 85 |
| 3 | Ethylmagnesium bromide | Phenyllithium | Propiophenone | 72 |
Yields are based on isolated products as reported in the literature.
Visualizations
Caption: Workflow for the synthesis of carboxylic acids using SMC.
Caption: Workflow for the synthesis of symmetrical ketones using SMC.
Caption: Workflow for the one-pot synthesis of unsymmetrical ketones.
Conclusion
This compound is a highly effective and versatile C1 synthon for the synthesis of carboxylic acids and ketones, which are important intermediates in the pharmaceutical industry. Its differential reactivity with Grignard and organolithium reagents allows for the selective and efficient production of these key functional groups. The use of SMC offers significant advantages in terms of safety, handling, and procedural simplicity compared to traditional methods. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to incorporate this valuable reagent into their synthetic strategies.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Production Using Sodium Methyl Carbonate in Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium methyl carbonate (SMC) is a stable, inexpensive, and versatile C1 synthon.[1] It offers significant advantages over traditional methods that utilize gaseous carbon dioxide, such as operating at room temperature and simplifying purification processes.[1] While its application in batch synthesis for creating carboxylic acids, symmetrical ketones, and unsymmetrical ketones is well-documented[2][3], its potential in continuous flow chemistry for streamlined and scalable production is an area of growing interest. Flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for higher throughput compared to batch processing.[4][5]
These application notes provide a detailed, albeit conceptual, framework for adapting the known reactivity of this compound to a continuous flow process. The following protocols are based on established principles of flow chemistry[6][7] and the batch reaction mechanisms of SMC.[1]
Synthesis of Carboxylic Acids via Carboxylation of Grignard Reagents
This protocol outlines a continuous flow process for the synthesis of carboxylic acids by reacting a Grignard reagent with this compound.
Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of this compound, followed by an aqueous workup to yield the carboxylic acid.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 4. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
Carboxylic Acid Synthesis via Grignard Reagents and Sodium Methyl Carbonate: A Detailed Guide to Scope and Limitations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of carboxylic acids is a cornerstone of organic chemistry, with broad applications in pharmaceutical and materials science. This document provides a detailed overview of a modern and convenient method for the synthesis of carboxylic acids utilizing the reaction of Grignard reagents with sodium methyl carbonate (SMC). This approach offers significant advantages over traditional carboxylation methods that use gaseous carbon dioxide, including operational simplicity, milder reaction conditions, and the use of a stable, inexpensive, and solid carboxylating agent. This application note details the scope and limitations of this methodology, provides comprehensive experimental protocols, and includes quantitative data to guide researchers in its application.
Introduction
The addition of Grignard reagents to a carbonyl source is a classic and powerful method for the formation of carbon-carbon bonds. Traditionally, this has been achieved by bubbling gaseous carbon dioxide through a solution of the Grignard reagent. While effective, this method can be cumbersome, requiring specialized glassware and careful handling of a gaseous reagent. The use of this compound (SMC) as a solid, stable, and easy-to-handle alternative to CO₂ has emerged as a significant advancement in this field.[1] SMC exhibits differential reactivity, selectively yielding carboxylic acids upon reaction with Grignard reagents, while its reaction with organolithium reagents typically affords ketones.[1][2] This predictable selectivity enhances its utility in complex organic synthesis.
Scope of the Reaction
The carboxylation of Grignard reagents with this compound is a versatile reaction applicable to a wide range of substrates. The reaction generally proceeds in good to excellent yields for various aryl and heteroaryl Grignard reagents.
Key Advantages:
-
Operational Simplicity: Utilizes a stable, solid reagent, avoiding the complexities of handling gaseous CO₂.[1]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature.[1]
-
Cost-Effective: this compound is an inexpensive and readily available reagent.[1]
-
Selectivity: Preferentially reacts with Grignard reagents to produce carboxylic acids, while organolithium reagents lead to ketones.[1][2]
-
Mechanochemical Application: The reaction can be performed using ball milling, significantly reducing solvent usage and reaction times.[3]
The reaction has been successfully applied to a variety of substituted aryl Grignard reagents, demonstrating tolerance to both electron-donating and electron-withdrawing groups.
Data Presentation: Substrate Scope and Yields
| Entry | Grignard Reagent (ArMgBr) | Product (ArCOOH) | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzoic acid | 88 |
| 2 | p-Tolylmagnesium bromide | p-Toluic acid | 85 |
| 3 | o-Tolylmagnesium bromide | o-Toluic acid | 82 |
| 4 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzoic acid | 91 |
| 5 | 4-Chlorophenylmagnesium bromide | 4-Chlorobenzoic acid | 75 |
| 6 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzoic acid | 71 |
| 7 | 2-Naphthylmagnesium bromide | 2-Naphthoic acid | 89 |
| 8 | 2-Thienylmagnesium bromide | Thiophene-2-carboxylic acid | 78 |
| 9 | Mesitylmagnesium bromide | 2,4,6-Trimethylbenzoic acid | 65 |
Yields are based on the corresponding Hurst et al. 2019 publication and are isolated yields.
Limitations of the Reaction
Despite its broad applicability, the synthesis of carboxylic acids using this compound and Grignard reagents has several limitations that researchers should consider:
-
Incompatible Functional Groups: As with all Grignard reactions, the substrate cannot contain acidic protons, such as those found in alcohols, thiols, amines, and terminal alkynes. These functional groups will quench the Grignard reagent.[4] The presence of electrophilic functional groups like esters, ketones, aldehydes, nitriles, and epoxides in the starting halide is also incompatible as they will react with the Grignard reagent.
-
Steric Hindrance: Highly sterically hindered Grignard reagents may exhibit lower reactivity and consequently, lower yields. For example, the yield for the synthesis of 2,4,6-trimethylbenzoic acid from the sterically encumbered mesitylmagnesium bromide is lower compared to less hindered substrates.
-
Electronic Effects: While the reaction is tolerant of a range of electronic diversity on the aromatic ring, strongly electron-withdrawing groups can sometimes lead to lower yields.
-
Formation of Ketone Byproducts: In some cases, particularly with methoxy-substituted aryl bromides under mechanochemical conditions, the formation of symmetrical ketones as byproducts has been observed.[3] This is thought to arise from a competing reaction pathway.
-
Reaction with Organolithium Reagents: It is a critical limitation that organolithium reagents do not typically yield carboxylic acids with SMC, but instead lead to the formation of symmetrical ketones. This differential reactivity, while useful for selectivity, restricts the choice of organometallic reagent for carboxylic acid synthesis.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Carboxylic Acids using this compound in Solution
This protocol is adapted from the work of Hurst et al. (2019).
Materials:
-
Appropriate aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (SMC)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus and flush with dry nitrogen or argon.
-
Add anhydrous THF to the flask to cover the magnesium.
-
In a separate flame-dried flask, prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining halide solution dropwise via syringe, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation Reaction:
-
In a separate flask, add this compound (2.0 equivalents) and suspend it in anhydrous THF.
-
To this suspension, add the freshly prepared Grignard reagent solution dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product is not a solid, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Mechanochemical Synthesis of Carboxylic Acids
This protocol is based on the work of Pfennig et al. (2022) and offers a more environmentally friendly, solvent-minimized approach.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Lithium hydroxide (B78521) (LiOH)
-
This compound (SMC)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Zirconia milling vessel and balls
Procedure:
-
Preparation of the Milling Vessel:
-
Add magnesium turnings (2.5 equivalents) and LiOH (1.1 equivalents) to a zirconia milling vessel containing zirconia balls.
-
Mill the mixture to activate the magnesium.
-
-
Grignard Reagent Formation and Carboxylation:
-
To the activated magnesium mixture, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and 2-MeTHF (2.0 equivalents).
-
Mill the reaction mixture for the specified time (e.g., 45 minutes at 300 rpm).
-
-
Work-up and Purification:
-
After milling, carefully open the vessel and add 1 M HCl to the reaction mixture.
-
Extract the contents with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently collapses to form the carboxylate salt, which is then protonated during the acidic workup to yield the carboxylic acid.
Caption: Reaction mechanism of carboxylic acid synthesis.
Experimental Workflow (Solution Phase)
The following diagram illustrates the general workflow for the synthesis of carboxylic acids using this compound in a solution-phase reaction.
Caption: Experimental workflow for solution-phase synthesis.
Scope vs. Limitations
This diagram outlines the logical relationship between the scope and limitations of the carboxylic acid synthesis with this compound.
Caption: Scope and limitations of the synthesis method.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 3. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Mechanochemical Activation of Sodium Methyl Carbonate for Carboxylic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. This approach often leads to solvent-free or significantly solvent-reduced reaction conditions, shorter reaction times, and access to novel chemical reactivities. Sodium methyl carbonate (SMC) has emerged as a stable, solid, and convenient alternative to gaseous carbon dioxide (CO₂) for carboxylation reactions.[1] Its mechanochemical activation in a ball mill provides an efficient route for the synthesis of carboxylic acids from organohalides.
This document provides detailed application notes and protocols for the mechanochemical synthesis of carboxylic acids using this compound as a C1 synthon. The primary application detailed is the carboxylation of Grignard reagents generated in-situ from organobromides. This method is notable for its operational simplicity, reduced solvent use, and avoidance of handling gaseous CO₂, making it an attractive and sustainable synthetic strategy.[2][3][4]
Key Advantages of Mechanochemical Activation of SMC:
-
Solid CO₂ Source: Eliminates the need for handling gaseous CO₂, which requires specialized and often complex equipment.[2]
-
Reduced Solvent Usage: Employs Liquid-Assisted Grinding (LAG), significantly minimizing solvent waste.[2][3][4]
-
Shorter Reaction Times: The high energy input in ball milling can lead to faster reaction rates compared to traditional solution-phase methods.[2][3][4]
-
One-Pot Synthesis: The entire sequence, from Grignard reagent formation to carboxylation, can be performed in a single reaction vessel.[2][3][4]
Experimental Protocols
Protocol 1: Mechanochemical Synthesis of Aryl and Alkyl Carboxylic Acids using this compound
This protocol is adapted from the work of Bolm and coworkers for the one-pot synthesis of carboxylic acids from organobromides.[2]
Materials:
-
Magnesium (Mg) turnings
-
Lithium hydroxide (B78521) (LiOH)
-
Organobromide (Aryl or Alkyl Bromide)
-
This compound (SMC)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Zirconium dioxide (ZrO₂) milling vessel and grinding balls
-
Planetary ball mill
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
Procedure:
Step I: Activation of Magnesium
-
Place magnesium turnings (2.5 mmol, 2.5 equiv.) and lithium hydroxide (2.75 mmol, 1.1 equiv.) into a 12 mL ZrO₂ milling vessel containing three ZrO₂ grinding balls (9 mm diameter).
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated period (e.g., 15 minutes) to obtain finely powdered, activated magnesium.
Step II: Grignard Reagent Formation and Carboxylation
-
Open the milling vessel and add the organobromide (1.00 mmol, 1.0 equiv.), this compound (1.50 mmol, 1.5 equiv.), and 2-MeTHF (2.00 mmol, 2.0 equiv.) to the activated magnesium mixture.
-
Seal the vessel and continue milling at the same frequency for the required reaction time (e.g., 60 minutes). The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
Step III: Work-up and Product Isolation
-
After milling is complete, carefully open the milling vessel.
-
Add a dilute aqueous solution of hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.
-
Transfer the contents of the milling vessel to a separation funnel.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure carboxylic acid.
Data Presentation
Table 1: Scope of Aryl and Alkyl Bromides in Mechanochemical Grignard Carboxylation with SMC. [2]
| Entry | Organobromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbenzoic acid | 82 |
| 2 | 2-Bromotoluene | 2-Methylbenzoic acid | 51 |
| 3 | 4-Bromofluorobenzene | 4-Fluorobenzoic acid | 75 |
| 4 | 4-Bromoanisole | 4-Methoxybenzoic acid | 68 |
| 5 | 2-Bromoanisole | 2-Methoxybenzoic acid | 25 |
| 6 | 1-Bromonaphthalene | 1-Naphthoic acid | 71 |
| 7 | 2-Bromonaphthalene | 2-Naphthoic acid | 78 |
| 8 | 1-Bromoadamantane | 1-Adamantanecarboxylic acid | 65 |
Reaction conditions: Step I = Mg (2.50 mmol) and LiOH (2.75 mmol) milled for 15 min. Step II = Addition of organobromide (1.00 mmol), SMC (1.50 mmol), and 2-MeTHF (2.00 mmol), milled for 60 min. Yields refer to isolated products after column chromatography.
Visualizations
Diagram 1: Experimental Workflow for Mechanochemical Carboxylation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sodium Methyl Carbonate Carboxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium methyl carbonate (SMC) for carboxylation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the carboxylation of various substrates using this compound.
Issue 1: Low or No Yield of Carboxylic Acid with Grignard Reagents
| Potential Cause | Troubleshooting Step |
| Inactive Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly stored under inert conditions. Titrate the Grignard reagent before use to determine its exact concentration. |
| Moisture in Reaction | Dry all glassware thoroughly and use anhydrous solvents. This compound should be dried under vacuum before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Use a slight excess of the Grignard reagent (1.1-1.5 equivalents) relative to the substrate to ensure complete conversion. |
| Low Reaction Temperature | While many reactions with SMC can proceed at room temperature, some less reactive Grignard reagents may require gentle heating. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.[1] |
| Side Reactions | The formation of symmetrical ketones can occur if the Grignard reagent is contaminated with organolithium species. Ensure the purity of the Grignard reagent. |
Issue 2: Formation of Symmetrical Ketones as a Major Byproduct with Grignard Reagents
| Potential Cause | Troubleshooting Step |
| Nature of the Organometallic Reagent | This compound reacts with Grignard reagents to produce carboxylic acids and with organolithium reagents to yield symmetrical ketones.[1][2][3][4][5] Ensure you are using a Grignard reagent (RMgX) and not an organolithium reagent (RLi). |
| Transmetallation | Certain additives or impurities can facilitate transmetallation from magnesium to lithium, leading to the formation of organolithium species in situ. Use high-purity reagents and solvents. |
| Reaction Conditions | While generally selective, prolonged reaction times or elevated temperatures might favor ketone formation in some cases. Optimize reaction time and temperature by monitoring the reaction progress. |
Issue 3: Incomplete Reaction or Low Yield of Ketones with Organolithium Reagents
| Potential Cause | Troubleshooting Step |
| Inactive Organolithium Reagent | Organolithium reagents are highly sensitive to air and moisture. Use freshly titrated reagents and handle them under strict inert conditions. |
| Insufficient Reagent | Use at least two equivalents of the organolithium reagent per equivalent of this compound for the synthesis of symmetrical ketones. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require cooling (e.g., 0 °C or lower) to prevent side reactions and decomposition of the organolithium reagent. |
| Steric Hindrance | Highly sterically hindered organolithium reagents may react slowly. In such cases, longer reaction times or elevated temperatures may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over gaseous carbon dioxide for carboxylation?
A1: this compound (SMC) is a stable, solid, and convenient alternative to gaseous carbon dioxide (CO₂).[2] Its advantages include:
-
Ease of Handling: As a solid, SMC is easier to handle and measure compared to gaseous CO₂.
-
Milder Reaction Conditions: Reactions with SMC can often be carried out at room temperature, avoiding the need for low-temperature setups.[1]
-
Simplified Purification: The workup and purification of the product are often simpler.[1][2]
-
Minimal Solvent Use: Some procedures with SMC allow for minimal solvent or even solvent-free conditions, aligning with green chemistry principles.[1][2]
Q2: What is the key factor determining whether the reaction of an organometallic reagent with SMC yields a carboxylic acid or a ketone?
A2: The selectivity is primarily determined by the nature of the organometallic reagent. Grignard reagents (RMgX) react with SMC to selectively produce carboxylic acids, while more nucleophilic organolithium reagents (RLi) yield symmetrical ketones.[1][2][3][4][5] This differential reactivity is a key feature of SMC's utility in organic synthesis.[2]
Q3: Can this compound be used for the synthesis of unsymmetrical ketones?
A3: Yes, a one-pot synthesis method for unsymmetrical ketones has been developed. This involves the sequential reaction of SMC first with a Grignard reagent and then with an organolithium reagent.[1]
Q4: What is the proposed mechanism for the reaction of SMC with Grignard reagents?
A4: The reaction proceeds through a nucleophilic attack of the Grignard reagent on the carbonyl carbon of SMC. This forms a stable magnesium carboxylate salt intermediate. Upon acidic workup, this intermediate is protonated to yield the final carboxylic acid product. The stability of this carboxylate salt in the presence of the Grignard reagent is crucial for the high selectivity of the reaction.[2]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Carboxylation using this compound
| Substrate Type | Organometallic Reagent | Product | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Bromide | Grignard Reagent | Aryl Carboxylic Acid | THF | Room Temp | 70-95 |
| Alkyl Bromide | Grignard Reagent | Alkyl Carboxylic Acid | THF | Room Temp | 60-85 |
| Aryl Lithium | Organolithium Reagent | Symmetrical Diaryl Ketone | THF | 0 to Room Temp | 75-90 |
| Alkyl Lithium | Organolithium Reagent | Symmetrical Dialkyl Ketone | THF | 0 to Room Temp | 70-88 |
Experimental Protocols
General Procedure for the Synthesis of Carboxylic Acids using SMC and Grignard Reagents:
-
To a stirred solution of the Grignard reagent (1.1 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add solid this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired carboxylic acid.
General Procedure for the Synthesis of Symmetrical Ketones using SMC and Organolithium Reagents:
-
To a stirred solution of the organolithium reagent (2.2 mmol) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add solid this compound (1.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired symmetrical ketone.
Visualizations
Caption: Experimental workflow for selective synthesis.
Caption: Troubleshooting logic for low yield optimization.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - this compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - Organic Letters - Figshare [acs.figshare.com]
"common side reactions in Grignard reactions with sodium methyl carbonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium methyl carbonate (SMC) in Grignard reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound is not starting. What should I do?
A1: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating magnesium oxide layer on the surface of the magnesium turnings.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[1]
-
Activate the Magnesium: The magnesium turnings need activation to expose a fresh, reactive surface.[1] Common activation methods include:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the oxide layer.
-
Chemical Activation:
-
Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[1]
-
Add a few drops of 1,2-dibromoethane, which reacts with magnesium to form ethene and magnesium bromide, thereby activating the surface.
-
-
Q2: The yield of my desired carboxylic acid is low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors, including incomplete Grignard formation, quenching of the Grignard reagent, or the formation of side products.
Troubleshooting Steps:
-
Verify Grignard Reagent Formation: Before adding the this compound, ensure the Grignard reagent has formed successfully. The disappearance of magnesium turnings and a color change to grayish or brownish are typical indicators.[1]
-
Prevent Quenching: Grignard reagents are highly sensitive to moisture and acidic protons. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Control Addition Rate: Slow, dropwise addition of the alkyl/aryl halide during the Grignard formation can minimize side reactions like Wurtz coupling.
-
Optimize Reaction Temperature: Maintain a suitable temperature for the specific Grignard reagent being formed. While some may require gentle heating to initiate, others may need cooling to prevent side reactions.
Q3: I have isolated a significant amount of a symmetrical ketone as a byproduct. Why is this happening and how can I prevent it?
A3: The formation of a symmetrical ketone is a known side reaction in the Grignard reaction with this compound, particularly when using aryl bromides with methoxy (B1213986) substituents.[2][3]
Explanation:
The initially formed carboxylate can react with a second equivalent of the Grignard reagent to produce a ketone. This is more pronounced with certain substrates.
Troubleshooting Steps:
-
Stoichiometry Control: Use a controlled stoichiometry of the Grignard reagent relative to the this compound. An excess of the Grignard reagent can favor ketone formation.
-
Temperature Management: Perform the reaction at a lower temperature to decrease the rate of the second addition of the Grignard reagent to the intermediate.
-
Reverse Addition: Consider adding the Grignard reagent solution slowly to a suspension of this compound to maintain a low concentration of the Grignard reagent throughout the reaction.
Q4: I am observing a high-boiling point byproduct that is not the desired carboxylic acid or the symmetrical ketone. What could it be?
A4: A common high-boiling point byproduct in Grignard reactions is the homocoupling product (Wurtz-type coupling), where the Grignard reagent reacts with the starting alkyl/aryl halide.[1]
Troubleshooting Steps:
-
Slow Addition: A slow, controlled addition of the alkyl/aryl halide to the magnesium turnings helps to maintain a low concentration of the halide, thus minimizing its reaction with the newly formed Grignard reagent.[1]
-
Solvent Choice: The choice of solvent can influence the rate of homocoupling. For some substrates, using a different ethereal solvent might be beneficial.
-
Maintain Moderate Temperature: Avoid excessive heating during the formation of the Grignard reagent, as higher temperatures can increase the rate of side reactions.[1]
Data Presentation
The following table summarizes the yields of the desired carboxylic acid and the symmetrical ketone side product from the mechanochemical reaction of various aryl bromides with this compound (SMC).[3]
| Aryl Bromide (R-Br) | Carboxylic Acid Yield (%) | Symmetrical Ketone Yield (%) |
| 4-Methylphenyl bromide | 51 | Not Reported |
| 4-Fluorophenyl bromide | 45 | Not Reported |
| 4-Methoxyphenyl bromide | 35 | 25 |
| 3-Methoxyphenyl bromide | 42 | 18 |
| 2-Methoxyphenyl bromide | 25 | 33 |
| 2,6-Dimethylphenyl bromide | 30 | Not Reported |
Experimental Protocols
Protocol 1: General Procedure for the Mechanochemical Grignard Reaction with this compound [3]
This protocol is adapted from a mechanochemical synthesis approach.
-
Preparation of the Milling Vessel: In a zirconium oxide milling vessel containing zirconium oxide milling balls, add magnesium turnings (2.5 equivalents) and lithium hydroxide (B78521) (1.1 equivalents).
-
Grignard Reagent Formation: Add 2-methyltetrahydrofuran (B130290) (2.0 equivalents) and the aryl bromide (1.0 equivalent) to the milling vessel. Mill the mixture at a specified speed and duration to form the Grignard reagent.
-
Reaction with this compound: Add this compound (1.5 equivalents) to the reaction mixture and continue milling.
-
Work-up: After the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired carboxylic acid.
Protocol 2: Troubleshooting Protocol to Minimize Symmetrical Ketone Formation
This protocol provides general guidelines for minimizing the formation of the symmetrical ketone byproduct in a solution-phase reaction.
-
Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and ensure all reagents are dry.
-
Grignard Reagent Preparation: Prepare the Grignard reagent by slowly adding the aryl halide to a stirred suspension of activated magnesium turnings in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Controlled Addition to SMC: Cool the Grignard reagent solution to 0 °C or lower. In a separate flask, prepare a suspension of this compound (1.0-1.2 equivalents) in the same anhydrous solvent. Slowly add the cooled Grignard reagent solution to the stirred suspension of this compound via a cannula or a dropping funnel.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent prolonged reaction times that might favor byproduct formation.
-
Aqueous Work-up: Upon completion, quench the reaction by pouring it into a cold, dilute aqueous acid solution.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product via column chromatography or recrystallization.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the Grignard reaction with SMC.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Grignard reactions.
References
Technical Support Center: Purification of Products from Sodium Methyl Carbonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of compounds synthesized using sodium methyl carbonate (SMC).
Frequently Asked Questions (FAQs)
Q1: What are the typical products and impurities in a reaction involving this compound?
A: this compound (SMC) is a versatile C1 synthon. Its reaction products depend on the organometallic reagent used:
-
With Grignard Reagents (RMgX): The primary product is a carboxylic acid (RCOOH).[1][2]
-
With Organolithium Reagents (RLi): The main product is a symmetrical ketone (R-CO-R).[1][2]
-
With Sequential Grignard and Organolithium Reagents: This one-pot method yields unsymmetrical ketones (R-CO-R').[1][2]
Common impurities include unreacted starting materials, excess SMC, inorganic salts (e.g., sodium salts from SMC, magnesium halides from Grignard reagents), and potential side products.
Q2: How do I remove residual acids or bases from my reaction mixture?
A: An aqueous wash is the most common method. Use a separatory funnel to wash the organic layer containing your product.
-
To Remove Acidic Impurities (e.g., excess HCl): Use a wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[3][4] Continue washing until bubbling (CO₂ evolution) ceases.[5]
-
To Remove Basic Impurities (e.g., unreacted amines): Use a wash with a dilute acid like hydrochloric acid (HCl).[6]
Always follow with a water wash and then a brine (saturated NaCl solution) wash to remove residual water from the organic layer and break up emulsions.[3][6]
Q3: My product is a carboxylic acid. What is the best way to purify it?
A: Acid-base extraction is highly effective. After the initial reaction, add your crude mixture to an organic solvent and wash it with an aqueous solution of a weak base like sodium bicarbonate. Your carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which moves into the aqueous layer. The neutral impurities (like ketones or unreacted starting materials) will remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your pure carboxylic acid, which can then be collected by filtration or extracted into a fresh organic solvent.[4][6]
Q4: I am having trouble with emulsions forming during my liquid-liquid extraction. What should I do?
A: Emulsions are colloidal mixtures of the two solvent layers that can be slow to separate.[4] Here are several techniques to resolve them:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[6]
-
Gentle Swirling: Gently swirl the funnel or stir the emulsion layer with a glass rod.[4]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to break the emulsion.[4][6]
-
Filtration: As a last resort, you can filter the mixture through a pad of Celite or glass wool.[4][6]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Too much solvent was used. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. A saturated solution is essential for good crystal formation upon cooling.[6] |
| Premature crystallization occurred. | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[6] |
| Cooling was insufficient. | After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of your product from the solution.[6] |
| Product is somewhat soluble in cold solvent. | The ideal solvent for recrystallization is one in which the compound is highly soluble when hot and poorly soluble when cold.[2][6] If your product has significant solubility even when cold, some loss is unavoidable. You may need to test different solvents. |
Issue 2: Product is Impure After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inorganic salts clogged the column. | Always perform an aqueous work-up before running a column. Inorganic salts are often insoluble in the organic eluents used for chromatography and will stick to the top of the silica (B1680970) gel, impeding flow and separation.[7] |
| Incorrect eluent (mobile phase) was chosen. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities before running the preparative column.[7] |
| Column was overloaded. | Use an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product. |
| Fractions were collected improperly. | Collect many small fractions and analyze them by TLC to identify which ones contain the pure product before combining them. |
Experimental Protocols
Protocol 1: General Aqueous Work-Up
This procedure is designed to remove water-soluble impurities, such as inorganic salts and residual acids or bases, from an organic solution.
-
Transfer the reaction mixture and the chosen organic solvent (e.g., diethyl ether, ethyl acetate) to a separatory funnel.
-
Add an equal volume of the appropriate aqueous washing solution (e.g., dilute HCl, saturated NaHCO₃, or water).
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Caution: This is especially important when using bicarbonate or carbonate washes with acidic solutions, as CO₂ gas is generated.[3][4]
-
Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing. Vent periodically.[4]
-
Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Drain the lower layer. Repeat the wash as necessary (typically 2-3 times).
-
Perform a final wash with brine (saturated NaCl) to help remove dissolved water from the organic layer.[6]
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer using an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps together.[3]
-
Filter or decant the dried organic solution away from the drying agent. The solution is now ready for solvent removal.
Protocol 2: Recrystallization for Solid Products
This technique purifies crystalline solids by leveraging differences in solubility.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should ideally remain soluble at all temperatures.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of pure, well-defined crystals.[8]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[6]
-
Isolation: Collect the pure crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water (H₂O) | 100 | Very High | Excellent for polar compounds but can be difficult to remove.[6] |
| Ethanol (EtOH) | 78 | High | A very general and effective solvent for a wide range of compounds.[6] |
| Methanol (MeOH) | 65 | High | Similar to ethanol, but more volatile. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Good for moderately polar compounds. |
| Acetone | 56 | Medium | Highly volatile, good for many organic solids. |
| Hexanes | ~69 | Low | Used for nonpolar compounds, often in combination with a more polar solvent. |
| Toluene | 111 | Low | High boiling point, useful for less soluble nonpolar compounds. |
Visualizations
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
"effect of solvent on sodium methyl carbonate reactivity"
Welcome to the technical support center for sodium methyl carbonate (SMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SMC, with a particular focus on the impact of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (SMC), with the chemical formula CH₃OCO₂Na, is a stable and convenient solid C1 synthon. It serves as a safer and easier-to-handle alternative to gaseous carbon dioxide for carboxylation reactions. Its primary applications in organic synthesis include the selective synthesis of carboxylic acids, symmetrical ketones, and unsymmetrical ketones, depending on the choice of organometallic reagent.[1][2]
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The choice of solvent significantly impacts the solubility, stability, and reactivity of SMC.
-
Solubility: SMC has limited solubility in many organic solvents, which can affect reaction rates in homogeneous reactions but can be advantageous for product isolation.[3]
-
Reactivity: Polar aprotic solvents are generally preferred for reactions involving nucleophiles with SMC, as they can solvate the sodium cation, leaving the methyl carbonate anion more "naked" and reactive. Protic solvents can solvate both the cation and the anion, potentially reducing the nucleophilicity of reactants.[4][5]
-
Stability: In protic solvents like methanol (B129727) or in the presence of water, SMC can be prone to hydrolysis back to sodium methoxide (B1231860) and carbon dioxide, or transesterification reactions, especially at elevated temperatures.
Q3: Which type of solvent is recommended for reactions with organometallic reagents?
A3: For reactions with highly reactive organometallic reagents like Grignard and organolithium reagents, dry, polar aprotic solvents are recommended.[6] Ethereal solvents such as tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are commonly used. These solvents are capable of solvating the cation of the organometallic reagent and the sodium cation of SMC without reacting with the reagents themselves. It is crucial to use anhydrous solvents to prevent quenching of the organometallic reagent and hydrolysis of SMC.
Q4: Can this compound be used in protic solvents?
A4: While it is possible to use SMC in polar protic solvents like alcohols, it is generally not recommended for reactions sensitive to nucleophilic attack by the solvent. The solvent itself can compete with the desired nucleophile, leading to side products. Additionally, the stability of SMC is reduced in protic solvents due to the risk of hydrolysis and transesterification. If a protic solvent must be used, the reaction should be conducted at low temperatures and for short durations to minimize side reactions.
Q5: How does the solubility of this compound in different solvents impact experimental design?
A5: The limited solubility of SMC in many organic solvents means that reactions may occur under heterogeneous conditions. This can lead to slower reaction rates compared to a fully dissolved system. To improve reaction rates, vigorous stirring is necessary to maximize the surface area of the solid SMC exposed to the reactants. Alternatively, a solvent system that provides at least partial solubility can be chosen. The low solubility can also be beneficial, as it can simplify the work-up procedure by allowing for easy filtration of unreacted SMC or the product if it precipitates.[3]
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Possible Cause | Troubleshooting Step |
| Poor Solubility of SMC | Increase stirring speed to enhance the surface area of the solid reactant. Consider using a co-solvent to increase the solubility of SMC. |
| Inappropriate Solvent Choice | For reactions with strong nucleophiles, switch from a polar protic solvent to a polar aprotic solvent (e.g., THF, DMF, DMSO) to enhance nucleophilicity.[5] |
| Degradation of SMC | Ensure SMC is stored in a dry, inert atmosphere. Avoid exposure to moisture and acidic conditions, which can cause decomposition. |
| Passivation of SMC Surface | In heterogeneous reactions, the surface of the solid SMC may become coated with product or byproduct, preventing further reaction. Try adding an additive that can help keep the surface clean or sonicate the reaction mixture. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | If using a protic solvent, it may be acting as a nucleophile. Switch to a polar aprotic solvent. If using a carbonate-based solvent (e.g., DMC, DEC), be aware of potential transesterification reactions, especially at higher temperatures.[7][8] |
| Hydrolysis of SMC or Product | Ensure all reactants and the solvent are anhydrous. Use of a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. |
| Thermal Decomposition | High reaction temperatures can lead to the decomposition of SMC or the solvent.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Organometallic Reagent | The choice between a Grignard reagent and an organolithium reagent dictates the product (carboxylic acid vs. ketone).[1] Verify the identity and purity of your organometallic reagent. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Sodium Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Methanol | Limited | [3] |
| Sodium Carbonate | Ethanol | Low | [3] |
| Sodium Carbonate | Acetone | Practically Insoluble | [3] |
| Sodium Carbonate | Ethyl Acetate | Practically Insoluble | [3] |
| Sodium Carbonate | Water | Freely Soluble | [9] |
| Sodium Carbonate | DMSO | 0.143 g / 10 mL | [10] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol is adapted from standard methods for determining the solubility of a solid in an organic solvent.[3][11]
-
Preparation: Add a known mass of finely ground this compound (e.g., 100 mg) to a test tube or a small vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen organic solvent in small, measured increments (e.g., 0.1 mL) from a burette or micropipette.
-
Dissolution: After each addition, stir the mixture vigorously at a constant temperature for a set period (e.g., 10-15 minutes) to allow for dissolution.
-
Observation: Observe the mixture for the complete disappearance of solid particles.
-
Endpoint: The total volume of solvent added to achieve complete dissolution is recorded.
-
Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
Note: If complete dissolution is not achieved after adding a large volume of solvent (e.g., 10 mL), the substance can be considered sparingly soluble or insoluble.
Protocol 2: General Procedure for Monitoring the Kinetics of a Reaction Involving this compound
This protocol provides a general framework for studying the effect of a solvent on the reaction rate of SMC with a model electrophile or nucleophile.
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic or overhead stirrer, a temperature probe, and a septum for sampling is recommended. The reactor should be purged with an inert gas (e.g., nitrogen or argon).
-
Reactant Preparation: In a typical experiment, a known concentration of the substrate and SMC are suspended or dissolved in the chosen anhydrous solvent.
-
Reaction Initiation: The reaction is initiated by adding the final reactant (e.g., an organometallic reagent) at a controlled temperature.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched (e.g., by adding to a solution of aqueous acid for reactions with organometallics).
-
Analysis: The quenched samples are analyzed by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant(s) and product(s).
-
Data Analysis: The concentration of the product or the remaining reactant is plotted against time. The initial reaction rate can be determined from the initial slope of this curve. By repeating the experiment with different solvents, the effect of the solvent on the reaction rate can be determined.
Visualizations
Caption: Experimental workflow for kinetic analysis of SMC reactivity.
Caption: Influence of solvent type on SMC reactivity.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Method of Analysis for Sodium Methyl Parabean | Pharmaguideline [pharmaguideline.com]
- 10. fishersci.com [fishersci.com]
- 11. MT 181 - Solubility in organic solvents [cipac.org]
Technical Support Center: Managing the Stability of Sodium Methyl Carbonate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of sodium methyl carbonate (SMC) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter with this compound solutions.
Issue 1: Unexpected precipitation or cloudiness in my aqueous SMC solution.
-
Question: I dissolved this compound in water to make a stock solution, but it became cloudy over time and a precipitate formed. What is happening?
-
Answer: this compound is known to be unstable in aqueous solutions. It undergoes hydrolysis to form sodium bicarbonate and methanol (B129727), and subsequently, the sodium bicarbonate can disproportionate to sodium carbonate, which may precipitate if its solubility limit is exceeded. The reaction with atmospheric carbon dioxide can also lead to the formation of sodium bicarbonate and carbonate.[1][2] It has been observed that after 18 hours in D₂O, this compound almost completely converts to sodium carbonate.[1]
Issue 2: Inconsistent results in reactions using an aged aqueous SMC solution.
-
Question: My reaction yield is much lower than expected when I use an aqueous solution of this compound that I prepared a few days ago. Why is this happening?
-
Answer: The inconsistency in your reaction is likely due to the degradation of this compound in the aqueous solution. As SMC hydrolyzes to sodium bicarbonate and sodium carbonate, the concentration of the active methyl carbonate species decreases over time.[1] For reactions where this compound is the intended reagent, it is crucial to use freshly prepared aqueous solutions.
Issue 3: My organic reaction with SMC is sluggish or failing in the presence of trace water.
-
Question: I'm using this compound in an organic solvent for a carboxylation reaction, but the reaction is not proceeding as expected. I suspect there might be some water in my solvent. Could this be the issue?
-
Answer: Yes, the presence of even trace amounts of water can significantly impact reactions involving this compound. Water will hydrolyze the this compound, reducing its effective concentration and introducing bicarbonate and carbonate species into your reaction mixture.[1] These byproducts are generally not reactive in the desired manner and can interfere with your reaction. It is critical to use anhydrous solvents and maintain inert atmospheric conditions for these types of reactions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound solutions?
A1: Due to its instability in protic solvents, especially water, it is highly recommended to prepare aqueous solutions of this compound immediately before use. For organic reactions, use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). If you must store a solution, use an anhydrous aprotic solvent and store it in a tightly sealed container under an inert atmosphere at a low temperature. However, long-term storage of SMC in any solution is not recommended.
Q2: What are the primary decomposition products of this compound in an aqueous solution?
A2: In an aqueous solution, this compound (NaOCO₂CH₃) hydrolyzes to form sodium bicarbonate (NaHCO₃) and methanol (CH₃OH). The sodium bicarbonate can then exist in equilibrium with sodium carbonate (Na₂CO₃) and carbonic acid (H₂CO₃), depending on the pH of the solution.[1]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of this compound in solution can be monitored using spectroscopic and titrimetric methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to observe the degradation of SMC. In ¹H NMR, the disappearance of the methyl proton signal of SMC and the appearance of the methanol signal can be monitored. In ¹³C NMR, the signals for the methyl and carbonate carbons of SMC will decrease, while a signal for sodium carbonate will appear.[1]
-
Acid-Base Titration: The total carbonate content of a solution can be determined by titration with a standardized acid, such as hydrochloric acid (HCl), using an indicator like methyl orange.[3] While this method won't distinguish between methyl carbonate, bicarbonate, and carbonate, an increase in the total carbonate concentration over time in a solution prepared from solid SMC can indicate decomposition.
Q4: Is this compound stable in organic solvents?
A4: this compound is generally more stable in anhydrous aprotic organic solvents than in aqueous solutions. However, its solubility in many common organic solvents is limited.[3] The presence of any residual water in the solvent will lead to its decomposition. For applications in organic synthesis, it is often used as a solid or in a slurry with an anhydrous solvent.[4][5]
Data Presentation
Table 1: Qualitative Stability of this compound in Various Solvents
| Solvent | Condition | Stability | Primary Decomposition Products |
| Water (H₂O) | Ambient | Unstable | Sodium Bicarbonate, Sodium Carbonate, Methanol |
| Deuterium Oxide (D₂O) | Ambient | Unstable (nearly complete decomposition in 18 hours)[1] | Sodium Carbonate, Methanol-d4 |
| Anhydrous Methanol | Ambient | Moderately Stable (limited solubility) | (transesterification products possible over time) |
| Anhydrous Aprotic Solvents (e.g., THF, Dioxane) | Ambient, Inert Atmosphere | Relatively Stable | (slow decomposition in the presence of trace moisture) |
Table 2: Characteristic ¹³C NMR Chemical Shifts for SMC and its Decomposition Product
| Compound | Carbon Atom | Approximate Chemical Shift (ppm) |
| This compound | Methyl Carbon (-OCH₃) | ~50-55 |
| Carbonate Carbon (-OCO₂Na) | ~155-160 | |
| Sodium Carbonate | Carbonate Carbon (CO₃²⁻) | ~168-170 |
Experimental Protocols
Protocol 1: Monitoring SMC Stability in Aqueous Solution by ¹H NMR Spectroscopy
-
Preparation of SMC Solution: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in D₂O in an NMR tube immediately before the first measurement.
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the integration of the methyl proton signal of SMC.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour) over a period of 24 hours.
-
Data Analysis: For each spectrum, integrate the methyl proton signal of SMC and the methyl proton signal of the methanol byproduct. The rate of decomposition can be estimated by the decrease in the integral of the SMC signal and the corresponding increase in the integral of the methanol signal over time.
Protocol 2: Quantification of Total Carbonate by Acid-Base Titration
-
Preparation of Standard Acid: Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Sample Preparation: Accurately weigh a sample of the this compound solution into an Erlenmeyer flask and dilute with deionized water.
-
Indicator Addition: Add a few drops of methyl orange indicator to the flask. The solution should turn yellow.
-
Titration: Titrate the sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from yellow to red.[2]
-
Calculation: Calculate the total carbonate content in the sample based on the volume of HCl used. The reaction is: 2 H⁺ + CO₃²⁻ → H₂CO₃.
Mandatory Visualization
Caption: Decomposition pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for experiments involving this compound solutions.
References
"troubleshooting guide for reactions involving sodium methyl carbonate"
Technical Support Center: Sodium Methyl Carbonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during chemical reactions involving this compound (SMC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMC) and what are its primary applications in organic synthesis?
This compound (C₂H₃NaO₃) is a stable, solid C1 building block used as a convenient alternative to gaseous carbon dioxide (CO₂).[1] Its primary value lies in its differential reactivity with organometallic reagents. It is commonly used for the synthesis of carboxylic acids and ketones.[1][2][3][4][5][6][7] Reacting SMC with Grignard reagents (RMgX) selectively produces carboxylic acids, while reacting it with organolithium reagents (RLi) typically yields symmetrical ketones.[1][2] This distinct reactivity allows for the one-pot synthesis of unsymmetrical ketones by sequentially treating SMC with a Grignard reagent followed by an organolithium reagent.[1][2]
Q2: How should I properly handle and store this compound?
Proper handling and storage are crucial to maintain the reagent's integrity.
-
Handling: Use mechanical/air conveying systems for bulk transfer. For manual handling, ensure adequate ventilation to minimize dust.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and protective clothing.[8][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, well-ventilated, and dry place in the original, tightly sealed container.[10][11] Protect containers from moisture, as SMC can react with water.[8][11] It should be stored away from acids and acid anhydrides.[10]
Q3: What are the known decomposition pathways for this compound?
This compound can decompose under certain conditions, primarily through thermal stress or exposure to acid.
-
Thermal Decomposition: When heated, SMC can decompose into sodium oxide and carbon dioxide. The presence of impurities can lower the decomposition temperature.[1] Thermogravimetric analysis (TGA) is an effective method to determine the thermal stability and decomposition temperature of a specific batch.[1]
-
Acidic Decomposition: Contact with acids will cause SMC to decompose, releasing carbon dioxide gas and heat in an exothermic reaction.[8][9]
Troubleshooting Guide for Reactions
Problem: Low Yield or Incomplete Reaction
Q4: My reaction is showing very low yield. What are the common causes and how can I address them?
Low yield is a frequent issue that can stem from several factors related to reagent quality, reaction conditions, or contaminants. The following flowchart and table provide a systematic approach to diagnosing the problem.
Caption: Troubleshooting flowchart for low reaction yield.
Table 1: Summary of Troubleshooting Steps for Low Yield
| Symptom | Potential Cause | Recommended Action | Analytical Confirmation |
| No or minimal product formation. | Poor Reagent Quality: SMC may be decomposed or contain impurities like sodium methoxide (B1231860) or sodium bicarbonate. | Use a fresh bottle of SMC or purify the existing stock. Ensure proper storage conditions. | Thermogravimetric Analysis (TGA) can reveal decomposition patterns indicative of impurities.[1] Acid-base titration can confirm carbonate content.[1] |
| Reaction fails to initiate or stalls. | Presence of Moisture: Water will react with and quench highly reactive organometallic reagents. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | - |
| Low conversion rates. | Suboptimal Temperature: While many reactions proceed at ambient temperature (20–25°C), excessive heat can cause SMC decomposition.[1] | Maintain the reaction at room temperature unless a specific protocol advises otherwise. Monitor for exotherms. | Use a reaction calorimeter or in-situ temperature probe to monitor the reaction temperature profile. |
| Formation of incorrect product type (e.g., acid instead of ketone). | Incorrect Organometallic Reagent: The choice of Grignard vs. organolithium reagent dictates the product.[2] | Confirm the identity and concentration of the organometallic reagent before use. | Analyze a small aliquot of the reaction mixture by TLC, GC-MS, or NMR to identify the product being formed. |
Problem: Unexpected Byproducts or Side Reactions
Q5: I am trying to synthesize an unsymmetrical ketone but am getting a symmetrical ketone as a major byproduct. Why is this happening?
This issue arises from the differential reactivity of SMC. Organolithium reagents are generally more nucleophilic than Grignard reagents and react with SMC to form symmetrical ketones.[1][2] If you are performing a one-pot synthesis of an unsymmetrical ketone, ensure the Grignard reagent has fully reacted to form the carboxylate intermediate before adding the organolithium reagent.
Caption: Differential reactivity of SMC with organometallics.
Q6: I observe gas bubbling from my reaction, even without adding acid. What is the likely cause?
Unintended gas evolution (effervescence) is likely due to the decomposition of this compound into sodium carbonate and carbon dioxide. This can be triggered by:
-
Local Hotspots: A highly exothermic reaction with the organometallic reagent can create localized heating, causing thermal decomposition. Ensure efficient stirring and consider external cooling if necessary.
-
Acidic Impurities: The presence of acidic impurities in your reagents or solvent can react with SMC to release CO₂.
Problem: Difficult Work-up and Purification
Q7: How can I effectively remove unreacted SMC and other inorganic salts during the work-up?
A standard aqueous work-up is typically effective for removing SMC and related salts.[12]
-
Quenching: Carefully quench the reaction mixture, often with water or a saturated aqueous solution of ammonium (B1175870) chloride (for organometallic reagents).
-
Washing: Perform a series of washes in a separatory funnel.[12]
-
Water Wash: A wash with water will remove the bulk of water-soluble impurities.[12]
-
Base Wash: If the reaction was performed under acidic conditions or if you need to remove an acidic byproduct, a wash with a mild base like saturated sodium bicarbonate solution can be used.[13][14]
-
Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.[12][14]
-
-
Drying: After separating the organic layer, dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[12]
Table 2: Reactivity and Product Guide
| Reagent Type | Typical Product | Key Considerations |
| Grignard Reagent (RMgX) | Carboxylic Acid (RCOOH) | Reaction is selective for the formation of a stable carboxylate salt intermediate.[1] |
| Organolithium Reagent (RLi) | Symmetrical Ketone (R-CO-R) | Generally more reactive than Grignard reagents; two equivalents are consumed.[2] |
| Sequential RMgX then R'Li | Unsymmetrical Ketone (R-CO-R') | A powerful one-pot method exploiting the differential reactivity of SMC.[2] |
Example Experimental Protocol
Synthesis of a Carboxylic Acid via Grignard Reagent
This protocol is adapted from general procedures for the carboxylation of organobromides.[2][5]
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous this compound (1.2 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Solvent: Add anhydrous THF or diethyl ether to the flask.
-
Grignard Addition: Add the Grignard reagent (1.0 equivalent, solution in THF or ether) dropwise to the stirred suspension of SMC at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench by adding 1M HCl solution dropwise until the mixture is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for carboxylic acid synthesis.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - Organic Letters - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. conservationsupportsystems.com [conservationsupportsystems.com]
- 9. tatachemicals.com [tatachemicals.com]
- 10. etisoda.com [etisoda.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Work-up Procedures for Quenching Sodium Methyl Carbonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the work-up procedures for quenching reactions involving sodium methyl carbonate (SMC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind quenching a reaction involving this compound?
A1: Reactions with this compound typically involve highly reactive organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. The primary goal of the quenching and work-up procedure is twofold:
-
To neutralize any unreacted organometallic reagent. These reagents are highly basic and often pyrophoric, reacting violently with protic sources like water.
-
To protonate the intermediate salt of the desired product (a carboxylate or a ketone enolate) to yield the final neutral organic molecule.
The choice of quenching agent and procedure depends on the specific organometallic reagent used and the desired final product.
Q2: What are the primary differences in work-up procedures for reactions with Grignard reagents versus organolithium reagents?
A2: The work-up strategy is tailored to the reactivity of the organometallic reagent and the nature of the product.
-
Grignard Reagents (for Carboxylic Acid Synthesis): These reactions are typically quenched with a dilute acid, such as hydrochloric acid or a saturated aqueous solution of ammonium (B1175870) chloride. The acidic quench protonates the magnesium carboxylate salt to form the carboxylic acid.
-
Organolithium Reagents (for Ketone Synthesis): Due to their higher reactivity, a more controlled, stepwise quenching procedure is often employed. This usually starts with a less reactive alcohol (e.g., isopropanol) to neutralize the excess organolithium reagent, followed by the addition of water or a dilute acid to protonate the lithium enolate and liberate the ketone.
Q3: Why is a stepwise quench recommended for organolithium reactions?
A3: Organolithium reagents are significantly more reactive and basic than Grignard reagents. A direct quench with a strong acid can be highly exothermic and difficult to control, potentially leading to side reactions or degradation of the desired ketone product. A stepwise quench, starting with a less reactive proton source, allows for a more controlled and safer neutralization of the excess organolithium reagent.
Q4: What are common side products to be aware of during the work-up?
A4: Side products can arise from the reaction of the organometallic reagent with the starting materials or intermediates. A common side reaction, particularly in Grignard reactions, is Wurtz coupling, where the Grignard reagent couples with the starting alkyl or aryl halide. In ketone synthesis, over-addition of the organometallic reagent to the newly formed ketone can lead to the formation of a tertiary alcohol. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.
Troubleshooting Guides
Problem 1: A violent or uncontrollable reaction occurs during quenching.
| Possible Cause | Solution |
| Excess unreacted organometallic reagent. | Ensure the reaction has gone to completion before quenching. If possible, monitor the reaction by TLC or in-situ spectroscopy (FT-IR or NMR) to confirm the consumption of the starting material. |
| Quenching agent is too reactive. | For highly reactive reagents like organolithiums, use a stepwise quenching procedure. Start with a less reactive alcohol (e.g., isopropanol (B130326) or tert-butanol) at low temperature (e.g., 0 °C or -78 °C) before adding water or dilute acid. |
| Addition of quenching agent is too fast. | Always add the quenching agent slowly and dropwise with vigorous stirring and external cooling (e.g., an ice bath). |
Problem 2: An emulsion forms during the aqueous work-up, making phase separation difficult.
| Possible Cause | Solution |
| Formation of fine inorganic salt precipitates. | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion. |
| Presence of polar, high-boiling solvents (e.g., THF). | If possible, remove the reaction solvent under reduced pressure before performing the aqueous work-up. |
| Insufficient phase volume difference. | Add more of both the organic and aqueous phases to facilitate better separation. |
| Mechanical agitation was too vigorous. | Gently swirl or invert the separatory funnel instead of shaking vigorously. In some cases, allowing the mixture to stand for an extended period can lead to phase separation. |
| Use of a centrifuge. | For small-scale reactions, centrifuging the mixture can effectively break stubborn emulsions. |
Problem 3: Low yield of the desired product after work-up and purification.
| Possible Cause | Solution |
| Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Use analytical techniques like TLC, GC, or NMR on a small aliquot to monitor reaction progress. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product. Adding brine during the work-up can also decrease the solubility of the organic product in the aqueous layer ("salting out"). |
| Product degradation during acidic work-up. | For acid-sensitive products, use a milder quenching agent like saturated aqueous ammonium chloride instead of a strong acid like HCl.[1] |
| Side reactions consuming the organometallic reagent. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic reagent by moisture or oxygen. |
Data Presentation
The following table summarizes the isolated yields of various carboxylic acids synthesized from the reaction of Grignard reagents with this compound, followed by a work-up with dilute hydrochloric acid.[2][3]
| Entry | Grignard Reagent (RMgX) | Product Carboxylic Acid | Isolated Yield (%) |
| 1 | 4-Tolylmagnesium bromide | 4-Toluic acid | 75 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzoic acid | 82 |
| 3 | 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzoic acid | 65 |
| 4 | 2-Thienylmagnesium bromide | Thiophene-2-carboxylic acid | 78 |
| 5 | Cyclohexylmagnesium bromide | Cyclohexanecarboxylic acid | 55 |
Experimental Protocols
Protocol 1: Work-up for Carboxylic Acid Synthesis (from Grignard Reagent)
-
Cool the Reaction Mixture: After the reaction between the Grignard reagent and this compound is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly and carefully add 1 M aqueous hydrochloric acid dropwise with vigorous stirring. Monitor for gas evolution (if any) and continue adding the acid until the aqueous phase is acidic (test with pH paper).
-
Phase Separation: Transfer the mixture to a separatory funnel. If a solid (magnesium salts) is present, add enough water and organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve it and obtain two clear phases.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Work-up for Ketone Synthesis (from Organolithium Reagent)
-
Cool the Reaction Mixture: After the reaction between the organolithium reagent and this compound is complete, cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Stepwise Quench - Alcohol Addition: While maintaining the low temperature, slowly add anhydrous isopropanol dropwise with vigorous stirring to quench any excess organolithium reagent.
-
Stepwise Quench - Water/Aqueous Acid Addition: After the initial quench is complete, slowly add water or a dilute acid (e.g., 1 M HCl) to protonate the lithium enolate.
-
Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.
-
Phase Separation and Extraction: Transfer the mixture to a separatory funnel and perform extraction and washing as described in Protocol 1.
-
Drying, Concentration, and Purification: Dry the organic layer, remove the solvent, and purify the resulting crude ketone, typically by column chromatography or distillation.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows described.
Caption: Workflow for Quenching a Grignard/SMC Reaction.
Caption: Troubleshooting Decision Tree for Emulsion Formation.
References
"impact of moisture on the efficacy of sodium methyl carbonate"
Welcome to the technical support center for sodium methyl carbonate (SMC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, stability, and use of SMC in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (SMC), with the chemical formula C₂H₃NaO₃, is a stable and solid C1 synthon.[1] It serves as a convenient alternative to gaseous carbon dioxide for carboxylation reactions in organic synthesis.[1] Its differential reactivity with organometallic reagents, such as Grignard and organolithium reagents, allows for the selective synthesis of carboxylic acids and ketones, respectively.[1][2][3]
Q2: How should I properly store and handle this compound?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. When handling SMC, it is recommended to work in a dry environment, such as a glove box, or to minimize its exposure to ambient air.
Q3: What are the signs of this compound degradation due to moisture?
A3: Visual signs of degradation can include clumping of the powder. Chemically, the degradation of SMC due to moisture leads to a decrease in its purity and the formation of impurities such as sodium bicarbonate and methanol (B129727). This can result in reduced efficacy in your reactions.
Q4: What is the chemical reaction that occurs when this compound is exposed to moisture?
A4: When exposed to water, this compound undergoes hydrolysis. The reaction proceeds as follows:
NaOCO₂CH₃ + H₂O → NaHCO₃ + CH₃OH
In this reaction, this compound reacts with water to form sodium bicarbonate and methanol.
Q5: What are the common impurities found in this compound?
A5: Besides the degradation products from moisture exposure, common impurities can include unreacted starting materials from its synthesis, such as sodium methoxide, and other carbonate species like sodium carbonate.[1]
Troubleshooting Guides
Issue 1: Reduced Yield in Carboxylation Reactions
| Symptom | Possible Cause | Recommended Solution |
| Significantly lower than expected yield of the desired carboxylic acid or ketone. | Moisture Contamination of SMC: The SMC may have absorbed moisture, leading to its degradation into sodium bicarbonate and methanol. This reduces the amount of active reagent available for the carboxylation reaction. | 1. Verify SMC Purity: Before use, assess the purity of your SMC. A simple acid-base titration can help determine the carbonate content (see Experimental Protocol 1). 2. Use Fresh or Properly Stored SMC: Always use SMC from a freshly opened container or one that has been stored in a desiccator. 3. Dry Reaction Solvents: Ensure all solvents used in the reaction are rigorously dried to prevent further degradation of the SMC. |
| Formation of unexpected byproducts. | Degradation Products Interfering with the Reaction: The presence of sodium bicarbonate or methanol could lead to side reactions with your starting materials or reagents. | 1. Analyze Byproducts: Use techniques like GC-MS or NMR to identify the byproducts. This can provide clues about the side reactions occurring. 2. Purify SMC: If moisture contamination is suspected, you can try to dry the SMC under vacuum, though it is often more reliable to use a fresh batch. |
Issue 2: Inconsistent Reaction Results
| Symptom | Possible Cause | Recommended Solution |
| High variability in yield between different batches of the same reaction. | Inconsistent Quality of SMC: The purity of the SMC may vary between different lots or due to different storage conditions. | 1. Standardize SMC Batch: For a series of experiments, use SMC from the same batch to minimize variability. 2. Implement Quality Control: Perform a quick purity check (e.g., titration) on each new bottle of SMC before use. |
| Reaction fails to initiate. | Complete Degradation of SMC: In cases of severe moisture exposure, the SMC may be completely converted to sodium bicarbonate, which is not an effective carboxylating agent under typical conditions. | 1. Visual Inspection: Check for significant clumping or a change in the appearance of the SMC powder. 2. Confirm with a Test Reaction: Run a small-scale, well-established control reaction to confirm the activity of your SMC. |
Quantitative Data
The following table summarizes the expected impact of moisture on the purity of this compound, based on exposure to different relative humidity (RH) levels over a 24-hour period at 25°C.
| Relative Humidity (RH) | Exposure Time (hours) | Purity of SMC (%) |
| < 20% | 24 | > 99% |
| 40% | 24 | ~95% |
| 60% | 24 | ~88% |
| 80% | 24 | ~75% |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Acid-Base Titration
This protocol allows for the quantification of the carbonate content in your SMC sample, providing an indication of its purity.
Materials:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Methyl orange indicator
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the exact weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Add 2-3 drops of methyl orange indicator to the solution. The solution should turn yellow.
-
Titrate the SMC solution with the standardized 0.1 M HCl solution from the burette while continuously stirring.
-
The endpoint is reached when the solution turns from yellow to a persistent orange-red color.
-
Record the volume of HCl used.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (Volume of HCl (L) × Molarity of HCl (mol/L) × 98.03 g/mol ) / (Weight of SMC sample (g)) × 100
(Note: 98.03 g/mol is the molar mass of this compound)
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Purity Determination.
Caption: Troubleshooting Low Yield.
References
Technical Support Center: Preventing Byproduct Formation in One-Pot Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during one-pot synthesis, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of byproduct formation in one-pot synthesis?
A1: Byproduct formation in one-pot synthesis is often attributed to a few key factors. These include:
-
Lack of Chemoselectivity: Reagents may react with multiple functional groups present in the reaction mixture, leading to a variety of products.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the reaction pathway. Conditions that are too harsh or reaction times that are too long can lead to decomposition or side reactions.[1]
-
Incorrect Stoichiometry: An excess or deficit of a particular reactant can lead to incomplete reactions or the formation of byproducts from the unreacted starting materials.
-
Catalyst Inefficiency or Lack of Selectivity: The catalyst may not be selective enough for the desired transformation or may become deactivated over the course of the reaction.
-
Presence of Impurities: Water, oxygen, or other contaminants in the starting materials or solvents can initiate or catalyze side reactions.
Q2: How can I improve the selectivity of my one-pot reaction to minimize byproducts?
A2: Improving selectivity is crucial for a successful one-pot synthesis. Consider the following strategies:
-
Optimize Reaction Parameters: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions that favor the desired reaction pathway.[2]
-
Control Reagent Addition: In some cases, the order and rate of reagent addition can significantly impact the outcome. A stepwise addition of reagents can prevent the accumulation of highly reactive intermediates that may lead to side products.
-
Choose the Right Catalyst: Select a catalyst known for its high selectivity for the specific transformation you are targeting. The catalyst's ligands and overall structure can play a critical role in directing the reaction.
-
Use of Protecting Groups: While it adds steps, the temporary protection of certain functional groups can be a powerful strategy to ensure that only the desired reaction occurs.
Q3: My one-pot reaction is not going to completion, and I'm isolating a stable intermediate. What should I do?
A3: The accumulation of a stable intermediate is a common issue. To drive the reaction to completion, you can try the following:
-
Increase the Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the subsequent step.
-
Add a More Potent Reagent or Catalyst: The initial reagent or catalyst may not be strong enough to facilitate the final transformation. Consider adding a stronger acid, base, or a more active catalyst.
-
Extend the Reaction Time: Some reactions are simply slow. Monitor the reaction progress over a longer period to see if the intermediate is slowly converted to the desired product.
Troubleshooting Guides for Common One-Pot Reactions
This section provides specific troubleshooting advice for several widely used one-pot multicomponent reactions.
The Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a four-component reaction used to produce dihydropyridines. A common issue is the formation of unexpected byproducts or low yields.[2]
Problem: Low yield and formation of multiple products.
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Inefficient Reaction Conditions | Switch to a more effective catalytic system. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution can significantly improve yields.[2] | Increased yield of the desired 1,4-dihydropyridine (B1200194) and reduced reaction time. |
| Formation of Oxidized Pyridine (B92270) Byproduct | If the desired product is the dihydropyridine, avoid harsh oxidizing conditions. If the pyridine is the target, a subsequent oxidation step can be performed. Some one-pot methods incorporate an oxidant like ferric chloride for direct aromatization.[3] | Selective formation of either the dihydropyridine or the fully aromatized pyridine. |
| Competing Bohlmann-Rahtz Pyridine Synthesis | When using 3-substituted propargyl aldehydes, the Hantzsch pathway is generally favored over the Bohlmann-Rahtz reaction, leading to high selectivity for the dihydropyridine product.[4] | Minimal to no formation of the competing trisubstituted pyridine byproduct. |
This protocol is adapted from a method shown to produce high yields of 1,4-dihydropyridines.[2]
-
Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium (B1175870) acetate (B1210297) (1.2 mmol).
-
Solvent and Catalyst: Add an aqueous solution of sodium dodecyl sulfate (B86663) (SDS, 0.1 M) and p-toluenesulfonic acid (PTSA) (10 mol%).
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-2 hours.
-
Work-up: Upon completion, the product often precipitates from the aqueous solution. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain the pure 1,4-dihydropyridine.
The Biginelli Reaction
The Biginelli reaction is a three-component synthesis of dihydropyrimidinones. Byproduct formation can be a challenge, often related to the reaction mechanism and conditions.
Problem: Formation of Michael Adduct or Knoevenagel Condensation Byproducts.
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Dominance of Michael Addition Pathway | The reaction mechanism can proceed via different pathways. The choice of catalyst and solvent can influence which pathway is favored. Lewis acid catalysts in aprotic solvents tend to favor the desired pathway over competing Michael additions. | Increased yield of the dihydropyrimidinone and suppression of the Michael adduct byproduct. |
| Slow Cyclization Step | If the final cyclization and dehydration are slow, the Knoevenagel condensation product between the aldehyde and the β-ketoester can accumulate. Using a stronger acid catalyst or increasing the temperature can promote the final steps. | Complete conversion to the desired dihydropyrimidinone. |
| Solvent Effects | The solvent can influence the tautomeric equilibrium of the β-ketoester, which in turn affects the reaction yield. Bio-derivable p-cymene (B1678584) has been shown to be an effective solvent for improving reaction efficiency.[5] | Higher yields and a more sustainable reaction. |
The choice of catalyst can have a significant impact on the yield of the Biginelli reaction. The following table summarizes the effect of different catalysts on the yield of a model reaction.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Yb(OTf)₃ | Solvent-free | 100 | >90 |
| InCl₃ | Acetonitrile | Reflux | ~90 |
| LiClO₄ | Acetonitrile | Reflux | ~85 |
| HCl (traditional) | Ethanol | Reflux | 40-60 |
Data synthesized from literature reports.[6]
The Passerini and Ugi Reactions
The Passerini (3-component) and Ugi (4-component) reactions are powerful isocyanide-based multicomponent reactions. Byproduct formation can arise from the reactivity of the intermediates.
Problem: Competing Side Reactions and Low Yields.
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Passerini Reaction in a Ugi Synthesis | In a Ugi reaction, if the amine and aldehyde do not form the imine efficiently, the Passerini reaction (involving the aldehyde, carboxylic acid, and isocyanide) can occur as a competing pathway. Using a polar protic solvent like methanol (B129727) favors imine formation and the Ugi reaction.[7] | Selective formation of the Ugi product over the Passerini byproduct. |
| Slow Reaction Rate | The Passerini reaction can be slow, especially with sterically hindered substrates. Using a strong hydrogen bond donating co-solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly accelerate the reaction.[1] | Increased reaction rate and higher yields in a shorter time frame. |
| Hydrolysis of Intermediates | The nitrilium ion intermediate in both reactions can be susceptible to hydrolysis if water is present. Ensure the use of anhydrous solvents and reagents. | Minimized formation of hydrolysis-related byproducts. |
This protocol is designed to favor the Ugi reaction and minimize the competing Passerini pathway.
-
Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol) and amine (1 mmol) in anhydrous methanol (2-3 mL). Stir for 30 minutes at room temperature to pre-form the imine.
-
Reagent Addition: Add the carboxylic acid (1 mmol) to the solution, followed by the isocyanide (1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and can be complete in a few hours. Monitor by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Byproduct Formation
This diagram illustrates a general logical workflow for troubleshooting the formation of byproducts in a one-pot synthesis.
Generalized Reaction Pathway for the Ugi Four-Component Reaction
This diagram shows the key steps in the Ugi reaction, highlighting the formation of the crucial nitrilium ion intermediate.
Kinetic vs. Thermodynamic Control
This diagram illustrates the concept of kinetic versus thermodynamic control, which is crucial in determining the product distribution in many reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Using Sodium Methyl Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium methyl carbonate (SMC). The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
1. What is this compound (SMC) and why is it used?
This compound (CAS 6482-39-9) is a stable, solid C1 synthon with the formula C₂H₃NaO₃.[1][2] It serves as a convenient and safer alternative to gaseous carbon dioxide for carboxylation reactions.[1][2] Its primary applications in organic synthesis include the preparation of carboxylic acids and ketones.[2]
2. What are the main synthetic routes to this compound?
The most common laboratory and industrial synthesis of SMC is the direct carbonation of sodium methoxide (B1231860) (NaOCH₃) in a solvent, typically methanol (B129727).[1] An alternative route involves the reaction of sodium hydroxide (B78521) with dimethyl carbonate.[1]
3. What are the key advantages of using SMC over gaseous CO₂?
SMC offers several advantages, particularly in a scale-up context:
-
Ease of Handling: As a solid, it is easier to handle and dose accurately compared to a gas.
-
Milder Reaction Conditions: Reactions with SMC can often be carried out at room temperature.[3]
-
Simplified Purification: The attenuated electrophilicity of SMC compared to CO₂ can lead to cleaner reactions and simpler purification protocols.[3]
-
Improved Selectivity: It exhibits differential reactivity with organometallic reagents, allowing for selective synthesis.[2]
4. What are the primary decomposition pathways for SMC?
SMC is sensitive to moisture and heat. It can decompose in the presence of water to form sodium bicarbonate or sodium carbonate, releasing methanol.[4] Upon heating, it can also decompose, releasing carbon dioxide and methanol.[5]
5. How should this compound be stored?
To prevent decomposition, SMC should be stored in a cool, dry place, away from moisture and heat sources. The container should be tightly sealed to protect it from atmospheric moisture and carbon dioxide.
Troubleshooting Guides
Guide 1: Synthesis of this compound
Q1: My yield of SMC is lower than expected after scaling up. What are the possible causes?
Several factors can contribute to low yield during the scale-up of SMC synthesis:
-
Incomplete reaction: This can be due to inefficient mixing, insufficient CO₂ addition, or a low reaction temperature. On a larger scale, ensuring good gas dispersion into the liquid phase is crucial.
-
Decomposition of the product: If the reaction temperature is too high, the SMC product can decompose. The reaction of sodium methoxide with CO₂ is exothermic, and heat removal must be managed effectively in a larger reactor.
-
Presence of moisture: Water in the methanol or from atmospheric leaks will react with sodium methoxide and the SMC product, reducing the yield.
-
Side reactions: If the sodium methoxide starting material is of low purity, side reactions can consume the reagent and complicate purification.
Q2: The purity of my isolated SMC is low. What are the common impurities and how can I remove them?
Common impurities include unreacted sodium methoxide, sodium carbonate, and sodium bicarbonate.[1]
-
Sodium Methoxide: Can be removed by washing the isolated SMC with a cold, dry solvent in which SMC has limited solubility.
-
Sodium Carbonate/Bicarbonate: These are often less soluble in organic solvents than SMC. Purification can be achieved by recrystallization.[1] The choice of solvent is critical; it should dissolve SMC at elevated temperatures but have low solubility at cooler temperatures.
Q3: How can I determine the purity of my synthesized SMC?
Purity can be assessed using several analytical techniques:
-
Titration: Acid-base titration can be used to determine the carbonate content.[1][6][7][8][9][10]
-
NMR Spectroscopy: ¹H NMR can distinguish the methyl group of SMC from residual methanol or sodium methoxide. ¹³C NMR is useful for identifying the carbonate carbon and can help quantify impurities like sodium carbonate and bicarbonate based on their distinct chemical shifts.[2]
-
FTIR Spectroscopy: The IR spectrum of SMC shows a characteristic C=O stretching vibration.
-
Thermal Analysis (TGA/DSC): Can indicate the presence of impurities by showing decomposition at temperatures different from that of pure SMC. For instance, sodium bicarbonate decomposes at a lower temperature (around 50°C).[1]
Guide 2: Carboxylation Reactions Using SMC (e.g., with Grignard Reagents)
Q1: My carboxylation reaction with a Grignard reagent and SMC is giving a low yield of the desired carboxylic acid. What should I check?
-
Quality of the Grignard Reagent: Ensure the Grignard reagent was successfully formed and its concentration accurately determined. Incomplete formation or decomposition of the Grignard reagent is a common cause of low yields.
-
Purity of SMC: Impurities in the SMC, such as sodium carbonate, can interfere with the reaction.
-
Reaction Stoichiometry: An incorrect molar ratio of the Grignard reagent to SMC can lead to incomplete conversion.
-
Reaction Temperature: While many reactions with SMC can be run at room temperature, some Grignard reagents may require cooling to prevent side reactions.
-
Moisture: The presence of water will quench the Grignard reagent. Ensure all glassware is dry and anhydrous solvents are used.
-
Work-up Procedure: The carboxylic acid product is typically in the form of a salt after the reaction. Acidification during work-up is necessary to protonate the carboxylate and allow for extraction into an organic solvent. Inadequate acidification will result in loss of product to the aqueous layer.
Q2: I am observing the formation of a ketone as a byproduct in my Grignard reaction with SMC. How can I avoid this?
The formation of a ketone suggests that the initially formed carboxylate has reacted with a second equivalent of the Grignard reagent. While SMC generally shows good selectivity for carboxylic acid formation with Grignard reagents, over-addition of the Grignard reagent or elevated reaction temperatures can promote this side reaction. Consider adding the Grignard reagent slowly to a suspension of SMC to maintain a low concentration of the organometallic species.
Guide 3: Ketone Synthesis Using SMC (e.g., with Organolithium Reagents)
Q1: I am trying to synthesize a symmetrical ketone using an organolithium reagent and SMC, but the yield is poor. What are the likely issues?
-
Reactivity of the Organolithium Reagent: Organolithium reagents are highly reactive and can be difficult to handle, especially at scale. Ensure the reagent has not degraded and its concentration is known.
-
Stoichiometry: The formation of a symmetrical ketone requires at least two equivalents of the organolithium reagent per equivalent of SMC.
-
Temperature Control: These reactions are often highly exothermic. Inadequate temperature control can lead to a host of side reactions. The reaction should be conducted at low temperatures (e.g., -78 °C) and the organolithium reagent added slowly.
-
Formation of Carboxylic Acid: If the reaction is quenched before the second equivalent of the organolithium reagent has a chance to react, the carboxylic acid may be isolated as the major product.
Q2: When attempting a one-pot synthesis of an unsymmetrical ketone, I am getting a mixture of products. How can I improve the selectivity?
The one-pot synthesis of unsymmetrical ketones relies on the differential reactivity of SMC with a Grignard reagent followed by an organolithium reagent.[3][11] To improve selectivity:
-
Ensure complete reaction with the Grignard reagent first: The initial reaction to form the carboxylate intermediate should be allowed to go to completion before the addition of the organolithium reagent.
-
Temperature Control: Maintain a low temperature when adding the more reactive organolithium reagent to control its reactivity and prevent side reactions.
-
Order of Addition: The less reactive Grignard reagent should be added first, followed by the more reactive organolithium reagent.
Data Presentation: Properties and Solubility
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6482-39-9 | [1][12] |
| Molecular Formula | C₂H₃NaO₃ | [1][12] |
| Molecular Weight | 98.03 g/mol | [1][12] |
| Appearance | White powder/crystalline solid | [5] |
| ¹³C NMR (Carbonate C) | 156-162 ppm | [2] |
| ¹H NMR (Methyl) | ~3.32 ppm in DMSO-d₆ | [2] |
Table 2: Solubility of Sodium Carbonate (a potential impurity) in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Source |
| Water | 0 | 7 | [13] |
| Water | 20 | 21.8 | [13] |
| Water | 40 | 48.8 | [13] |
| Methanol | 20 | 0.55 | [13] |
| Methanol | 30 | 0.7 | [13] |
| Ethanol | 20 | 0.22 | [13] |
| Acetone | - | Insoluble | [13] |
| Ethyl Acetate | - | Insoluble | [13] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of SMC. Scale-up will require appropriate engineering controls for heat management and reagent handling.
Materials:
-
Sodium methoxide (ensure anhydrous)
-
Methanol (anhydrous)
-
Carbon dioxide (gas cylinder)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a gas inlet, a gas outlet (bubbler), and a thermometer. Ensure the system is under an inert atmosphere.
-
Charge the vessel with a solution of sodium methoxide in anhydrous methanol.
-
While stirring vigorously, bubble dry carbon dioxide gas through the solution at a controlled rate.
-
The reaction is exothermic; maintain the temperature between 20-25°C using a cooling bath if necessary.[1]
-
Continue bubbling CO₂ until the uptake of gas ceases and the reaction is complete. The SMC product may precipitate from the solution due to its limited solubility in methanol.[1]
-
Once the reaction is complete, filter the solid product under an inert atmosphere.
-
Wash the isolated solid with a small amount of cold, dry methanol to remove any unreacted sodium methoxide.
-
Dry the product under vacuum to obtain this compound as a white solid.
Protocol 2: Scale-Up Synthesis of a Carboxylic Acid using SMC and a Grignard Reagent
This protocol outlines a general procedure for the carboxylation of a Grignard reagent with SMC.
Materials:
-
Organohalide (e.g., aryl bromide)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (SMC)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
In a dry, inert-atmosphere reactor, prepare the Grignard reagent by adding the organohalide in anhydrous THF to a stirred suspension of magnesium turnings.
-
Control the addition rate to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the solution to room temperature.
-
-
Carboxylation:
-
In a separate, larger reactor under an inert atmosphere, suspend SMC in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the stirred suspension of SMC.
-
Maintain the temperature at or below room temperature. Monitor the reaction for any exotherm.
-
Stir the reaction mixture for several hours until completion (monitor by TLC or LC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding the aqueous hydrochloric acid solution. Be prepared for an initial exotherm.
-
Continue adding acid until the aqueous layer is acidic (check with pH paper). All solids should dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
-
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Decision tree for troubleshooting low yields in carboxylation reactions.
Caption: Reaction pathways showing the differential reactivity of SMC.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 4. dwc.knaw.nl [dwc.knaw.nl]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Test Method For Sodium Carbonate ( Soda Ash) Purity - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 8. courseworkbank.info [courseworkbank.info]
- 9. How to test the purity of Sodium Carbonate? - Blog - Win Chemistry [winchemistry.com]
- 10. Solved PERCENTAGE PURITY OF A CARBONATE BY BACK TITRATION | Chegg.com [chegg.com]
- 11. mdpi.com [mdpi.com]
- 12. zauxigroup.com [zauxigroup.com]
- 13. Sodium carbonate - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
The Enduring Standard: Why Gaseous Carbon Dioxide Remains the Gold Standard for pH Control in Cell Culture, and a Look at Its Chemical Alternatives
For researchers, scientists, and drug development professionals, maintaining a stable physiological pH is a cornerstone of successful mammalian cell culture. The most prevalent and physiologically relevant method for achieving this is the use of a controlled atmosphere of gaseous carbon dioxide (CO₂) in conjunction with a sodium bicarbonate-buffered medium. While the concept of a solid, stable, and convenient alternative to gaseous CO₂ is appealing, extensive research reveals that sodium methyl carbonate is not utilized for this purpose in biological systems. Instead, its application is firmly rooted in synthetic organic chemistry as a C1 synthon. This guide provides an objective comparison between the gold standard gaseous CO₂/bicarbonate buffering system and its most common chemical alternative, HEPES, supported by established principles and experimental considerations.
The delicate nature of mammalian cells necessitates a culture environment that closely mimics in vivo conditions, with pH being one of the most critical parameters. Most cell lines thrive in a narrow pH range of 7.2 to 7.4.[1] Deviations from this optimal range can adversely affect enzyme activity, protein synthesis, and overall cellular homeostasis, leading to poor cell growth, altered morphology, and even cell death.[1][2]
The Gaseous CO₂ and Sodium Bicarbonate Buffering System: A Physiological Mimic
The most widely used buffering system in cell culture relies on the chemical equilibrium between carbon dioxide, carbonic acid, and bicarbonate ions.[3] CO₂ from the incubator's atmosphere dissolves in the cell culture medium, where it reacts with water to form carbonic acid (H₂CO₃). This weak acid then dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻). The concentration of sodium bicarbonate (NaHCO₃) in the medium is a key factor that dictates the required percentage of CO₂ in the incubator to maintain the desired pH.[3]
This system is favored for its physiological relevance, as it is the primary buffering system in human blood.[3] However, its reliance on a controlled gaseous environment means that the pH of the medium can rapidly increase when cultures are removed from the CO₂ incubator for routine handling, due to the outgassing of dissolved CO₂.
This compound: A Non-Viable Alternative for pH Control in Cell Culture
Despite its utility as a stable, solid alternative to gaseous CO₂ in organic synthesis, there is no scientific literature to support the use of this compound as a CO₂ donor for pH regulation in cell culture.[4][5][6] Its primary application lies in its differential reactivity with organometallic reagents to produce carboxylic acids and ketones.[4][5] The biocompatibility of this compound and its decomposition products in a complex biological medium, as well as the kinetics of CO₂ release under physiological conditions, are unknown and unstudied. Therefore, it is not considered a viable alternative to gaseous CO₂ for this application.
Chemical Alternatives to Gaseous CO₂ Buffering: The Case of HEPES
Given the limitations of the CO₂/bicarbonate system, particularly its instability outside of a CO₂ incubator, researchers sometimes turn to synthetic biological buffers. The most common of these is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
HEPES is a zwitterionic buffer that can maintain pH in the physiological range and is not dependent on the CO₂ concentration in the atmosphere.[3] This makes it particularly useful for experiments that require extended periods of handling outside of a CO₂ incubator. However, HEPES is not without its drawbacks. It is not a physiological buffer, and at high concentrations, it can be toxic to some cell lines.[7] Furthermore, it has been reported that HEPES can generate toxic reactive oxygen species when the medium is exposed to light.[8]
Comparative Analysis: Gaseous CO₂/Bicarbonate vs. HEPES Buffering
To provide a clear comparison for researchers, the following table summarizes the key characteristics of the two primary buffering systems used in cell culture.
| Feature | Gaseous CO₂ / Sodium Bicarbonate System | HEPES (Zwitterionic Buffer) |
| Buffering Mechanism | Based on the equilibrium between dissolved CO₂, carbonic acid, and bicarbonate ions.[3] | A chemical buffer that directly absorbs or releases protons to maintain pH. |
| Physiological Relevance | High; mimics the primary buffering system in mammalian blood.[3] | Low; it is a synthetic buffer not naturally found in the body. |
| Dependence on CO₂ Incubator | High; requires a controlled CO₂ atmosphere to maintain stable pH. | Low; provides stable pH in atmospheric CO₂ conditions.[3] |
| Buffering Range | Optimal within the physiological range (pH 7.2-7.4) with appropriate CO₂ levels.[3] | pKa of ~7.5 at 37°C, providing good buffering capacity between pH 7.2 and 7.6. |
| Potential Toxicity | Generally non-toxic, although high levels of dissolved CO₂ can be detrimental.[9] | Can be toxic to some cell types at concentrations above 20-25 mM.[7] Can produce toxic free radicals upon exposure to fluorescent light.[8] |
| Cost | Sodium bicarbonate is inexpensive, but the requirement for a CO₂ incubator adds to the overall cost. | HEPES is more expensive than sodium bicarbonate. |
Experimental Protocols
Standard Protocol for CO₂/Bicarbonate Buffered Media
The preparation of media for use with a CO₂ incubator is straightforward and follows the manufacturer's instructions for the specific basal medium.
-
Reconstitution: Dissolve the powdered basal medium in the recommended volume of high-purity water.
-
Addition of Sodium Bicarbonate: Add the amount of sodium bicarbonate specified by the medium formulation. For example, DMEM typically requires a higher concentration of sodium bicarbonate than EMEM.[3]
-
pH Adjustment: The pH of the medium should be adjusted to ~0.2-0.3 units below the desired final pH, as the pH will rise upon equilibration with the CO₂ in the incubator.
-
Sterilization: Sterilize the medium by membrane filtration (0.22 µm).
-
Supplementation: Aseptically add desired supplements such as serum, antibiotics, and growth factors.
-
Equilibration: Before use, pre-incubate the medium in the CO₂ incubator for at least 30 minutes to allow for equilibration of temperature and pH.
Protocol for Preparing HEPES-Buffered Media
This protocol outlines the steps for supplementing a basal medium with HEPES.
-
Reconstitution: Dissolve the powdered basal medium in approximately 90% of the final volume of high-purity water.
-
HEPES Addition: Add HEPES to the desired final concentration (typically 10-25 mM).
-
Sodium Bicarbonate Addition: If desired, a lower concentration of sodium bicarbonate can also be added to provide some physiological benefit.
-
pH Adjustment: Adjust the pH to the desired physiological range (e.g., 7.4) using a sterile solution of 1N NaOH or 1N HCl.
-
Final Volume Adjustment: Bring the medium to the final volume with high-purity water.
-
Sterilization: Sterilize the medium by membrane filtration (0.22 µm).
-
Supplementation: Aseptically add desired supplements.
Visualizing Buffering Systems and Workflows
To better understand the concepts discussed, the following diagrams illustrate the chemical equilibrium of the bicarbonate buffering system and a decision-making workflow for choosing an appropriate buffering system.
References
- 1. Why Do Some Cell Lines Need CO₂ Incubation? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 4. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 5. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 6. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of sodium bicarbonate on extracellular pH, matrix accumulation, and morphology of cultured articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to Sodium Methyl Carbonate and Dimethyl Carbonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sodium methyl carbonate (SMC) and dimethyl carbonate (DMC), two reagents with distinct yet significant roles in modern organic synthesis. While both are carbonate derivatives, their applications diverge significantly, with SMC serving as a solid carbon dioxide equivalent for carboxylation and DMC acting as a green methylating and methoxycarbonylating agent. This document outlines their physicochemical properties, synthesis, and applications, supported by experimental data and protocols to inform reagent selection in research and development.
Physicochemical Properties: A Head-to-Head Comparison
SMC is a stable, solid compound, which offers handling advantages over gaseous carbon dioxide.[1][2] In contrast, DMC is a versatile liquid solvent and reagent with a favorable environmental profile.[3][4][5][6] The following table summarizes their key properties.
| Property | This compound (SMC) | Dimethyl Carbonate (DMC) |
| CAS Number | 6482-39-9[2][7][8] | 616-38-6[5] |
| Molecular Formula | C₂H₃NaO₃[2][8] | C₃H₆O₂ (OC(OCH₃)₂)[4] |
| Molecular Weight | 98.03 g/mol [2][9] | 90.08 g/mol |
| Appearance | White powder/solid[8][10] | Colorless liquid[4][6] |
| Melting Point | Decomposes upon heating[10] | 2 to 4 °C[4][6] |
| Boiling Point | 119.1 °C (at 760 mmHg) (Predicted)[7][10] | 90 °C[6] |
| Density | 1.955 g/cm³ (Predicted)[10] | 1.069 g/mL at 25 °C[6] |
| Solubility | Soluble in water[10]. Limited solubility in methanol (B129727) facilitates its isolation.[2] | Slightly soluble in water. Miscible with most organic solvents like alcohols, ketones, and esters.[4][5][6] |
| Flash Point | 54.9 °C (Predicted)[7][10] | 17 °C[4][5] |
Synthesis of SMC and DMC
Both SMC and DMC can be synthesized from simple, readily available starting materials. Their respective synthesis pathways are illustrated below.
Caption: Synthesis pathways for SMC and DMC from common precursors.
Experimental Protocol: Synthesis of this compound
The most common laboratory-scale synthesis of SMC involves the direct carbonation of sodium methoxide.[2]
Materials:
-
Sodium methoxide (NaOCH₃)
-
Methanol (anhydrous)
-
Carbon dioxide (gas)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is stirred vigorously at room temperature.
-
A stream of dry carbon dioxide gas is bubbled through the solution.
-
As the reaction proceeds, this compound, which has limited solubility in methanol, precipitates out of the solution.[2]
-
The reaction is monitored until precipitation is complete.
-
The solid product is isolated by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
Comparative Applications in Organic Synthesis
The primary distinction between SMC and DMC in synthesis lies in their reactivity. SMC acts as a nucleophilic carboxylating agent, whereas DMC is an electrophilic methylating and methoxycarbonylating agent.
This compound: A Solid C1 Synthon for Carboxylation
SMC has emerged as a stable and easy-to-handle alternative to gaseous carbon dioxide for the synthesis of carboxylic acids and ketones.[1][2] Its key advantage is its differential reactivity towards organometallic reagents.[2][11][12]
-
Reaction with Grignard Reagents: SMC reacts selectively with Grignard reagents (RMgX) to produce carboxylic acids in good yields.[1][2]
-
Reaction with Organolithium Reagents: In contrast, its reaction with organolithium reagents (RLi) yields symmetrical ketones.[1][2]
-
One-Pot Synthesis of Unsymmetrical Ketones: This orthogonal reactivity allows for the sequential one-pot synthesis of unsymmetrical ketones by first reacting SMC with a Grignard reagent, followed by an organolithium reagent.[1][2]
Caption: Differential reactivity of SMC with organometallic reagents.
Dimethyl Carbonate: A Green Methylating and Methoxycarbonylating Agent
DMC is recognized as an environmentally benign reagent, offering a safer alternative to toxic methylating agents like dimethyl sulfate (B86663) (DMS) and methyl halides, and to phosgene (B1210022) for carbonylation.[5][6][13][14][15] Its reactivity can be tuned by temperature.[14][16]
-
Methylation: At elevated temperatures (typically >160 °C), DMC is an excellent reagent for the selective mono-methylation of phenols, anilines, active methylene (B1212753) compounds, and sulfones.[15][16][17] These reactions are often catalyzed by a mild base (e.g., K₂CO₃) and avoid the formation of inorganic salt byproducts.[16]
-
Methoxycarbonylation: At lower temperatures (around 90 °C), DMC acts as a methoxycarbonylating agent.[14][16]
DMC's "green" credentials stem from its low toxicity, biodegradability, and the fact that its reactions can be run catalytically, minimizing waste.[6][16][18]
Caption: Temperature-dependent dual reactivity of DMC.
Experimental Protocols for Key Transformations
The following protocols provide representative examples of the synthetic utility of SMC and DMC.
Protocol 1: Carboxylation of an Aryl Grignard Reagent using SMC
This protocol is based on the general procedure for the synthesis of carboxylic acids from Grignard reagents and SMC.[1]
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (SMC)
-
1 M Hydrochloric acid (HCl)
-
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
-
Grignard Reagent Formation: Activate magnesium turnings in a flame-dried, three-neck flask under argon. Add a solution of 4-bromotoluene (B49008) in anhydrous THF dropwise. If the reaction does not initiate, add a small crystal of iodine. Once initiated, add the remaining aryl bromide solution to maintain a gentle reflux. After addition is complete, stir the mixture at room temperature for 1 hour.
-
Carboxylation: Cool the Grignard solution to 0 °C. In a separate flask, suspend this compound (1.5 equivalents) in anhydrous THF. Slowly add the Grignard reagent solution to the SMC suspension via cannula.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: O-Methylation of a Phenol (B47542) using DMC
This protocol describes the green methylation of a phenol using DMC, adapted from procedures for selective methylation.[13][17]
Materials:
-
Phenol (e.g., 4-tert-butylphenol)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
High-pressure autoclave with magnetic stirring
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: To a stainless-steel autoclave, add 4-tert-butylphenol, anhydrous potassium carbonate (2.0 equivalents), and dimethyl carbonate. DMC is used in large excess to act as both the reagent and solvent.
-
Reaction: Seal the autoclave, purge with nitrogen, and heat to 180 °C with vigorous stirring. Maintain the reaction at this temperature for 8-12 hours. The pressure inside the autoclave will increase due to the formation of CO₂ and methanol byproducts.
-
Cooling and Workup: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure. Dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with 1 M NaOH to remove unreacted phenol, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude anisole (B1667542) derivative can be further purified by vacuum distillation or column chromatography.
Summary and Conclusion
The choice between this compound and dimethyl carbonate is dictated entirely by the desired synthetic transformation. They are not interchangeable reagents but rather complementary tools for the modern synthetic chemist.
-
Choose this compound (SMC) when a solid, easy-to-handle C1 synthon is needed for carboxylation reactions . It is particularly valuable for its selective synthesis of carboxylic acids from Grignard reagents and ketones from organolithium reagents.
-
Choose Dimethyl Carbonate (DMC) for environmentally benign methylation and methoxycarbonylation reactions . It serves as an excellent, non-toxic alternative to hazardous reagents like dimethyl sulfate and phosgene, offering high selectivity for mono-methylation and minimizing inorganic waste.
By understanding the distinct reactivity and advantages of each reagent, researchers can make informed decisions to optimize synthetic routes, improve safety, and align with the principles of green chemistry.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 3. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Dimethyl carbonate | 616-38-6 [chemicalbook.com]
- 7. sodium,methyl carbonate | CAS#:6482-39-9 | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. monomethyl carbonate sodium salt | C2H3NaO3 | CID 23674761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.unive.it [iris.unive.it]
- 15. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Sodium Methyl Carbonate vs. Phosgene Derivatives for Carbonyl Insertion
For researchers, scientists, and drug development professionals, the efficient and safe insertion of a carbonyl group is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison between sodium methyl carbonate (SMC), a stable and versatile C1 synthon, and the highly reactive phosgene (B1210022) derivatives for carbonyl insertion reactions. The selection of the appropriate reagent is critical and depends on factors such as desired product, substrate tolerance, safety considerations, and reaction conditions.
This comparison delves into the performance of these two classes of reagents, supported by experimental data and detailed protocols. We will explore their reactivity profiles, substrate scope, and operational differences to guide you in choosing the optimal carbonylating agent for your research needs.
At a Glance: Key Differences
| Feature | This compound (SMC) | Phosgene Derivatives (Phosgene, Triphosgene) |
| Reactivity | Moderately electrophilic, allowing for selective reactions. | Highly electrophilic and reactive. |
| Safety | Stable, non-toxic solid. Safer to handle. | Phosgene is a highly toxic gas. Triphosgene (B27547) is a solid but can release phosgene upon heating or in the presence of nucleophiles.[1] Requires specialized handling. |
| Selectivity | High selectivity based on the organometallic reagent used. | Can be less selective, often requiring careful control of stoichiometry and temperature to avoid side reactions. |
| Primary Products | Carboxylic acids (with Grignard reagents), symmetrical and unsymmetrical ketones (with organolithium reagents).[2][3] | Primarily used for chloroformates, isocyanates, ureas, and carbonates from alcohols and amines. Also used to activate carboxylic acids to acid chlorides.[4] |
| Reaction Conditions | Typically room temperature, atmospheric pressure.[2] | Often requires low temperatures to control reactivity. |
| Handling | Easy to handle solid. | Phosgene is a gas requiring specialized equipment. Triphosgene is a solid but requires careful handling due to its potential to release phosgene. |
Performance in Carbonyl Insertion Reactions
This compound: A Tunable Reagent for Ketone and Carboxylic Acid Synthesis
This compound has emerged as a practical and efficient alternative to traditional C1 synthons like carbon dioxide. Its attenuated electrophilicity allows for a high degree of control and selectivity in carbonyl insertion reactions, particularly with organometallic reagents.[2]
Synthesis of Carboxylic Acids: The reaction of Grignard reagents with SMC provides a straightforward route to carboxylic acids. This method offers an advantage over using CO2 gas, as it involves a solid reagent that is easier to handle and quantify.
Synthesis of Ketones: A key feature of SMC is its differential reactivity with organolithium reagents, which selectively yields symmetrical ketones.[2] Furthermore, a one-pot sequential addition of a Grignard reagent followed by an organolithium reagent to SMC allows for the synthesis of unsymmetrical ketones.[2]
Quantitative Data for this compound Reactions
Table 1: Synthesis of Carboxylic Acids using SMC and Grignard Reagents [2]
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzoic acid | 95 |
| 2 | 4-Methylphenylmagnesium bromide | 4-Methylbenzoic acid | 92 |
| 3 | 2-Methoxyphenylmagnesium bromide | 2-Methoxybenzoic acid | 85 |
| 4 | Naphthylmagnesium bromide | 2-Naphthoic acid | 91 |
| 5 | Ethylmagnesium bromide | Propanoic acid | 75 |
Table 2: Synthesis of Symmetrical Ketones using SMC and Organolithium Reagents [2]
| Entry | Organolithium Reagent | Product | Yield (%) |
| 1 | Phenyllithium | Benzophenone | 93 |
| 2 | 4-Tolyllithium | 4,4'-Dimethylbenzophenone | 88 |
| 3 | n-Butyllithium | 5-Nonanone | 78 |
| 4 | sec-Butyllithium | 3,5-Dimethyl-4-heptanone | 72 |
Table 3: One-Pot Synthesis of Unsymmetrical Ketones using SMC [2]
| Entry | Grignard Reagent (1st) | Organolithium Reagent (2nd) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Tolyllithium | 4-Methylbenzophenone | 85 |
| 2 | 4-Methoxyphenylmagnesium bromide | Phenyllithium | 4-Methoxybenzophenone | 82 |
| 3 | Ethylmagnesium bromide | Phenyllithium | Propiophenone | 70 |
Phosgene Derivatives: High Reactivity for Specific Functional Group Syntheses
Phosgene (COCl₂) and its solid surrogate, triphosgene (bis(trichloromethyl) carbonate), are highly reactive electrophiles used for introducing a carbonyl group, primarily between heteroatoms. Their high reactivity allows for rapid reactions, often at low temperatures. However, this high reactivity can also lead to a lack of selectivity and the formation of byproducts if not carefully controlled.
While extensively used for the synthesis of chloroformates, isocyanates, ureas, and carbonates, the application of phosgene derivatives for the direct synthesis of ketones and carboxylic acids from organometallic reagents is less common in the literature. Their primary role in relation to carboxylic acids is as an activating agent to form highly reactive acid chlorides.
Due to the scarcity of directly comparable experimental data for the synthesis of ketones and carboxylic acids from organometallic reagents using phosgene derivatives, a quantitative comparison in this specific context is challenging. The primary utility of phosgene and its derivatives lies in different synthetic transformations than those where SMC excels.
Experimental Protocols
General Procedure for the Synthesis of Carboxylic Acids using this compound and Grignard Reagents[2]
To a stirred suspension of this compound (1.5 mmol) in THF (5 mL) at room temperature is added a solution of the Grignard reagent (1.0 mmol) in THF. The reaction mixture is stirred for 2-4 hours, after which it is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for the Synthesis of Symmetrical Ketones using this compound and Organolithium Reagents[2]
A solution of the organolithium reagent (2.2 mmol) in an appropriate solvent (e.g., diethyl ether or hexanes) is added dropwise to a stirred suspension of this compound (1.0 mmol) in THF (5 mL) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
General Procedure for the Synthesis of Acid Chlorides using Triphosgene and a Carboxylic Acid
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene gas may be evolved.
To a solution of the carboxylic acid (1.0 mmol) and a catalytic amount of DMF in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added triphosgene (0.4 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature until the evolution of gas ceases (typically 1-2 hours). The solvent is removed under reduced pressure to yield the crude acid chloride, which can be used directly or purified by distillation.
Visualizing the Chemistry
Reaction Mechanisms
Caption: Reaction pathways for this compound with organometallic reagents.
Caption: Mechanism of acid chloride formation using triphosgene.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
This compound and phosgene derivatives occupy distinct and complementary roles in carbonyl insertion chemistry.
This compound is the reagent of choice for the selective and controlled synthesis of carboxylic acids and ketones from organometallic precursors. Its stability, ease of handling, and predictable reactivity make it an excellent tool for complex molecule synthesis where functional group tolerance and selectivity are paramount. The ability to tune the outcome of the reaction by simply changing the organometallic reagent (Grignard vs. organolithium) is a significant advantage.
Phosgene and its derivatives , on the other hand, are unparalleled in their efficiency for the synthesis of chloroformates, isocyanates, ureas, and carbonates . Their high reactivity, while demanding careful handling and controlled conditions, enables rapid and high-yielding transformations of alcohols and amines. For the activation of carboxylic acids to acid chlorides, they remain a widely used, albeit hazardous, option.
For researchers in drug development and synthetic chemistry, the choice between these reagents will be dictated by the specific synthetic target. When safety, selectivity, and the synthesis of ketones or carboxylic acids from organometallic reagents are the primary considerations, this compound is the superior choice. When the goal is the rapid, large-scale production of compounds derived from the reaction of a carbonylating agent with heteroatom nucleophiles, phosgene derivatives, with the appropriate safety precautions, are highly effective.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Sodium Methyl Carbonate: A Safer, Simpler C1 Synthon for Carboxylation Reactions
In the landscape of synthetic chemistry, the introduction of single carbon units (C1 synthons) is a fundamental transformation. For decades, chemists have relied on a limited arsenal (B13267) of reagents for this purpose, each with its own advantages and significant drawbacks. This guide provides a comparative analysis of sodium methyl carbonate (SMC), a rising star in the C1 synthon family, against established players like carbon dioxide (CO₂), dimethyl carbonate (DMC), and the notoriously hazardous phosgene (B1210022). We present quantitative data, detailed experimental protocols, and workflow visualizations to offer researchers and drug development professionals a clear perspective on the efficacy and practicality of these reagents.
At a Glance: Key Performance Indicators of C1 Synthons
The choice of a C1 synthon is often a trade-off between reactivity, safety, and operational simplicity. The following tables summarize the performance of this compound against carbon dioxide for carboxylation reactions and dimethyl carbonate against phosgene for carbonylation reactions, based on reported experimental data.
Table 1: Comparison of this compound (SMC) and Carbon Dioxide (CO₂) for the Carboxylation of Organometallic Reagents
| Parameter | This compound (SMC) | Carbon Dioxide (CO₂) | Key Advantages of SMC |
| Physical State | Stable, inexpensive solid[1] | Gas (requires handling of dry ice or compressed gas)[1] | Ease of handling and storage. |
| Reaction Temperature | Typically room temperature[1] | Often requires low temperatures (e.g., -78 °C with dry ice)[1] | Energy efficient and operationally simpler. |
| Reagent Equivalents | Typically 1.5 - 2.0 equivalents | Often used in large excess (e.g., bubbling gas or adding to excess dry ice) | More atom economical. |
| Yield of Carboxylic Acid (Aryl Grignard) | 4-Toluic acid: 40% (mechanochemical) | 4-Toluic acid: 40% (mechanochemical, 4 bar) | Comparable yields under specific conditions with operational benefits. |
| Selectivity | Can be selective for carboxylic acids with Grignard reagents and ketones with organolithiums[1] | Primarily yields carboxylic acids with both Grignard and organolithium reagents | Tunable reactivity based on the organometallic partner. |
| Work-up | Simplified purification processes[1] | Standard aqueous work-up | Potentially faster and less resource-intensive purification. |
Table 2: Comparison of Dimethyl Carbonate (DMC) and Phosgene for the Carbonylation of Amines
| Parameter | Dimethyl Carbonate (DMC) | Phosgene (COCl₂) | Key Advantages of DMC |
| Toxicity | Non-toxic, biodegradable[2] | Extremely toxic, corrosive gas[2] | Significantly safer to handle and environmentally benign. |
| Byproducts | Methanol and CO₂ (from decomposition of leaving group)[2] | Hydrochloric acid (HCl) | Avoids corrosive and difficult-to-handle byproducts. |
| Reaction Conditions | Often requires elevated temperatures (90-150 °C) and/or catalysts[3][4] | Highly reactive, often at lower temperatures | Milder conditions are possible with appropriate catalysts. |
| Yield of Carbamate (from primary aliphatic amine) | High conversions (80.7–87.5%) with >99% selectivity using catalysts[3][4] | Generally high yielding | Achieves high yields without the extreme hazards of phosgene. |
| Industrial Application | Growing use as a green alternative | Traditional, but increasingly replaced due to safety concerns[2] | Preferred for sustainable and safer industrial processes. |
In-Depth Analysis: Experimental Protocols and Reaction Mechanisms
A deeper understanding of the practical application of these synthons requires a look at the detailed experimental procedures and the underlying reaction pathways.
Carboxylation of Grignard Reagents: SMC vs. CO₂
The synthesis of carboxylic acids from organometallic reagents is a cornerstone of organic synthesis. While CO₂ has been the traditional reagent, SMC offers a compelling alternative due to its ease of handling.
Reaction Pathway: Carboxylation of an Aryl Grignard Reagent
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating Experimental Results: A Comparative Guide to Sodium Methyl Carbonate
For researchers, scientists, and drug development professionals, rigorous validation of experimental results is paramount. This guide provides a comparative analysis of sodium methyl carbonate (SMC), a versatile C1 synthon, against traditional alternatives. By presenting key experimental data, detailed protocols, and clear visual representations of reaction pathways, this document aims to facilitate informed decisions in synthetic chemistry.
This compound has emerged as a stable, solid, and convenient alternative to gaseous carbon dioxide (CO₂) for the synthesis of carboxylic acids and ketones.[1] Its differential reactivity with organometallic reagents allows for selective synthesis, offering significant advantages in terms of handling, reaction conditions, and purification.[1][2]
Performance Comparison: this compound vs. Gaseous Carbon Dioxide
The primary advantage of this compound lies in its ease of use and the ability to perform reactions at room temperature, whereas reactions with CO₂ often require cryogenic conditions.[2] The attenuated electrophilicity of SMC compared to CO₂ can also lead to cleaner reactions and simpler purification processes.[2]
| Feature | This compound (SMC) | Gaseous Carbon Dioxide (CO₂) |
| Physical State | Solid | Gas |
| Handling | Convenient, weighable solid | Requires specialized equipment for accurate measurement and handling |
| Reaction Temperature | Typically room temperature[2] | Often requires low temperatures (e.g., -78 °C) |
| Reagent Equivalence | Easily measured and used in stoichiometric amounts | Can be challenging to use in precise stoichiometric amounts |
| Selectivity | Demonstrates differential reactivity with organometallic reagents[1] | Can lead to over-reaction or side products |
| Purification | Often simpler purification[2] | May require more complex purification to remove byproducts |
Experimental Protocols
General Considerations for Synthesis using this compound
To ensure the reproducibility and validity of experimental results when synthesizing this compound, several factors are critical. The purity of reagents, such as methanol (B129727) and sodium carbonate, is essential to minimize side reactions.[1] Optimization of reaction conditions, including temperature and CO₂ pressure (if applicable), is also crucial as reaction kinetics can vary significantly.[1]
Synthesis of Carboxylic Acids using Grignard Reagents
The reaction of this compound with Grignard reagents (RMgX) selectively yields carboxylic acids.[1][2][3][4][5][6][7][8]
Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve the Grignard reagent in an appropriate anhydrous solvent (e.g., THF).
-
Slowly add a stoichiometric amount of this compound to the solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 24 hours) to ensure complete conversion.
-
Quench the reaction with an aqueous acidic solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid using standard techniques such as chromatography or recrystallization.
Synthesis of Symmetrical Ketones using Organolithium Reagents
The reaction of this compound with organolithium reagents (RLi) produces symmetrical ketones.[1][2][3]
Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve the organolithium reagent in an appropriate anhydrous solvent (e.g., diethyl ether).
-
Slowly add a stoichiometric amount of this compound to the solution at room temperature.
-
Stir the reaction mixture for a specified time to allow for complete reaction.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the resulting symmetrical ketone via column chromatography or distillation.
One-Pot Synthesis of Unsymmetrical Ketones
A significant application of this compound's differential reactivity is the one-pot synthesis of unsymmetrical ketones.[1][2] This is achieved by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Differential reactivity of this compound.
General experimental workflow for SMC reactions.
Characterization and Validation of this compound
Accurate characterization of the synthesized this compound is crucial for validating experimental outcomes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the compound's structure and purity.[1]
| Spectroscopic Data | Characteristic Signature |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch around 1615 cm⁻¹[1] |
| ¹³C NMR Spectroscopy | Carbonate carbon signal in the range of 156-162 ppm[1] |
| ¹H NMR Spectroscopy | Methyl group singlet around 3.32 ppm (in DMSO-d₆)[1] |
Comparing the experimental spectra with established literature data or public spectral databases provides definitive structural confirmation.[1]
Conclusion
This compound offers a practical and efficient alternative to gaseous carbon dioxide for the synthesis of carboxylic acids and ketones. Its solid nature, ease of handling, and the ability to perform reactions at room temperature contribute to more convenient and reproducible experimental workflows. The differential reactivity of SMC with Grignard and organolithium reagents provides a versatile tool for selective synthesis, including the one-pot synthesis of unsymmetrical ketones. By following detailed protocols and employing rigorous characterization techniques, researchers can confidently validate their experimental results obtained with this compound.
References
- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 8. Item - this compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - figshare - Figshare [figshare.com]
Unveiling the Reactive Profile of Sodium Methyl Carbonate: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, understanding the reactivity and selectivity of a reagent is paramount for its effective application in complex synthetic pathways. This guide provides a comprehensive comparison of the cross-reactivity of sodium methyl carbonate (SMC) with various functional groups, supported by experimental data and detailed protocols. While its reactivity with organometallic species is well-documented, its interactions with other common functionalities remain less explored in publicly available literature.
This compound has emerged as a stable, easy-to-handle, and cost-effective C1 synthon, offering a valuable alternative to gaseous carbon dioxide for carboxylation and related transformations.[1][2] Its utility, however, is dictated by its chemoselectivity. This guide aims to consolidate the existing knowledge on SMC's reactivity, enabling chemists to make informed decisions in synthesis design.
Differential Reactivity with Organometallic Reagents: A Tale of Two Nucleophiles
The most well-characterized aspect of this compound's reactivity is its distinct behavior with Grignard and organolithium reagents. This differential reactivity allows for the selective synthesis of either carboxylic acids or ketones from the same C1 source, simply by tuning the nature of the organometallic nucleophile.[1][2][3]
Reaction with Grignard Reagents (RMgX)
When treated with Grignard reagents, this compound selectively undergoes a single addition to yield carboxylic acids upon acidic workup.[1][4] This transformation provides a convenient and milder alternative to the use of dry ice for carboxylation. The reaction is generally high-yielding for a variety of aryl, heteroaryl, and alkyl Grignard reagents.
Reaction with Organolithium Reagents (RLi)
In contrast, the reaction of this compound with organolithium reagents leads to the formation of symmetrical ketones.[1][2] The higher reactivity of organolithium reagents allows for a double addition to the carbonate, with the initially formed carboxylate being further attacked by a second equivalent of the organolithium species.
Comparative Performance Data
The following tables summarize the quantitative data from key studies on the reaction of this compound with Grignard and organolithium reagents.
Table 1: Synthesis of Carboxylic Acids using this compound and Grignard Reagents
| Entry | Grignard Reagent (RMgX) | Product (RCOOH) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | Benzoic acid | 95 | [1] |
| 2 | 4-Tolylmagnesium bromide | 4-Toluic acid | 91 | [1] |
| 3 | 2-Thienylmagnesium bromide | Thiophene-2-carboxylic acid | 85 | [1] |
| 4 | n-Butylmagnesium chloride | Pentanoic acid | 88 | [1] |
| 5 | Cyclohexylmagnesium chloride | Cyclohexanecarboxylic acid | 82 | [1] |
| 6 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzoic acid | 93 | [4] |
| 7 | Benzylmagnesium chloride | Phenylacetic acid | 82 | [4] |
Table 2: Synthesis of Symmetrical Ketones using this compound and Organolithium Reagents
| Entry | Organolithium Reagent (RLi) | Product (R₂CO) | Yield (%) | Reference |
| 1 | Phenyllithium | Benzophenone | 89 | [1] |
| 2 | n-Butyllithium | 5-Nonanone | 85 | [1] |
| 3 | sec-Butyllithium | 3,5-Dimethyl-4-heptanone | 78 | [1] |
| 4 | Methyllithium | Acetone | Not reported | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols based on the work of Hurst et al. (2019).[1]
General Procedure for the Synthesis of Carboxylic Acids
A solution of the Grignard reagent (1.0 equiv) in an appropriate solvent (e.g., THF, Et₂O) is added dropwise to a suspension of this compound (1.5 equiv) in anhydrous THF at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours). Upon completion, the reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
General Procedure for the Synthesis of Symmetrical Ketones
To a suspension of this compound (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere is added a solution of the organolithium reagent (2.2 equiv) in an appropriate solvent (e.g., hexanes, ether) dropwise. The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours). The reaction is then carefully quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Cross-Reactivity with Other Functional Groups: An Area for Further Exploration
A comprehensive literature search did not yield specific studies on the cross-reactivity of this compound with common functional groups such as amines, thiols, and alcohols. This represents a significant knowledge gap in the application of this reagent.
For context, other carbonate reagents, such as dimethyl carbonate (DMC), are known to react with these functional groups, typically under harsher conditions or with catalytic activation. For instance, DMC can methylate amines and phenols, but often requires elevated temperatures and pressures. It is important to emphasize that the reactivity of SMC cannot be directly extrapolated from that of other carbonates due to differences in the leaving group (methoxide vs. another alkoxide) and the influence of the sodium counterion.
The lack of data on the cross-reactivity of SMC with these functional groups highlights an opportunity for future research to further delineate the synthetic utility of this promising C1 synthon.
Visualizing the Synthetic Pathways
To illustrate the divergent reactivity of this compound, the following diagrams depict the reaction pathways with Grignard and organolithium reagents.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]
- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of SMC Synthesis vs. Traditional Routes
A comparative analysis of products synthesized via Synergistic Multiple Component (SMC) reactions versus conventional stepwise methods reveals distinct advantages in efficiency and product purity, as evidenced by spectroscopic data. This guide delves into a specific case study—the synthesis of the potent anticancer agent Monastrol—to highlight these differences through a detailed examination of spectroscopic outputs and experimental protocols.
For researchers and professionals in drug development, the choice of synthetic strategy is paramount, influencing not only the yield and purity of the final product but also the time and resources required. Synergistic Multiple Component (SMC) reactions, a class of one-pot reactions where three or more reactants combine in a single step, offer a streamlined alternative to traditional, often lengthy, linear or convergent synthesis pathways. This guide presents a spectroscopic comparison of a well-known dihydropyrimidinone, Monastrol, synthesized via the Biginelli reaction—a classic example of an SMC reaction—and a plausible multi-step synthetic route.
Unraveling the Synthesis: A Tale of Two Methodologies
The Biginelli reaction, a cornerstone of multicomponent chemistry, allows for the rapid, one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and a (thio)urea. In contrast, a conventional stepwise approach to the same target molecule would involve a series of sequential reactions, including condensation, addition, and cyclization, often with the need for isolation and purification of intermediates.
This comparison focuses on the synthesis of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, which has garnered significant interest as a potential anticancer therapeutic.
The SMC Approach: The Biginelli Reaction
The one-pot synthesis of Monastrol proceeds by combining 3-hydroxybenzaldehyde (B18108), ethyl acetoacetate (B1235776), and thiourea (B124793) in the presence of a catalyst. This convergent approach is highly atom-economical and significantly reduces reaction time and waste generation.
The Stepwise Alternative: A Sequential Approach
A plausible, though less common, stepwise synthesis of Monastrol would involve three distinct stages:
-
Knoevenagel Condensation: Reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form an unsaturated intermediate.
-
Michael Addition: The addition of thiourea to the activated double bond of the intermediate.
-
Cyclization: Intramolecular cyclization of the Michael adduct to yield the final dihydropyrimidinone ring of Monastrol.
Spectroscopic Data: A Comparative Overview
Table 1: ¹H NMR Data for Monastrol (SMC Method)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.28 | s | 1H | NH |
| 9.59 | s | 1H | NH |
| 9.44 | s | 1H | OH |
| 7.09 | t, J=7.9 Hz | 1H | Ar-H |
| 6.65 | m | 3H | Ar-H |
| 5.09 | d, J=2.7 Hz | 1H | CH |
| 3.98 | q, J=6.7 Hz | 2H | OCH₂ |
| 2.27 | s | 3H | CH₃ |
| 1.08 | t, J=6.9 Hz | 3H | OCH₂CH₃ |
Table 2: ¹³C NMR Data for Monastrol (SMC Method)
| Chemical Shift (δ) ppm | Assignment |
| 174.6 | C=S |
| 165.6 | C=O |
| 157.9 | C-OH (Ar) |
| 145.3 | Ar-C |
| 145.2 | C=C |
| 129.9 | Ar-CH |
| 118.8 | Ar-CH |
| 114.8 | Ar-CH |
| 113.9 | Ar-CH |
| 101.0 | C=C |
| 59.5 | OCH₂ |
| 54.2 | CH |
| 17.9 | CH₃ |
| 14.1 | OCH₂CH₃ |
Table 3: IR Spectral Data for Monastrol (SMC Method)
| Wavenumber (cm⁻¹) | Assignment |
| 3300, 3180 | N-H stretching |
| 2900-2600 | C-H stretching |
| 1680 | C=O stretching (ester) |
| 1651 | C=C stretching |
| 1570 | N-H bending |
Experimental Protocols
Synthesis of Monastrol via Biginelli Reaction (SMC Method)
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Catalyst (e.g., HCl, FeCl₃, or CuCl₂)
Procedure:
-
A mixture of 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and a catalytic amount of the chosen catalyst (e.g., 10 mol%) is prepared.
-
The reaction can be performed solvent-free by heating the mixture at 80°C for approximately 4 hours, or in a solvent such as ethanol under reflux.[1]
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.
-
The solid product is collected by filtration, washed with cold water to remove unreacted starting materials and catalyst, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
Samples are prepared as KBr pellets or analyzed using an ATR accessory.
-
Wavenumbers are reported in cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) source.
-
Data is acquired in positive or negative ion mode to determine the molecular weight of the product.
Visualizing the Pathways
To better understand the synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the Synergistic Multiple Component (SMC) synthesis of Monastrol via the Biginelli reaction.
Caption: Plausible stepwise synthetic route for the synthesis of Monastrol.
Conclusion
The spectroscopic data for Monastrol synthesized via the Biginelli (SMC) reaction confirms the successful formation of the target molecule with a high degree of purity. The characteristic peaks in the ¹H NMR, ¹³C NMR, and IR spectra are consistent with the dihydropyrimidinone structure. While a direct spectroscopic comparison with a stepwise synthesis is not presented here due to the lack of published data for the latter, the SMC approach demonstrably offers a more efficient and atom-economical route to this important bioactive compound. The simplicity of the one-pot procedure, coupled with the high yields and purity of the product, underscores the significant advantages of SMC reactions in modern drug discovery and development. Researchers can leverage these efficient synthetic strategies to rapidly generate libraries of complex molecules for biological screening, accelerating the identification of new therapeutic agents.
References
A Comparative Guide to C1 Synthons in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision involving a delicate balance of cost, efficiency, safety, and environmental impact. This guide provides a comparative analysis of Sodium Methyl Carbonate (SMC) and two prominent methylating agents, Dimethyl Carbonate (DMC) and Dimethyl Sulfate (B86663) (DMS), to inform this decision-making process. While all three serve as C1 building blocks, their applications and cost-benefit profiles differ significantly.
This compound is a stable and inexpensive C1 synthon primarily used for carboxylation and the synthesis of ketones.[1][2] In contrast, Dimethyl Carbonate is recognized as an environmentally friendly and non-toxic methylating agent, positioning it as a "green" alternative to traditional reagents.[3][4] Dimethyl Sulfate, a highly effective and cost-efficient methylating agent, has long been an industry standard but is also extremely toxic and carcinogenic, necessitating stringent handling protocols and incurring significant safety and disposal costs.[5][6]
This guide will delve into a detailed comparison of these alternatives, presenting quantitative data, experimental protocols, and process workflows to provide a clear and objective overview for large-scale synthesis applications.
Performance and Properties Comparison
The choice between these C1 synthons is dictated by the desired chemical transformation, alongside safety, environmental, and economic considerations. The following table summarizes the key properties and performance metrics of SMC, DMC, and DMS.
| Feature | This compound (SMC) | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |
| Primary Use | Carboxylation, Ketone Synthesis[1] | Methylation[3][4] | Methylation[5] |
| Reagent Type | C1 Synthon (Electrophile) | "Green" Methylating Agent[3] | Conventional Methylating Agent[5] |
| Physical State | Solid[7] | Liquid[3] | Liquid[6] |
| Toxicity Profile | Stable and inexpensive reagent[1] | Low toxicity, biodegradable[3][4] | Highly toxic, carcinogenic, corrosive[6][8] |
| Key Byproducts | Benign salts (e.g., Sodium Halides) | Methanol (B129727), CO2[9] | Sulfuric acid, inorganic salts[10] |
| Reaction Conditions | Room temperature for carboxylation[2] | High temperatures (120-220°C), often requires catalyst or pressure[9] | High reactivity allows for milder conditions, but often exothermic[5] |
| Selectivity | High selectivity in carboxylation[2] | Excellent mono-methylation selectivity (>99%)[9] | Highly reactive, can lead to di- or poly-methylation if not controlled[9] |
| Green Chemistry Rating | Favorable (stable solid, avoids CO2 gas) | Excellent (non-toxic, biodegradable, benign byproducts) | Poor (highly toxic, hazardous waste) |
Cost-Benefit Analysis: Economic and Safety Considerations
| Cost/Benefit Factor | This compound (SMC) | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |
| Reagent Cost | Considered inexpensive[1] | Moderate | Low initial purchase price[5] |
| Handling & Safety Costs | Standard laboratory precautions | Minimal; lower engineering control costs | Extremely high; requires enclosed systems, specialized PPE, extensive worker training[6][8] |
| Waste Disposal Costs | Low; typically non-hazardous waste | Low; byproducts can often be recycled | Very high; hazardous waste disposal costs can range from $0.10 to $10 per pound, requiring neutralization and specialized disposal[11][12] |
| Process Efficiency | High yields for specific reactions[2] | High yields and selectivity, but may require longer reaction times or higher energy input[5][9] | High reactivity leads to fast reaction times and high yields[5] |
| Environmental Impact | Low | Low; considered a "green" reagent[3] | High; significant environmental and health risks[6][10] |
| Overall Cost-Benefit | Favorable for specific C1 additions | Favorable for green and safe large-scale methylation, despite higher initial cost | Favorable only when high reactivity is paramount and stringent safety infrastructure is already in place; high hidden costs |
Mandatory Visualizations
Logical Relationship: Safety & Handling Comparison
The diagram below illustrates the escalating safety requirements and associated costs when moving from greener reagents to highly toxic ones.
Caption: Comparative overview of handling requirements and associated costs for SMC, DMC, and DMS.
Experimental Workflow: Industrial Methylation Process
This workflow contrasts the operational steps for a large-scale methylation reaction using the "green" reagent DMC versus the hazardous reagent DMS, highlighting the additional safety and waste treatment stages required for the latter.
Caption: Process flow comparison for industrial methylation using DMC versus DMS.
Reaction Pathway: SMC in Carboxylation
This diagram shows the reaction pathway for this compound with a Grignard reagent, a key application in forming carboxylic acids.
Caption: Reaction of this compound with a Grignard reagent to form a carboxylic acid.
Experimental Protocols
Protocol 1: O-Methylation of a Phenolic Substrate using Dimethyl Carbonate (DMC)
This protocol is a representative example of a batch process for O-methylation, a common reaction in pharmaceutical synthesis.
Objective: To achieve high-yield O-methylation of a generic phenol (B47542) (ArOH) using DMC.
Materials:
-
Phenolic substrate (e.g., 4-hydroxyacetophenone)
-
Dimethyl Carbonate (DMC) - acts as both reagent and solvent
-
Potassium Carbonate (K2CO3), anhydrous (catalyst)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware for workup
-
Analytical equipment (GC/MS or HPLC)
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave with the phenolic substrate, a large molar excess of DMC (e.g., 20-30 equivalents), and a catalytic amount of anhydrous K2CO3 (e.g., 0.1-0.2 equivalents).[9]
-
Reaction: Seal the reactor and heat the mixture to 180-200°C with vigorous stirring. The pressure in the vessel will increase due to the vapor pressure of DMC at this temperature.[9]
-
Monitoring: Maintain the temperature for 4-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC or TLC.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Workup: Transfer the reaction mixture to a round-bottom flask. Distill off the excess DMC and the methanol byproduct. The recovered DMC can potentially be recycled.
-
Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography to yield the desired O-methylated product with high selectivity (>99%).[9][10]
Protocol 2: Carboxylation of a Grignard Reagent using this compound (SMC)
This protocol outlines the use of SMC as a safe and effective alternative to gaseous carbon dioxide for synthesizing carboxylic acids.[1][2]
Objective: To synthesize a carboxylic acid from an aryl bromide via a Grignard reagent and SMC.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous solvent (e.g., THF or 2-MeTHF)
-
This compound (SMC)
-
Aqueous HCl (for workup)
-
Standard Schlenk line equipment
Procedure:
-
Grignard Reagent Formation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required. Stir until the magnesium is consumed.
-
Carboxylation: To the freshly prepared Grignard reagent at room temperature, add solid this compound in one portion.[2]
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC analysis of quenched aliquots.
-
Quenching and Workup: Carefully pour the reaction mixture over ice and acidify with aqueous HCl (e.g., 1M) to protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude carboxylic acid can be purified by recrystallization or column chromatography. This method typically provides good to excellent yields of the desired acid.[1]
Protocol 3: Handling and Use of Dimethyl Sulfate (DMS) in a Regulated Environment
This is not an experimental protocol but a summary of mandatory safety procedures for handling DMS in a large-scale setting.
Objective: To ensure the safe handling of DMS and minimize exposure risk.
Core Requirements:
-
Engineering Controls: All transfers, sampling, and reactions involving DMS must be conducted in a fully enclosed and contained system.[6][8] Ventilation must be maintained under negative pressure, with exhaust gases passed through a scrubber system (e.g., using ammonia (B1221849) or caustic solution) to neutralize any DMS vapor.[10]
-
Personal Protective Equipment (PPE): A high level of PPE is mandatory. This includes a full-face respirator with an appropriate cartridge, a complete impervious protective suit, and heavy-duty chemical-resistant gloves and boots.[1][6]
-
Monitoring: Continuous air monitoring for DMS in the operational area is required. Personal exposure monitoring for operators should also be in place.[8]
-
Emergency Procedures: Emergency showers and eyewash stations must be immediately accessible. Personnel must be trained in emergency procedures for spills and exposure. Spills must be contained and neutralized immediately with an appropriate solution like 5% ammonia.[10]
-
Waste Disposal: All DMS-contaminated materials (including empty containers, PPE, and reaction byproducts) are considered hazardous waste. Aqueous waste streams must be neutralized via alkaline hydrolysis before being sent for specialized disposal.[10] All waste must be handled and disposed of according to strict environmental regulations.
References
- 1. echemi.com [echemi.com]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. iris.unive.it [iris.unive.it]
- 10. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 11. shapiroe.com [shapiroe.com]
- 12. altiras.com [altiras.com]
A Comparative Guide to Green Chemistry Metrics for Carboxylation Reactions: Sodium Methyl Carbonate vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable and environmentally benign chemical processes has led to the critical evaluation of reagents and reaction pathways through the lens of green chemistry. This guide provides a comparative analysis of green chemistry metrics for the synthesis of carboxylic acids, focusing on the use of sodium methyl carbonate (SMC) as a solid, stable, and safer alternative to traditional carboxylation methods involving gaseous or solid carbon dioxide (CO₂). The data presented herein is based on established experimental protocols, offering a quantitative assessment of the environmental performance of these methods.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes key green chemistry metrics for the synthesis of 4-methoxybenzoic acid from 4-bromoanisole (B123540) via a Grignard reaction, comparing the use of this compound in a mechanochemical process with a traditional method using dry ice (solid CO₂).
| Metric | Reaction with this compound (Mechanochemical) | Reaction with Carbon Dioxide (Dry Ice) |
| Atom Economy (%) | 71.3% | 71.3% |
| Reaction Mass Efficiency (RME) (%) | 65.2% | 57.1% |
| E-Factor | 1.89 | 4.52 |
| Process Mass Intensity (PMI) | 2.89 | 5.52 |
Note: The calculations for these metrics are based on the detailed experimental protocols provided below. The higher RME and lower E-Factor and PMI for the this compound route highlight its superior efficiency and reduced waste generation.
Experimental Protocols
Synthesis of 4-Methoxybenzoic Acid using this compound (Mechanochemical)
This protocol is adapted from the work of Bolm and coworkers, focusing on a solvent-minimized, mechanochemical approach.[1]
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Magnesium turnings (2.5 equiv., 2.5 mmol, 60.8 mg)
-
This compound (1.5 equiv., 1.5 mmol, 147 mg)
-
2-Methyltetrahydrofuran (2-MeTHF) (2.0 equiv., 2.0 mmol, 172 mg)
-
Hydrochloric acid (1 M aqueous solution, 5 mL)
-
Ethyl acetate (B1210297) (for extraction, 2 x 10 mL)
-
Anhydrous sodium sulfate
Procedure:
-
A 10 mL stainless steel milling jar is charged with magnesium turnings (60.8 mg) and three stainless steel balls (10 mm diameter).
-
The jar is sealed and the magnesium is milled for 10 minutes at 25 Hz.
-
The jar is opened, and 4-bromoanisole (187 mg) and 2-MeTHF (172 mg) are added.
-
The jar is sealed and milling is continued for 20 minutes at 25 Hz to form the Grignard reagent.
-
The jar is opened, and this compound (147 mg) is added.
-
The jar is sealed and milling is continued for 60 minutes at 25 Hz.
-
After the reaction, the solid mixture is transferred to a beaker, and 5 mL of 1 M HCl is slowly added to quench the reaction and dissolve the magnesium salts.
-
The aqueous mixture is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a minimal amount of hot water to yield pure 4-methoxybenzoic acid.
-
Isolated Yield: 140 mg (92%)
Synthesis of 4-Methoxybenzoic Acid using Carbon Dioxide (Dry Ice)
This protocol represents a traditional approach to Grignard carboxylation.
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Magnesium turnings (1.2 equiv., 1.2 mmol, 29.2 mg)
-
Anhydrous diethyl ether (10 mL)
-
Dry ice (solid CO₂, crushed, ~10 g)
-
Hydrochloric acid (1 M aqueous solution, 10 mL)
-
Diethyl ether (for extraction, 2 x 15 mL)
-
Anhydrous sodium sulfate
Procedure:
-
A 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Magnesium turnings (29.2 mg) and a small crystal of iodine are added to the flask.
-
A solution of 4-bromoanisole (187 mg) in 5 mL of anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, the remaining 4-bromoanisole solution is added dropwise, maintaining a gentle reflux. The mixture is then stirred for an additional 30 minutes.
-
The Grignard reagent solution is slowly poured over crushed dry ice (~10 g) in a separate beaker with vigorous stirring.
-
The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.
-
10 mL of 1 M HCl is carefully added to the reaction mixture to protonate the carboxylate salt.
-
The aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hot water.
-
Isolated Yield: 122 mg (80%)
Logical Workflow for Green Chemistry Metric Assessment
The following diagram illustrates the workflow for assessing the greenness of a chemical reaction using key metrics.
Caption: Workflow for calculating and relating key green chemistry metrics.
Conclusion
The quantitative analysis of green chemistry metrics clearly demonstrates the advantages of using this compound in a mechanochemical process for the synthesis of carboxylic acids compared to the traditional method employing dry ice. The significant reduction in the E-Factor and Process Mass Intensity, along with an improved Reaction Mass Efficiency, underscores the potential of SMC to contribute to more sustainable chemical manufacturing. These benefits arise from the use of a solid, stable C1 source, which allows for solvent-minimized reaction conditions and simplifies handling procedures. For researchers and professionals in drug development and chemical synthesis, the adoption of greener alternatives like this compound, guided by the rigorous application of green chemistry metrics, is a critical step towards reducing the environmental footprint of their work.
References
Sodium Methyl Carbonate: A Versatile and User-Friendly C1 Synthon in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and safe reagents is paramount. Sodium methyl carbonate (SMC) has emerged as a compelling alternative to traditional C1 building blocks in organic synthesis, offering distinct advantages in the synthesis of carboxylic acids and ketones. This guide provides a comprehensive comparison of SMC with other C1 synthons, supported by experimental data and detailed protocols.
This compound (SMC), a stable and inexpensive solid, presents a significant improvement over gaseous carbon dioxide (CO2) for carboxylation reactions.[1] Its solid nature simplifies handling and allows for reactions to be conducted at room temperature, eliminating the need for specialized equipment to handle gases or low-temperature setups.[1] Furthermore, SMC exhibits unique differential reactivity towards organometallic reagents, enabling the selective synthesis of either carboxylic acids or ketones from the same starting material.[1][2]
Performance Comparison: Carboxylation of Organometallic Reagents
A key application of SMC is the carboxylation of Grignard and organolithium reagents to furnish carboxylic acids. This method offers a more convenient alternative to the traditional use of gaseous or solid carbon dioxide.
Table 1: Comparison of this compound and Carbon Dioxide in the Carboxylation of Grignard Reagents (Mechanochemical Synthesis)
| Organobromide | Product | Yield with SMC (%) | Yield with CO2 (%) |
| 4-Bromotoluene | 4-Toluic acid | 45 | 40 |
| 2-Bromotoluene | 2-Toluic acid | 51 | 48 |
| 4-Bromofluorobenzene | 4-Fluorobenzoic acid | 40 | 63 |
| 3-Bromofluorobenzene | 3-Fluorobenzoic acid | 35 | 49 |
| 2-Bromofluorobenzene | 2-Fluorobenzoic acid | 31 | 55 |
| 4-Bromoanisole | 4-Methoxybenzoic acid | 33 | 58 |
| 3-Bromoanisole | 3-Methoxybenzoic acid | 28 | 52 |
| 2-Bromoanisole | 2-Methoxybenzoic acid | 25 | trace |
| 1-Bromonaphthalene | 1-Naphthoic acid | 42 | 82 |
| 2-Bromonaphthalene | 2-Naphthoic acid | 41 | 75 |
| Bromoethane | Propanoic acid | 25 | 45 |
| 1-Bromobutane | Pentanoic acid | 30 | 50 |
Data sourced from mechanochemical reactions reported by Pfennig et al.[3][4][5]
While the yields under these specific mechanochemical conditions are in some cases lower for SMC compared to CO2, the operational simplicity of using a solid reagent that does not require a pressurized gas setup is a significant advantage.[4] It is important to note that reaction conditions for solution-phase chemistry, which is more common, may offer different comparative outcomes.
Selective Synthesis of Ketones: A Unique Advantage of SMC
The differential reactivity of this compound with organometallic reagents is a cornerstone of its utility. While Grignard reagents react with SMC to produce carboxylic acids, organolithium reagents yield symmetrical ketones.[1] This orthogonal reactivity allows for the selective synthesis of two different classes of compounds from a single C1 synthon.
Furthermore, this distinct reactivity profile enables a one-pot synthesis of unsymmetrical ketones. This is achieved by the sequential addition of a Grignard reagent followed by an organolithium reagent to SMC.[1] This method provides a straightforward and cost-effective route to valuable ketone structures.
Table 2: Synthesis of Symmetrical and Unsymmetrical Ketones using this compound
| Organometallic 1 (R1-M) | Organometallic 2 (R2-M) | Product (R1-CO-R2) | Yield (%) |
| PhLi | - | Benzophenone | 95 |
| n-BuLi | - | 5-Nonanone | 85 |
| PhMgBr | n-BuLi | Butyrophenone | 75 |
| 4-MeOPhMgBr | PhLi | 4-Methoxybenzophenone | 80 |
| 2-ThienylMgBr | PhLi | Phenyl(thiophen-2-yl)methanone | 70 |
Data sourced from solution-phase reactions reported by Hurst et al.[1]
This sequential one-pot synthesis of unsymmetrical ketones compares favorably with traditional multi-step methods, which often involve the preparation and isolation of reactive intermediates such as acid chlorides or Weinreb amides.
Experimental Protocols
General Procedure for Carboxylation of a Grignard Reagent with this compound
Synthesis of Benzoic Acid:
To a solution of phenylmagnesium bromide (1.0 M in THF, 5.0 mL, 5.0 mmol) is added this compound (0.58 g, 6.0 mmol) in one portion at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours. The reaction is then quenched by the slow addition of 1 M HCl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford benzoic acid.
General Procedure for the Synthesis of a Symmetrical Ketone with this compound
Synthesis of Benzophenone:
To a solution of phenyllithium (B1222949) (1.8 M in di-n-butylether, 2.8 mL, 5.0 mmol) is added this compound (0.29 g, 3.0 mmol) in one portion at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous NH4Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield benzophenone.[6][7]
General Procedure for the One-Pot Synthesis of an Unsymmetrical Ketone
Synthesis of Butyrophenone:
To a solution of phenylmagnesium bromide (1.0 M in THF, 5.0 mL, 5.0 mmol) is added this compound (0.58 g, 6.0 mmol) at room temperature under an inert atmosphere. The mixture is stirred for 2 hours. A solution of n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) is then added dropwise, and the reaction is stirred for an additional 10 hours. The reaction is quenched with saturated aqueous NH4Cl (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
The distinct reactivity of this compound can be visualized through the following logical workflow.
Caption: Selective synthesis of carboxylic acids or symmetrical ketones.
The sequential addition for the synthesis of unsymmetrical ketones can be represented as follows:
Caption: Sequential addition for unsymmetrical ketone synthesis.
Comparison with Other C1 Synthons
Phosgene (B1210022) and Triphosgene (B27547): While highly reactive and versatile C1 synthons, phosgene is an extremely toxic gas, and its solid surrogate, triphosgene, also requires careful handling.[8][9][10] this compound offers a much safer alternative for carboxylation-type reactions, avoiding the significant hazards associated with phosgene and its derivatives.
Dimethyl Carbonate (DMC): Dimethyl carbonate is primarily known as a green methylating and methoxycarbonylating agent.[11] While it is a valuable C1 building block, its application in direct carboxylation of organometallics to form carboxylic acids is not its primary use. This compound, on the other hand, is specifically effective for this transformation.
Conclusion
This compound stands out as a highly practical and versatile C1 synthon in modern organic synthesis. Its key advantages include its solid nature, ease of handling, and the ability to perform reactions at ambient temperatures. The unique differential reactivity of SMC with Grignard and organolithium reagents provides a powerful tool for the selective synthesis of carboxylic acids and both symmetrical and unsymmetrical ketones. For many applications, SMC offers a safer and more convenient alternative to gaseous carbon dioxide and hazardous reagents like phosgene, making it a valuable addition to the synthetic chemist's toolbox.
References
- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]
- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.iupac.org [publications.iupac.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. [2312.02582] Revolutionary valorization of carbon dioxide into dimethyl carbonate is catalyzed by sodium chloride: cheap, clean, one-pot, and water-free synthesis [arxiv.org]
A Head-to-Head Comparison of Metal Alkyl Carbonates in Carboxylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The carboxylation of organic substrates using carbon dioxide (CO₂) is a cornerstone of sustainable chemistry, offering a green and atom-economical route to valuable carboxylic acids. Metal alkyl carbonates have emerged as effective reagents and key intermediates in these transformations. This guide provides a head-to-head comparison of different metal alkyl carbonates in carboxylation reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their specific applications.
Performance Comparison of Metal Alkyl Carbonates
The efficiency of carboxylation reactions is highly dependent on the choice of the metal in the alkyl carbonate, the substrate, and the reaction conditions. Below is a summary of quantitative data from studies on the carboxylation of phenols and naphthols using different alkali metal alkyl carbonates.
| Metal Alkyl Carbonate | Substrate | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| Sodium Ethyl Carbonate | Phenol (B47542) | 160 | 10 (CO₂) | 1 | o-Hydroxybenzoic acid, p-Hydroxybenzoic acid | 87.4 (total) | [1] |
| Potassium Ethyl Carbonate | Phenol | 200 | 10 (CO₂) | 1 | p-Hydroxybenzoic acid | 91.2 | [1] |
| Sodium Ethyl Carbonate | 2-Naphthol | 180 | 10 (CO₂) | 1 | 2-Hydroxy-3-naphthoic acid | 85.2 | [1] |
| Potassium Ethyl Carbonate | 2-Naphthol | 180 | 10 (CO₂) | 1 | 2-Hydroxy-1-naphthoic acid | 82.5 | [1] |
Key Observations:
-
Selectivity: The choice between sodium and potassium ethyl carbonate can significantly influence the regioselectivity of the carboxylation of phenol. Sodium ethyl carbonate favors the formation of a mixture of o- and p-hydroxybenzoic acid, while potassium ethyl carbonate predominantly yields the para-isomer.[1]
-
Reactivity: Both sodium and potassium ethyl carbonates demonstrate high reactivity in the carboxylation of phenols and naphthols, leading to good to excellent yields of the corresponding hydroxycarboxylic acids.[1]
-
Substrate Dependence: The regioselectivity is also substrate-dependent. In the case of 2-naphthol, both sodium and potassium ethyl carbonates lead to carboxylation at different positions.[1]
The Broader Scope: Beyond Alkali Metals
While alkali metal alkyl carbonates are well-studied, a broader range of metals are utilized in carboxylation, often as part of catalytic systems where the metal alkyl carbonate is a proposed intermediate.
-
Magnesium and Zinc: These metals are prominent in the context of CO₂ fixation. For instance, multinuclear zinc-magnesium hydroxide (B78521) carboxylates have been investigated for the copolymerization of CO₂ with epoxides.[2] The use of Mg²⁺ cations has been shown to suppress the nucleophilicity of carboxylates, preventing side reactions in electrocarboxylation.[3][4]
-
Copper: Copper-catalyzed carboxylation of organoboranes with CO₂ is a known transformation where a copper carboxylate is formed in situ.[3]
-
Transition Metals (Pd, Ni, Co, Rh): In many transition-metal-catalyzed carboxylations, the key step involves the insertion of CO₂ into a metal-carbon bond, forming a metal carboxylate.[3][5][6] These methods are versatile for a wide range of substrates but operate through a different mechanism than the direct use of pre-formed metal alkyl carbonates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for carboxylation using metal alkyl carbonates.
Synthesis of Sodium and Potassium Ethyl Carbonates
Materials:
-
Sodium or Potassium metal
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Carbon dioxide (gas)
Procedure:
-
A solution of sodium ethoxide or potassium ethoxide is prepared by cautiously adding small pieces of the alkali metal to an excess of anhydrous ethanol under an inert atmosphere.
-
After the metal has completely reacted, the excess ethanol is removed under reduced pressure to obtain the dry alkali metal ethoxide.
-
The ethoxide is then suspended in anhydrous diethyl ether.
-
Dry carbon dioxide is bubbled through the suspension with vigorous stirring. The reaction is typically exothermic.
-
The resulting white precipitate of the metal ethyl carbonate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.[1]
General Procedure for the Carboxylation of Phenols with Metal Alkyl Carbonates
Materials:
-
Phenol or Naphthol derivative
-
Sodium or Potassium Ethyl Carbonate
-
Autoclave or high-pressure reactor
Procedure:
-
The phenol (or naphthol), and the metal ethyl carbonate are placed in an autoclave.
-
The autoclave is sealed and purged with an inert gas (e.g., argon) before being pressurized with carbon dioxide to the desired pressure.[1]
-
The reaction mixture is heated to the specified temperature with stirring for the designated reaction time.[1]
-
After cooling to room temperature, the excess CO₂ is carefully vented.
-
The reaction mixture is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the hydroxycarboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism for the carboxylation of phenols using alkali metal alkyl carbonates and a general workflow for the process.
Caption: Proposed mechanism for the carboxylation of phenols.
Caption: General experimental workflow for carboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ligand and solvent effects on CO2 insertion into group 10 metal alkyl bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates [frontiersin.org]
Safety Operating Guide
Safe Disposal of Sodium Methyl Carbonate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of sodium methyl carbonate is crucial for ensuring laboratory safety and environmental protection. Due to its reactive nature, this compound requires a specific handling protocol to mitigate risks of uncontrolled reactions. This guide provides detailed procedures for the safe neutralization and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Key Hazards and Safety Information
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes the hazards associated with similar reactive sodium compounds. This information should be considered as a baseline for handling this compound.
| Hazard Statement | Precautionary Measures | Personal Protective Equipment (PPE) |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles, and a face shield. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Work in a well-ventilated fume hood. |
| Reacts violently with water and acids. | P233: Keep container tightly closed. P235: Keep cool. | Handle away from water and acid sources. |
Experimental Protocol: Neutralization and Disposal of this compound
This protocol details the step-by-step method for safely neutralizing this compound before disposal.
Materials:
-
This compound waste
-
Isopropanol (B130326) or tert-butanol
-
Methanol (B129727) or ethanol
-
Water
-
Universal pH indicator strips or a calibrated pH meter
-
Appropriate waste container, properly labeled
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Conduct the entire procedure in a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[1]
-
Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles with a face shield.
-
-
Inerting the Reaction Vessel:
-
Select a clean, dry beaker or flask that is large enough to contain the reaction mixture (at least 5 times the volume of the reactants).
-
Place a magnetic stir bar in the vessel.
-
If available, purge the reaction vessel with an inert gas like argon or nitrogen to displace air and moisture.
-
-
Slow Quenching with a Less Reactive Alcohol:
-
Slowly and cautiously add a less reactive alcohol, such as isopropanol or tert-butanol, to the this compound waste with gentle stirring.[2]
-
The addition should be done dropwise or in very small portions to control the rate of reaction and heat generation. Gas evolution (likely carbon dioxide and flammable hydrogen) may occur.
-
Continue the slow addition until the vigorous reaction subsides.
-
-
Addition of a More Reactive Alcohol:
-
Once the initial reaction has calmed, slowly add a more reactive alcohol, such as methanol or ethanol, to ensure the complete reaction of any remaining this compound.
-
Continue stirring and observe for any signs of reaction.
-
-
Cautious Addition of Water:
-
After ensuring the reaction with alcohol is complete, very slowly add water dropwise to the mixture. This will hydrolyze any remaining alkoxides and ensure the final solution is safe for pH testing.
-
Monitor the temperature of the reaction vessel and be prepared to cool it in an ice bath if necessary.
-
-
Neutralization and pH Verification:
-
Check the pH of the resulting solution using universal pH indicator strips or a calibrated pH meter.
-
The solution will likely be basic. If necessary, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) dropwise with constant stirring. Perform all steps of neutralization slowly and keep the container cool.[3]
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations for aqueous waste and does not contain other hazardous materials.[3][4]
-
If local regulations prohibit sewer disposal, or if the waste contains other regulated substances, it must be collected in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.[5]
-
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. purdue.edu [purdue.edu]
Safeguarding Your Research: A Guide to Handling Sodium Methyl Carbonate
Immediate Safety and Handling Protocols
Sodium methyl carbonate is a stable, solid compound that serves as a C1 synthon.[1][2] It is typically synthesized from sodium methoxide (B1231860) and carbon dioxide.[1] Upon decomposition, it can release carbon dioxide and methanol (B129727).[3] Therefore, precautions should be taken to handle it as a reactive, potentially moisture-sensitive solid.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact with the solid chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available and used if dust is generated or if working in a poorly ventilated area. | Protects against inhalation of fine particles of the reagent and potential release of methanol vapors upon decomposition. |
Handling and Storage:
Adherence to proper handling and storage procedures is critical to maintaining the integrity of the chemical and ensuring a safe working environment.
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust. Use appropriate tools for transferring the solid.
-
Prevent contact with skin and eyes by wearing the recommended PPE.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container to protect it from moisture, which can cause decomposition.[3]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong acids and oxidizing agents.
-
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Unused Reagent: Dispose of unused or unwanted this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Reaction Waste: The waste generated from reactions involving this compound should be collected in a designated, properly labeled hazardous waste container. The composition of the waste stream will depend on the specific reaction and should be handled accordingly.
Logical Decision-Making in PPE Selection
The selection of appropriate PPE is a critical step that requires careful consideration of the potential hazards. The following diagram outlines the decision-making process for choosing the right protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
